molecular formula C12H15NO2 B1490505 3-(Piperidin-4-yl)benzoic acid CAS No. 766508-67-2

3-(Piperidin-4-yl)benzoic acid

Cat. No.: B1490505
CAS No.: 766508-67-2
M. Wt: 205.25 g/mol
InChI Key: ICCKWGCLHGIEQE-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-piperidin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCKWGCLHGIEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654296
Record name 3-(Piperidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766508-67-2
Record name 3-(Piperidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-(Piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern drug development, the precise characterization of small molecules is a cornerstone of safety, efficacy, and intellectual property. A molecule's three-dimensional architecture dictates its interaction with biological targets, its metabolic fate, and its physicochemical properties. Therefore, the unambiguous elucidation of a chemical structure is not merely an analytical exercise but a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, technically-focused workflow for the structural elucidation of 3-(Piperidin-4-yl)benzoic acid, a versatile building block in medicinal chemistry. We will explore a multi-technique approach, grounded in the principles of spectroscopic analysis and logical deduction, to provide a high-confidence structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization, adhering to the rigorous standards of scientific integrity and regulatory scrutiny.

The Molecular Blueprint: An Introduction to this compound

This compound is a bifunctional molecule incorporating a rigid aromatic carboxylic acid moiety and a flexible saturated heterocyclic piperidine ring. This unique combination of structural features makes it a valuable scaffold in the design of novel therapeutics, particularly for targets within the central nervous system.[1] Its molecular formula is C₁₂H₁₅NO₂, with a corresponding monoisotopic mass of 205.1103 g/mol .[2]

Before embarking on the analytical journey, it is crucial to understand the expected connectivity of the atoms. The structure consists of a benzoic acid molecule substituted at the meta-position (C3) with a piperidin-4-yl group. The piperidine ring itself is a six-membered heterocycle containing one nitrogen atom.

A plausible synthetic route for this molecule is the Suzuki-Miyaura cross-coupling reaction. This would involve the palladium-catalyzed coupling of a protected piperidine-4-ylboronic acid derivative with a 3-halobenzoic acid ester, followed by deprotection. Understanding the synthesis is key to anticipating potential process-related impurities that could interfere with structural analysis. For instance, starting materials, such as 3-bromobenzoic acid, or byproducts from the boronic ester preparation could be present in the final sample.

A Symphony of Techniques: The Analytical Workflow

The definitive elucidation of a chemical structure is rarely achieved with a single analytical technique. Instead, a complementary suite of methods is employed, each providing a unique piece of the structural puzzle. Our approach to characterizing this compound will be a logical progression of analyses, designed to be a self-validating system.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) Map Atomic Connectivity IR->NMR Data_Integration Comprehensive Data Integration & Verification NMR->Data_Integration XRay Single Crystal X-ray Crystallography (Definitive 3D Structure) Data_Integration->XRay 2D_NMR_Strategy COSY COSY (¹H-¹H Correlation) Identifies neighboring protons HSQC HSQC (¹H-¹³C Correlation) Connects protons to their attached carbons COSY->HSQC Proton-Proton Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) Connects protons to carbons 2-3 bonds away HSQC->HMBC Direct & Long-Range Proton-Carbon Connectivity NOESY NOESY (Through-Space ¹H-¹H Correlation) Provides spatial proximity information HMBC->NOESY Confirmation of Molecular Skeleton

References

physicochemical properties of 3-(Piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-yl)benzoic Acid

Introduction

This compound is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which uniquely combines a rigid aromatic carboxylic acid with a flexible saturated heterocycle, makes it a versatile scaffold and a valuable building block for the synthesis of complex molecular architectures. In pharmaceutical research, it serves as a key intermediate in the development of novel therapeutics, including small molecule inhibitors for enzymes involved in inflammatory and metabolic pathways, and compounds targeting neurological disorders.[1] Its utility also extends to its role as a semi-flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs), where its structural properties can influence ternary complex formation and overall drug-like characteristics.

This technical guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document offers an in-depth exploration of the causality behind its chemical behavior, provides validated experimental protocols for its characterization, and discusses the critical implications of its properties for researchers in drug discovery and development.

Molecular Identity and Structure

The foundational identity of a compound dictates its every interaction. This compound is defined by the covalent linkage of a piperidine ring at its 4-position to the 3-position of a benzoic acid ring.

IdentifierValueSource
CAS Number 766508-67-2[2]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Synonyms Benzoic acid, 3-(4-piperidinyl)-[2]

The molecule possesses two key functional groups that govern its physicochemical nature:

  • A Benzoic Acid Moiety: An aromatic carboxylic acid group (-COOH) attached to a benzene ring. This group is acidic and serves as a hydrogen bond donor and acceptor.

  • A Piperidine Moiety: A saturated six-membered heterocycle containing a secondary amine (-NH-). This group is basic and also acts as a hydrogen bond donor and acceptor.

The presence of both an acidic and a basic center makes this compound a zwitterionic compound, capable of existing in various protonation states depending on the ambient pH.

Core Physicochemical Properties

A molecule's behavior in both chemical and biological systems is a direct consequence of its intrinsic physicochemical properties. For an ionizable molecule like this compound, these properties are often pH-dependent.

Ionization Constants (pKa)

The pKa values are arguably the most critical parameters for this molecule, as they define its charge state across the physiological pH range, which in turn dictates solubility, lipophilicity, and receptor-binding interactions. The molecule has two primary ionizable centers:

  • Carboxylic Acid Proton (Acidic pKa): The benzoic acid moiety will deprotonate to form a carboxylate anion (-COO⁻). The pKa of unsubstituted benzoic acid is approximately 4.20.[3][4][5] The electron-donating nature of the attached piperidine ring is expected to have a minor, though present, effect on this value.

  • Piperidine Nitrogen (Basic pKa): The secondary amine in the piperidine ring will protonate to form a piperidinium cation (-NH₂⁺-). The pKa of the conjugate acid of piperidine is approximately 11.12.

At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (anionic), while the piperidine nitrogen will be predominantly protonated (cationic), leading to a zwitterionic state.

G cluster_acidic Low pH (e.g., pH < 2) cluster_zwitterion Physiological pH (e.g., pH 7.4) cluster_basic High pH (e.g., pH > 12) Acid R-COOH -NH2+- (Net Cationic) Zwitter R-COO- -NH2+- (Zwitterionic) Acid->Zwitter pKa1 ~ 4.2 (-COOH) Base R-COO- -NH- (Net Anionic) Zwitter->Base pKa2 ~ 11.1 (-NH2+-)

Caption: Predominant ionization states of this compound at different pH ranges.

Lipophilicity (logP and logD)

Lipophilicity is a critical determinant of a molecule's ability to cross biological membranes.

  • logP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule between octanol and water. For a molecule that is always ionized at physiological pH, logP is a purely theoretical value but serves as a baseline for comparing lipophilicity within a chemical series. A predicted XLogP3 value for a similar isomer is 2.18.[6]

  • logD (Distribution Coefficient): This is the more biologically relevant metric, as it measures the partitioning of all ionic species at a given pH. Due to the zwitterionic nature of this compound at pH 7.4, its logD value will be significantly lower than its logP value. The charged groups are well-solvated by water, reducing the molecule's affinity for the lipid phase. Understanding the logD profile across a range of pH values is essential for predicting its absorption and distribution in the body.[7]

Solubility

The solubility of this compound is highly dependent on pH.

  • Aqueous Solubility: Solubility is lowest at the isoelectric point (pI), where the net charge is zero, and the zwitterionic form predominates. At pH values significantly above or below the pI, solubility increases dramatically as the molecule forms the more soluble anionic or cationic salt, respectively. The parent compound, benzoic acid, has poor solubility in cold water but high solubility in hot water.[3] The presence of the ionizable piperidine group enhances the aqueous solubility of the title compound, especially in acidic or basic solutions.

  • Organic Solvent Solubility: The compound is expected to show good solubility in polar organic solvents like DMSO and methanol, which can solvate both the polar functional groups and the nonpolar backbone.

Physical Properties
PropertyValueSource/Comment
Boiling Point 377.5 °C (at 760 mmHg)[1]
Physical Form Solid / Powder[2][8]
Topological Polar Surface Area (TPSA) 49.33 Ų (predicted)[6] This value suggests moderate cell permeability.

Salt Forms and Stability

For preclinical and clinical development, active pharmaceutical ingredients (APIs) are often formulated as salts to improve their physicochemical properties.

Hydrochloride Salt

Given the basic piperidine nitrogen, the most common and logical salt form is the hydrochloride (HCl) salt. Reacting the free base with hydrochloric acid protonates the piperidine nitrogen, forming this compound hydrochloride.

  • CAS Number: 726185-55-3[9]

  • Molecular Formula: C₁₂H₁₆ClNO₂[9]

  • Molecular Weight: 241.71 g/mol [8][9]

Rationale for Salt Formation: The primary advantage of converting to the HCl salt is the significant enhancement of aqueous solubility, particularly in neutral pH environments. This is crucial for developing aqueous formulations for in-vitro assays and for improving dissolution rates in vivo.

Storage and Stability

Proper handling ensures the integrity of the compound for research applications.

  • Storage Conditions: The compound should be stored at room temperature, protected from light, in a dry, and tightly sealed container.[1] This prevents degradation from oxidation, hydrolysis, or photolysis.

  • Chemical Stability: The amide bond (if formed from the carboxylic acid) and the piperidine ring are generally stable. However, prolonged exposure to strong acidic or basic conditions at elevated temperatures could lead to degradation.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of any chemical standard. The following are standard, field-proven methodologies.

G cluster_workflow Analytical Workflow Start Compound Sample Identity Structural Identity (NMR, MS) Start->Identity Purity Purity Assessment (HPLC-UV) Start->Purity Functional Functional Groups (FT-IR) Identity->Functional Result Verified Standard Identity->Result Purity->Result

Caption: A typical workflow for the analytical validation of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (the benzene ring provides strong chromophore).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~1 mg/mL.

  • Causality: The C18 stationary phase retains the compound based on its hydrophobicity. The acidic modifier (formic acid) ensures consistent protonation of the carboxylic acid and piperidine groups, leading to sharp, symmetrical peaks. The gradient elution is necessary to separate the main compound from potentially more or less polar impurities.[10]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula.

  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI (+).

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Predicted m/z: 206.11756.[11]

  • Causality: The basic piperidine nitrogen is readily protonated in the ESI source, making positive mode the ideal choice for sensitive detection. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm), providing unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation by mapping the carbon-hydrogen framework.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the -COOH and -NH groups.

  • ¹H NMR Expected Signals:

    • Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.

    • Piperidine Protons: A complex set of multiplets in the δ 1.5-3.5 ppm range. The proton at the 4-position (CH) will be a distinct multiplet coupled to its neighbors.

    • Amine and Acid Protons: Broad singlets for the N-H and COOH protons, which are exchangeable with D₂O. Their chemical shifts can be highly variable.

  • ¹³C NMR Expected Signals:

    • Carbonyl Carbon: A signal downfield, typically > δ 165 ppm.

    • Aromatic Carbons: 4-6 signals in the δ 120-150 ppm range.

    • Piperidine Carbons: 3-4 signals in the upfield region, typically δ 25-55 ppm.

Conclusion: A Bridge Between Chemistry and Biology

This compound is more than a simple organic compound; it is a precisely engineered tool for the modern drug discovery scientist. Its defining characteristic is the duality of its structure—a rigid aromatic core for defined vectoral presentation and a flexible heterocyclic amine for aqueous solubility and interaction with biological targets. The interplay of its two ionizable centers governs its behavior in every relevant system, from a formulation vial to the complex pH gradients of the human body. A thorough understanding and strategic manipulation of its physicochemical properties—pKa, logD, solubility, and stability—are paramount for any researcher aiming to leverage this scaffold to its full potential in creating the next generation of therapeutics.

References

An In-depth Technical Guide to the Solubility of 3-(Piperidin-4-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the aqueous solubility of a drug candidate is a cornerstone of its developability. It is a critical physicochemical parameter that dictates bioavailability, influences formulation strategies, and ultimately impacts therapeutic efficacy. Poor solubility can lead to erratic absorption, diminished in vivo exposure, and a higher risk of clinical failure. This guide provides a comprehensive technical overview of 3-(Piperidin-4-yl)benzoic acid hydrochloride, a molecule of interest in medicinal chemistry, with a focus on understanding and determining its solubility profile. As a hydrochloride salt of a molecule containing both a carboxylic acid and a piperidine ring, its solubility is expected to be intricately linked to pH and the composition of the aqueous medium. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for a thorough solubility assessment.

Physicochemical Properties and Their Interplay with Solubility

Understanding the inherent properties of this compound hydrochloride is fundamental to predicting and interpreting its solubility behavior. Key parameters such as pKa, logP, and molecular weight collectively influence how the molecule interacts with various solvent systems.

Physicochemical PropertyPredicted/Reported Value (or for Isomer)Implication for Solubility
Molecular Formula C₁₂H₁₅NO₂ · HCl-
Molecular Weight 241.71 g/mol [1][2]Higher molecular weight can sometimes correlate with lower solubility.
pKa (Predicted) Carboxylic Acid: ~4-5; Piperidine Amine: ~10-11The molecule is amphoteric with two ionizable centers, making its solubility highly pH-dependent.[3][4]
XlogP (Predicted) -0.2 to 2.2 (for related isomers)[5][6]A low logP suggests a degree of hydrophilicity, which is generally favorable for aqueous solubility.

The interplay between these properties dictates the overall solubility of the compound. The ionization state, governed by the pKa values of the carboxylic acid and the piperidine amine, is particularly crucial. At different pH values, the net charge of the molecule will change, significantly impacting its ability to interact with polar solvents like water.

cluster_0 Core Physicochemical Properties cluster_1 Influencing Factors pKa pKa (Ionization State) pH Solution pH pKa->pH determines charge at given pH logP logP (Lipophilicity) Solubility Aqueous Solubility logP->Solubility impacts partitioning MW Molecular Weight & Structure MW->Solubility affects crystal lattice energy pH->Solubility modulates ionization Solvent Solvent System Solvent->Solubility defines medium CommonIon Common Ion Effect CommonIon->Solubility can decrease solubility of HCl salt

Caption: Relationship between physicochemical properties and solubility.

Theoretical Framework for Solubility Behavior

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For an ionizable compound like this compound hydrochloride, the Henderson-Hasselbalch equation is an indispensable tool for predicting how pH will affect its aqueous solubility.[7][8][9] The molecule possesses both a weakly acidic group (carboxylic acid) and a weakly basic group (piperidine amine).

  • For the weak acid (HA ⇌ H⁺ + A⁻): pH = pKa + log ([A⁻]/[HA])

  • For the weak base (BH⁺ ⇌ B + H⁺): pH = pKa + log ([B]/[BH⁺])

Weakly basic drugs are generally more soluble in acidic conditions (pH < pKa) where they exist in their protonated, charged form.[3][10] Conversely, weakly acidic drugs are more soluble at pH > pKa.[11] Given that this compound hydrochloride is the salt of a weak base and a weak acid, its solubility profile across a pH range will be complex, likely exhibiting a "U-shaped" curve with the lowest solubility at its isoelectric point.

The Common Ion Effect

As a hydrochloride salt, the dissolution of this compound hydrochloride in an aqueous medium introduces chloride ions (Cl⁻) into the solution. If the dissolution medium already contains a source of chloride ions (e.g., in physiological saline or certain buffer systems), the solubility of the salt can be suppressed.[12][13][14] This phenomenon, known as the common ion effect, is an application of Le Chatelier's principle.[13][15] The presence of a common ion shifts the dissolution equilibrium to the left, favoring the solid, undissolved state and thereby reducing the apparent solubility.[12][16] This is a critical consideration when designing formulation vehicles or interpreting solubility data from buffers like phosphate-buffered saline (PBS).

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[17][18][19]

Kinetic Solubility Assay

This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[20][21] It reflects the concentration at which a compound precipitates from a supersaturated solution and is valuable for rapid assessment.[18]

Protocol for Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[22]

  • Measurement: Measure the light scattering in each well using a nephelometer. The point at which significant light scattering is detected indicates precipitation and thus the kinetic solubility limit.[17][18]

A Prepare 10 mM stock in DMSO B Dispense 2 µL into 96-well plate A->B C Add 98 µL aqueous buffer B->C D Incubate for 1-2h at 25°C C->D E Measure light scattering (Nephelometry) D->E F Determine Solubility Limit E->F

Caption: Workflow for a kinetic solubility assay.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[19][23][24] This is typically determined by the shake-flask method, which is considered the gold standard.

Protocol for Shake-Flask Thermodynamic Solubility Assay:

  • Sample Preparation: Add an excess amount of solid this compound hydrochloride to a series of glass vials.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, pH-adjusted buffers, ethanol) to each vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[20][23]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility in the collected samples.

Data Presentation and Interpretation

The results from the described assays should be meticulously documented. Below are template tables for organizing the generated solubility data for this compound hydrochloride.

Table 1: Thermodynamic Solubility in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Deionized Water25[Insert Data][Insert Data]Shake-Flask HPLC-UV
PBS (pH 7.4)25[Insert Data][Insert Data]Shake-Flask HPLC-UV
0.1 N HCl (pH 1)25[Insert Data][Insert Data]Shake-Flask HPLC-UV
Ethanol25[Insert Data][Insert Data]Shake-Flask HPLC-UV
DMSO25[Insert Data][Insert Data]Shake-Flask HPLC-UV

Table 2: pH-Dependent Aqueous Solubility Profile

pH of BufferTemperature (°C)Solubility (mg/mL)Dominant Ionic Species
2.025[Insert Data]Cationic (protonated amine)
4.025[Insert Data]Zwitterionic/Cationic
6.025[Insert Data]Zwitterionic
7.425[Insert Data]Zwitterionic/Anionic
8.025[Insert Data]Anionic (deprotonated acid)
10.025[Insert Data]Anionic

Conclusion

The solubility of this compound hydrochloride is a multifaceted property governed by its inherent physicochemical characteristics and the external conditions of the solvent system. As a hydrochloride salt of an amphoteric molecule, its solubility is profoundly influenced by pH, and as a salt, it is susceptible to the common ion effect. A comprehensive understanding and accurate measurement of both its kinetic and thermodynamic solubility are not merely academic exercises; they are essential prerequisites for advancing a compound through the drug development pipeline. The protocols and theoretical framework provided in this guide offer a robust system for researchers to generate reliable solubility data, enabling informed decisions in formulation development, preclinical studies, and ultimately, the pursuit of new therapeutic agents.

References

Introduction: The Architectural Significance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3-(4-Piperidinyl)benzoic Acid

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for drug discovery, offering a robust structural foundation that can be readily modified to interact with a wide array of biological targets. 3-(4-Piperidinyl)benzoic acid is a quintessential example of such a scaffold. Its structure marries two key pharmacophoric elements: a piperidine ring and a benzoic acid moiety.

The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in clinically approved drugs.[1] Its three-dimensional, chair-like conformation allows for the precise spatial projection of substituents, enabling optimized interactions within a target's binding pocket.[1] Furthermore, the basic nitrogen atom can serve as a hydrogen bond acceptor or a point of attachment for further chemical elaboration, while also influencing the molecule's overall physicochemical properties like solubility and lipophilicity, which are critical for favorable pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][2][3]

The benzoic acid group provides a planar, aromatic system and a carboxylic acid function. This acidic group is a potent hydrogen bond donor and acceptor and can engage in ionic interactions, often anchoring the molecule to a specific site on a protein target. The phenyl ring itself can participate in pi-stacking or hydrophobic interactions. The true power of the 3-(4-piperidinyl)benzoic acid scaffold lies in the synergistic combination of these two components, providing distinct vectors for chemical modification and a geometrically defined linkage that has proven highly effective in the design of potent and selective modulators of various biological targets. This guide explores the core applications of this versatile building block in contemporary drug development.[4]

Core Physicochemical Properties

A foundational understanding of a scaffold's properties is critical for its effective deployment in a drug discovery campaign.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[4]
Molecular Weight 205.25 g/mol [4]
Boiling Point 377.5 °C at 760 mmHg[4]
CAS Number 766508-67-2[4]
Storage Room temperature, dry, sealed, away from light[4]

Application I: Development of Novel Anticancer Agents

The 3-(4-piperidinyl)benzoic acid scaffold and its close isosteres have been instrumental in the development of agents targeting key pathways in oncology, particularly as kinase inhibitors and general antiproliferative compounds.

Rationale and Mechanism of Action

The core structure serves as an excellent starting point for synthesizing inhibitors that can occupy the ATP-binding pocket of various kinases, which are crucial regulators of cell growth, proliferation, and survival. The piperidine ring can be functionalized to extend into different regions of the kinase domain, while the benzoic acid portion can form critical interactions with the hinge region. By modifying these two key positions, chemists can achieve both high potency and selectivity against specific cancer-associated targets.

A prominent strategy involves the dual inhibition of receptor tyrosine kinases like VEGFR-2 and c-Met, which are pivotal in tumor angiogenesis, growth, and metastasis.[5] Derivatives based on a piperidinyl-benzoxazole scaffold, which can be synthesized from piperidine-4-carboxylic acid, have shown significant promise.[5]

G

Case Study: Piperidinyl-Benzoxazole Derivatives as Dual VEGFR-2/c-Met Inhibitors

Researchers have synthesized a series of piperidinyl-based benzoxazole derivatives and evaluated their inhibitory activity against VEGFR-2 and c-Met kinases.[5] The synthesis involved coupling various substituted amines to the piperidine nitrogen via an acetamide linker. Several of these compounds demonstrated potent, low-micromolar to nanomolar inhibition of both kinases.

Compound IDModificationVEGFR-2 IC₅₀ (µM)c-Met IC₅₀ (µM)MCF-7 Cytotoxicity IC₅₀ (µM)
11a Phenyl ethanone0.0810.2106.25
11b p-Fluorophenyl ethanone0.0570.1814.30
5g 3,4-Dimethoxyphenyl acetamide0.4200.81010.12
Sorafenib Reference Drug0.045-4.95
Data synthesized from a study on piperidinyl-based benzoxazole derivatives.[5]

The results highlight that substitutions on the piperidine nitrogen significantly influence potency. Compound 11b , with a p-fluorophenyl ethanone moiety, emerged as a particularly potent dual inhibitor with strong cytotoxic effects against the MCF-7 breast cancer cell line, comparable to the reference drug Sorafenib.[5]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is based on the methodology used to evaluate the antiproliferative effects of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives.[6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of approximately 5 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 3-(4-piperidinyl)benzoic acid derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media and added to the wells, with final concentrations typically ranging from 1 to 100 µM. Control wells receive media with DMSO only.

  • Incubation: The plates are incubated for 48 hours to allow the compounds to exert their effects.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The culture medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Application II: Modulators of G-Protein Coupled Receptors (GPCRs) for Inflammatory Diseases

The scaffold is a key component in the design of antagonists for GPCRs, such as the P2Y₁₄ receptor, which is a therapeutic target for inflammatory conditions like asthma and acute kidney injury.[7]

Rationale and Mechanism of Action

The P2Y₁₄ receptor is activated by endogenous UDP-sugars, which are released during cellular stress and act as damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[7] Competitive antagonists that block this receptor can therefore exert potent anti-inflammatory effects. The 3-(4-piperidinyl)benzoic acid scaffold provides an ideal framework for such antagonists. The benzoic acid can mimic the phosphate groups of the endogenous ligand, while the piperidine ring can be modified to optimize affinity and selectivity for the receptor's binding pocket.

G

Case Study: Development of Non-Zwitterionic P2Y₁₄ Receptor Antagonists

Starting from a known zwitterionic antagonist, researchers explored modifications to the piperidine moiety to remove the charged character, which can be detrimental to oral bioavailability.[7] By replacing the basic piperidine nitrogen with uncharged bioisosteres or capping it with specific functional groups, they were able to maintain moderate to high receptor affinity. This work underscores the "tunability" of the scaffold, where the piperidine component can be systematically altered to improve drug-like properties while preserving target engagement.[7]

Application III: Enzyme Inhibition in Neurological and Metabolic Disorders

The structural rigidity and defined substitution vectors of 3-(4-piperidinyl)benzoic acid make it a valuable core for designing inhibitors of various enzymes.

Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 inhibitors are being investigated for the treatment of schizophrenia by modulating glutamatergic neurotransmission. Derivatives of 3-(piperidin-4-yl)benzo[d]isoxazole, an isostere of the core scaffold, have been discovered as potent and selective GlyT1 inhibitors.[8] The development of these compounds showcases the utility of the piperidinyl-aryl linkage in targeting neurotransmitter transporters.

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Studies on various benzoic acid derivatives have shown that they can effectively inhibit tyrosinase.[9] While not directly focused on the 3-(4-piperidinyl) analogue, the research demonstrates that the benzoic acid moiety is a valid starting point for tyrosinase inhibitor design. The piperidine ring could be incorporated to explore new interactions within the enzyme's active site and improve pharmacokinetic properties.

Experimental Protocol: Synthesis of an N-Acyl Derivative

This general protocol is adapted from procedures used to create libraries of derivatives for screening.[5][6]

  • Starting Materials: 3-(4-Piperidinyl)benzoic acid hydrochloride, a desired carboxylic acid (R-COOH), a peptide coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA, triethylamine).

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(4-piperidinyl)benzoic acid hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add the coupling agent (1.2 eq) and the base (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Reaction: Allow the reaction to proceed at room temperature for 4-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

3-(4-Piperidinyl)benzoic acid has firmly established itself as a privileged scaffold in medicinal chemistry. Its architectural elegance, combining a versatile piperidine ring with a functionally crucial benzoic acid moiety, provides a robust platform for developing therapeutics across diverse disease areas, including oncology, inflammation, and neurological disorders. The ability to systematically and independently modify both halves of the molecule allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely continue to exploit this scaffold's potential. The exploration of novel bioisosteres for the benzoic acid and piperidine rings could yield compounds with unique properties. Furthermore, applying this scaffold to new target classes and employing advanced drug design strategies, such as fragment-based design and computational modeling, will undoubtedly unlock new therapeutic opportunities grounded in this remarkably effective molecular framework.

References

Deconvoluting the Mechanism of Action: A Strategic Approach to Identifying the Biological Targets of 3-(Piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-(Piperidin-4-yl)benzoic acid represents a class of small molecules with potential therapeutic relevance, yet its specific biological targets and mechanism of action remain uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the molecular targets of this and other novel chemical entities. We eschew a simple listing of possibilities in favor of a robust, multi-pronged strategic workflow, integrating in silico prediction with state-of-the-art experimental methodologies. This document details the causality behind experimental choices, provides self-validating protocols for chemical proteomics and biophysical assays, and culminates in a strategy for placing validated targets within their relevant signaling pathways. Our approach is designed to navigate the complexities of target deconvolution, transforming an unknown compound into a tool for biological inquiry and a potential therapeutic lead.

Introduction: The Challenge of an Orphan Ligand

The journey of a small molecule from initial synthesis to a potential therapeutic agent is contingent on a deep understanding of its mechanism of action. This compound, with its piperidine and benzoic acid moieties, belongs to a chemical space that is frequently represented in bioactive compounds. However, without a known biological target, it remains an "orphan ligand." The primary challenge is to identify which protein or proteins it interacts with in the complex environment of the cell to exert a biological effect.

This guide outlines a logical, experience-driven workflow to address this challenge. We will proceed from broad, computational predictions to specific, high-confidence experimental validation, demonstrating a path to elucidate the pharmacology of this compound.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable starting point for generating testable hypotheses. This in silico phase leverages the vast amount of existing biological and chemical data to predict potential protein targets.

Rationale for a Dual-Approach Computational Screen

We advocate for a two-pronged approach:

  • Ligand-Based Virtual Screening: This method operates on the principle that structurally similar molecules often have similar biological activities. We will search for known drugs or bioactive compounds that are structurally analogous to this compound.

  • Structure-Based Virtual Screening (Reverse Docking): This method "docks" the 3D conformation of our molecule into the binding sites of a large library of protein crystal structures to calculate a binding affinity score. This can identify potential targets even if they are not known to bind to structurally similar ligands.

Experimental Workflow: In Silico Analysis
  • Ligand Similarity Search:

    • Utilize platforms like ChEMBL or PubChem to search for compounds with high Tanimoto similarity to this compound.

    • Compile a list of the known biological targets for the top 10-20 most similar compounds. This provides an initial list of potential target families (e.g., GPCRs, kinases, ion channels).

  • Reverse Docking:

    • Employ a platform like SwissTargetPrediction or a commercial software suite.

    • Submit the 3D structure of this compound for screening against a library of human protein structures.

    • Analyze the results based on the predicted binding energies and druggability of the identified sites.

Data Presentation: Hypothetical In Silico Predictions

The results of this phase can be summarized to guide the next steps.

Prediction Method Predicted Target Class Specific Examples Rationale
Ligand Similarity (ChEMBL)GPCRs (Dopamine/Serotonin)Dopamine D2 Receptor, 5-HT2A ReceptorPiperidine core is a common scaffold in CNS-acting drugs.
Ligand Similarity (PubChem)Nuclear ReceptorsPeroxisome Proliferator-Activated Receptors (PPARs)Benzoic acid moiety can mimic endogenous fatty acid ligands.
Reverse DockingKinasesMitogen-activated protein kinase (MAPK)High docking score in the ATP-binding pocket.
Reverse DockingHydrolasesFatty Acid Amide Hydrolase (FAAH)Favorable predicted binding energy in the active site.

Visualization: Computational Prediction Workflow

G cluster_0 In Silico Target Prediction cluster_1 Hypothesis Generation Compound This compound LigandBased Ligand-Based Screening (e.g., ChEMBL, PubChem) Compound->LigandBased StructureBased Structure-Based Screening (Reverse Docking) Compound->StructureBased TargetList Prioritized List of Potential Target Classes (GPCRs, Kinases, etc.) LigandBased->TargetList Similarity Hits StructureBased->TargetList Docking Hits

Caption: Workflow for generating initial hypotheses of biological targets.

Phase 2: Unbiased Experimental Target Identification

While in silico methods provide hypotheses, they require experimental validation. An unbiased, proteome-wide approach is crucial to identify targets without preconceived notions. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful technique for this purpose.

The Principle of Affinity Chromatography-Mass Spectrometry (AC-MS)

The core concept is to use our molecule of interest as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. The "bait" (this compound) is immobilized on a solid support (e.g., sepharose beads). When the cell lysate is passed over these beads, proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.

Protocol: AC-MS for Target Identification

This protocol is a self-validating system because it includes a crucial negative control: competition with the free compound. A true binding partner will be captured by the beads, but this capture will be significantly reduced if the lysate is pre-incubated with an excess of free this compound, as the protein's binding site will be occupied.

Step 1: Synthesis of Affinity Resin

  • Functionalization: The benzoic acid group of this compound is the most suitable point for chemical ligation to a solid support, as it is less likely to be critical for binding than the piperidine core.

  • Coupling Chemistry: Activate NHS-ester sepharose beads and couple them to the carboxyl group of the compound via EDC/NHS chemistry. This creates a stable amide bond.

  • Washing: Thoroughly wash the beads to remove any unreacted compound.

  • Control Beads: Prepare control beads that have been treated with the coupling chemistry but without the compound (mock-coupled).

Step 2: Preparation of Cell Lysate

  • Cell Line Selection: Choose a cell line relevant to the potential therapeutic area (e.g., a neuronal cell line if CNS effects are predicted).

  • Lysis: Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve protein structure and binding competency.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble components. The supernatant is the proteome used for the experiment.

Step 3: Affinity Pulldown

  • Incubation: Divide the lysate into three portions:

    • Portion A (Experimental): Incubate with the compound-coupled beads.

    • Portion B (Competition Control): Pre-incubate with a 100-fold molar excess of free this compound for 1 hour before adding the compound-coupled beads.

    • Portion C (Negative Control): Incubate with the mock-coupled control beads.

  • Binding: Gently rotate the mixtures at 4°C for 2-4 hours to allow for binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.

Step 4: Elution and Sample Preparation for MS

  • Elution: Elute the bound proteins from the beads. This can be done using a harsh denaturant (e.g., urea) or by competing with a high concentration of free compound.

  • On-Bead Digestion: A common method is to perform tryptic digestion directly on the beads. This reduces sample handling losses. Add trypsin and incubate overnight to digest the proteins into peptides.

  • Peptide Cleanup: Collect the peptides and desalt them using a C18 StageTip.

Step 5: LC-MS/MS Analysis and Data Interpretation

  • Analysis: Analyze the peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Quantification: Use a label-free quantification (LFQ) approach to compare the abundance of each identified protein across the three conditions (Experimental, Competition, Negative Control).

  • Hit Identification: A high-confidence hit is a protein that is:

    • Highly abundant in the Experimental sample.

    • Significantly less abundant (or absent) in the Competition Control sample.

    • Significantly less abundant (or absent) in the Negative Control sample.

Visualization: AC-MS Experimental Workflow

G cluster_0 Preparation cluster_1 Affinity Pulldown (3 Conditions) cluster_2 Analysis Beads Immobilize Compound on Sepharose Beads Exp Lysate + Compound Beads Beads->Exp Comp Lysate + Free Compound + Compound Beads Beads->Comp Lysate Prepare Native Cell Lysate Lysate->Exp Lysate->Comp Neg Lysate + Mock Beads Lysate->Neg Wash Wash Beads Exp->Wash Comp->Wash Neg->Wash Elute Elute & Digest Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Label-Free Quantification & Hit Identification MS->Data

Caption: Workflow for unbiased target discovery using AC-MS.

Phase 3: Orthogonal Target Validation and Mechanistic Probing

The list of proteins identified by AC-MS contains high-confidence candidates, but direct, quantitative validation is essential to confirm the interaction and establish its functional relevance. This phase uses orthogonal assays—methods that rely on different physical principles—to build a robust case for a specific target.

Direct Binding Confirmation: Biophysical Assays

The first step is to confirm a direct, physical interaction between this compound and a purified candidate protein.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of the compound (analyte) to the purified protein (ligand) immobilized on a sensor chip in real-time. It provides kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. A low KD value (e.g., in the nanomolar to low micromolar range) indicates a strong interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing binding thermodynamics and provides a direct measure of the binding affinity (KD) and stoichiometry (n).

Cellular Target Engagement: Confirming Interaction in a Biological Context

It is crucial to demonstrate that the compound binds its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an elegant method for this purpose.

Principle of CETSA: The binding of a ligand to a protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound or a vehicle control and then heated to various temperatures. At higher temperatures, proteins denature and aggregate. The soluble fraction is then analyzed by Western blot or mass spectrometry. A target protein will remain soluble at higher temperatures in the presence of its binding ligand compared to the control.

Protocol: CETSA

  • Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.

Functional Consequence: Linking Binding to Activity

The final step is to demonstrate that the binding event modulates the protein's biological function. The specific assay depends entirely on the nature of the validated target protein.

  • If the target is a Kinase: Perform an in vitro kinase activity assay to measure the phosphorylation of a substrate. Determine if the compound inhibits or activates this process and calculate an IC50 value.

  • If the target is a GPCR: Use a cell-based reporter assay to measure downstream signaling, such as changes in intracellular cAMP or calcium levels.

  • If the target is an Enzyme (e.g., FAAH): Measure the enzyme's catalytic activity using a substrate turnover assay and determine if the compound acts as an inhibitor.

Visualization: Hypothetical Signaling Pathway

Assuming a target like FAAH was validated, we can place it in its biological context. FAAH is responsible for degrading endocannabinoids like anandamide. Inhibiting FAAH would increase anandamide levels, leading to enhanced signaling through cannabinoid receptors (CB1 and CB2).

G cluster_0 Endocannabinoid Signaling Compound This compound FAAH FAAH Compound->FAAH Inhibits Anandamide Anandamide FAAH->Anandamide Degrades CB1 CB1 Receptor Anandamide->CB1 Activates Signaling Downstream Signaling (e.g., ↓cAMP) CB1->Signaling

Caption: Hypothetical pathway modulation by inhibiting the validated target FAAH.

Conclusion

The process of identifying the biological targets of a novel compound like this compound is a systematic endeavor that builds a pyramid of evidence. We begin with a broad base of computational predictions, which are then refined through unbiased, proteome-wide experimental screens. The resulting high-confidence candidates are then subjected to rigorous, orthogonal validation to confirm direct binding, cellular engagement, and functional modulation. This integrated strategy, combining chemical proteomics, biophysics, and cell biology, provides a reliable and efficient path to deconvolute a compound's mechanism of action, paving the way for its development as a chemical probe or therapeutic agent.

An In-depth Technical Guide to the Core Mechanism of Action of Fiboflapon (GSK2190915), a 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of Fiboflapon (GSK2190915), a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). Initially, we address a point of clarification regarding its Chemical Abstracts Service (CAS) number, definitively identifying Fiboflapon as CAS 936350-00-4, not CAS 766508-67-2 as has been erroneously cited in some databases. The core of this document elucidates the critical role of FLAP within the arachidonic acid cascade and the subsequent biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators. We will dissect how Fiboflapon interrupts this pathway, leading to a broad-spectrum reduction in both leukotriene B4 (LTB4) and cysteinyl leukotrienes (cysLTs). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols for the characterization of FLAP inhibitors, and visual representations of the key pathways and workflows.

Introduction and CAS Number Clarification

Fiboflapon, also known by its development codes GSK2190915 and AM-803, is an orally bioavailable small molecule that has been investigated for its anti-inflammatory properties, particularly in the context of respiratory diseases such as asthma.[1] Its primary mechanism of action is the inhibition of the 5-lipoxygenase-activating protein (FLAP).[2]

It is imperative to address a discrepancy in the public domain concerning the CAS number for this compound. While the query for this guide was associated with CAS 766508-67-2, extensive database verification reveals that the correct and definitive CAS number for Fiboflapon (GSK2190915) is 936350-00-4 . Researchers should exclusively use this CAS number to ensure accurate identification and retrieval of scientific literature and data for this specific molecule.

Leukotrienes are potent lipid mediators implicated in a host of inflammatory diseases.[3] By targeting FLAP, Fiboflapon effectively blocks a crucial upstream step in the leukotriene biosynthesis pathway, thereby preventing the production of all classes of leukotrienes.[3] This mode of action offers a therapeutic strategy for mitigating the inflammatory processes driven by these mediators.

The Arachidonic Acid Cascade and the Role of FLAP

To comprehend the mechanism of Fiboflapon, it is essential to first understand the biochemical pathway it modulates. The arachidonic acid cascade is a complex signaling pathway that generates a diverse array of bioactive lipids, collectively known as eicosanoids, which include prostaglandins and leukotrienes.[4]

Upon cellular stimulation by inflammatory or allergic triggers, arachidonic acid is liberated from the cell membrane phospholipids by the action of cytosolic phospholipase A2 (cPLA2).[5] The fate of the released arachidonic acid is determined by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes.[4]

The 5-LOX pathway is the target of Fiboflapon. In resting cells, the key enzyme 5-LOX resides in the cytoplasm.[6] Upon cellular activation, 5-LOX translocates to the nuclear envelope, where it associates with its essential co-factor, the 5-lipoxygenase-activating protein (FLAP).[6][7] FLAP, an integral membrane protein, is not an enzyme itself but functions as a scaffold and a transfer protein. It binds arachidonic acid and presents it to 5-LOX, facilitating the efficient conversion of arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[5][8]

From LTA4, the pathway bifurcates:

  • Leukotriene B4 (LTB4) Synthesis: In cells containing LTA4 hydrolase, such as neutrophils, LTA4 is converted to LTB4.[5] LTB4 is a potent chemoattractant for neutrophils and other leukocytes, playing a significant role in acute inflammation and immune responses.[9][10]

  • Cysteinyl Leukotriene (cysLT) Synthesis: In cells expressing LTC4 synthase, such as mast cells and eosinophils, LTA4 is conjugated with glutathione to form LTC4.[5] LTC4 is then sequentially metabolized extracellularly to LTD4 and LTE4.[11] Collectively known as cysLTs, these molecules are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, all of which are hallmark features of asthma and allergic rhinitis.[11][12]

Signaling Pathway Diagram

Arachidonic_Acid_Cascade membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA releases FLAP_5LOX FLAP-5-LOX Complex (Nuclear Envelope) AA->FLAP_5LOX binds to cPLA2 cPLA2 cPLA2->membrane acts on LTA4 Leukotriene A4 (LTA4) FLAP_5LOX->LTA4 produces LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 via neutrophil_chemo Neutrophil Chemotaxis, Inflammation LTB4->neutrophil_chemo LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 metabolized to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 metabolized to broncho_vaso Bronchoconstriction, Increased Vascular Permeability, Mucus Secretion LTE4->broncho_vaso LTA4_hydrolase LTA4 Hydrolase LTC4_synthase LTC4 Synthase Fiboflapon Fiboflapon (GSK2190915) Fiboflapon->FLAP_5LOX inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->cPLA2 activates

Caption: The 5-Lipoxygenase Pathway and the inhibitory action of Fiboflapon.

Core Mechanism of Action of Fiboflapon (GSK2190915)

Fiboflapon exerts its anti-inflammatory effects by directly targeting and inhibiting the 5-lipoxygenase-activating protein (FLAP).[2] It is a potent inhibitor, demonstrating high binding affinity for FLAP.[2][13] By binding to FLAP, Fiboflapon prevents the necessary interaction between arachidonic acid and the 5-LOX enzyme.[8] This disruption of the FLAP-5-LOX complex effectively halts the conversion of arachidonic acid to LTA4, the common precursor for all leukotrienes.[5]

The key consequence of FLAP inhibition by Fiboflapon is the simultaneous suppression of both major branches of the leukotriene pathway. This leads to a significant reduction in the production of:

  • Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils.

  • Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): Mediators of bronchoconstriction and vascular permeability.

This broad-spectrum inhibition of leukotriene synthesis is a key differentiator from other anti-leukotriene therapies, such as cysLT1 receptor antagonists (e.g., montelukast), which only block the action of cysteinyl leukotrienes at their receptor and have no effect on LTB4.[3]

Quantitative Data Summary
ParameterValueSpeciesAssayReference
FLAP Binding Affinity 2.9 nMHumanRadioligand Binding[2][13]
IC50 for LTB4 Inhibition 76 nMHumanWhole Blood Assay[2][13]
In Vivo ED50 for LTB4 Inhibition 0.12 mg/kgRatCalcium-ionophore challenge[2]
In Vivo ED50 for cysLT Inhibition 0.37 mg/kgRatCalcium-ionophore challenge[2]

Preclinical and Clinical Evidence

The mechanism of action of Fiboflapon has been validated in numerous preclinical and clinical studies.

Preclinical Studies: In rodent models of acute inflammation, oral administration of Fiboflapon resulted in a dose-dependent reduction of LTB4 and cysLTs, as well as decreased plasma protein extravasation and neutrophil influx.[2] It demonstrated a sustained pharmacodynamic effect, with significant inhibition of LTB4 biosynthesis for up to 12 hours after a single dose.[2]

Clinical Studies: In clinical trials involving patients with asthma, Fiboflapon has been shown to attenuate both the early and late asthmatic responses to inhaled allergens.[14] Treatment with GSK2190915 led to a marked suppression (over 90%) of sputum LTB4 and urinary LTE4, confirming its potent inhibition of the 5-LOX pathway in humans.[14][15] While the clinical development of Fiboflapon for asthma has not progressed to market approval, these studies provide robust evidence of its biological activity and mechanism of action in a clinical setting.[1][15]

Experimental Protocols for Characterization of FLAP Inhibitors

The characterization of novel FLAP inhibitors like Fiboflapon relies on a series of well-established in vitro and in vivo assays. The following protocols provide a framework for assessing the potency, selectivity, and efficacy of such compounds.

In Vitro FLAP Binding Assay

Principle: This assay directly measures the affinity of a test compound for the FLAP protein, typically using a radiolabeled ligand that binds to FLAP. The test compound's ability to displace the radioligand is quantified to determine its binding affinity (Ki).

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human FLAP (e.g., HEK293-FLAP cells).

  • Radioligand: Use a high-affinity radiolabeled FLAP inhibitor, such as [3H]MK-886, as the tracer.

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound (e.g., Fiboflapon).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by filtration through a glass fiber filter mat.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Human Whole Blood LTB4 Inhibition Assay

Principle: This ex vivo assay measures the functional consequence of FLAP inhibition by quantifying the reduction in LTB4 production in human whole blood stimulated with a calcium ionophore.[16][17]

Step-by-Step Methodology:

  • Blood Collection: Collect fresh human whole blood into heparinized tubes.

  • Compound Incubation: Pre-incubate aliquots of the whole blood with varying concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).

  • Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) to the blood samples and incubate (e.g., 30 minutes at 37°C).

  • Termination: Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

  • Sample Preparation: Precipitate proteins from the plasma (e.g., with methanol) and centrifuge to clarify the supernatant.

  • LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage inhibition of LTB4 production for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Workflow Diagram for LTB4 Inhibition Assay

LTB4_Inhibition_Workflow start Start: Collect Human Whole Blood preincubate Pre-incubate with Test Compound/Vehicle start->preincubate stimulate Stimulate with Calcium Ionophore (A23187) preincubate->stimulate terminate Terminate Reaction (Ice) & Centrifuge stimulate->terminate extract Extract Plasma & Precipitate Proteins terminate->extract quantify Quantify LTB4 (ELISA or LC-MS/MS) extract->quantify analyze Data Analysis: Calculate % Inhibition & IC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for the whole blood LTB4 inhibition assay.

Conclusion

Fiboflapon (GSK2190915) is a well-characterized, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). Its mechanism of action involves the direct binding to FLAP, thereby preventing the synthesis of all leukotrienes, including the potent neutrophil chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes. This comprehensive inhibition of a key inflammatory pathway has demonstrated clear biological effects in both preclinical models and human clinical trials. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of future FLAP inhibitors, which remain a promising therapeutic target for a range of inflammatory diseases.

References

An In-depth Technical Guide to 3-(Piperidin-4-yl)benzoic Acid: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality lead compounds.[1][2] This approach relies on identifying low-molecular-weight fragments (<300 Da) that bind with high ligand efficiency to a biological target, and then optimizing these hits into potent drug candidates.[3][4] Within the vast chemical space of available fragments, 3-(piperidin-4-yl)benzoic acid has emerged as a particularly valuable scaffold. Its inherent three-dimensionality, coupled with strategically positioned functional groups, provides a versatile starting point for tackling complex biological targets, including those in the central nervous system (CNS).[5][6] This guide provides a comprehensive technical overview of the this compound fragment, detailing its synthesis, physicochemical properties, and strategic application in FBDD campaigns, from initial screening to hit-to-lead optimization.

The Strategic Value of the this compound Fragment

The utility of a fragment is defined by its ability to form meaningful interactions with a target while presenting clear vectors for chemical elaboration without significant penalties in physicochemical properties. This compound excels in this regard.

  • Inherent 3-Dimensionality: Unlike flat, aromatic fragments that populate many screening libraries, the saturated piperidine ring provides a rigid, non-planar structure.[7] This three-dimensional character is crucial for exploring the complex topographies of protein binding sites, often leading to improved selectivity and potency.[7][8]

  • Adherence to the "Rule of Three": This fragment is an ideal starting point for FBDD, comfortably fitting within the empirical guidelines for successful fragments (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[6] This ensures higher screening hit rates and a more efficient starting point for optimization.

  • Multiple, Orthogonal Vectors for Elaboration: The fragment possesses three distinct points for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR):

    • The Piperidine Nitrogen (Secondary Amine): Acts as a hydrogen bond donor and can be readily N-alkylated or N-acylated to explore nearby pockets.

    • The Carboxylic Acid: Serves as a hydrogen bond donor/acceptor and can be converted to amides, esters, or used as an anchor point for linking strategies.

    • The Aromatic Ring: Provides a platform for substitution to enhance binding affinity through van der Waals or other interactions.

This trifecta of modification sites is a key reason for its designation as a "privileged" structure in medicinal chemistry.[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of the parent fragment is presented below. These parameters are critical for its initial evaluation and subsequent optimization efforts.

PropertyValueSource
Molecular Weight 205.25 g/mol [5][11]
Molecular Formula C₁₂H₁₅NO₂[5][11]
cLogP ~1.5 - 2.2Calculated
Hydrogen Bond Donors 2 (Amine N-H, Carboxyl O-H)-
Hydrogen Bond Acceptors 3 (Amine N, Carbonyl O, Hydroxyl O)-
Boiling Point 377.5 °C at 760 mmHg[5][11]
CAS Number 766508-67-2[5][12]

Synthesis of the Core Scaffold

The 4-arylpiperidine motif is a cornerstone of many pharmaceuticals, and numerous synthetic routes have been developed.[13][14][15] A common and robust strategy for synthesizing the this compound core involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. A representative synthetic approach is outlined below.

The synthesis often begins with a protected piperidone derivative. For instance, 1-benzyl-4-piperidone can be converted into a vinyl triflate or a boronic ester. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction with a suitable partner, such as 3-bromobenzoic acid or its corresponding ester, to form the C-C bond between the piperidine and benzoic acid rings.[15][16] Final deprotection steps, such as hydrogenolysis to remove the N-benzyl group, yield the target fragment.

Application in a Fragment-Based Drug Discovery Campaign

The journey from fragment identification to a lead compound is a structured process heavily reliant on biophysical techniques and iterative chemical synthesis.

The Fragment Screening Cascade

Given the low affinity typical of fragment hits (μM to mM range), highly sensitive biophysical methods are required for initial screening.[1][3][17] A tiered screening cascade is the most effective approach to identify robust hits and eliminate false positives.

FBDD_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Hit-to-Lead Lib Fragment Library (~2000 Fragments) SPR Primary Screen: Surface Plasmon Resonance (SPR) or Thermal Shift (DSF) Lib->SPR High Throughput Hits Initial Hits (~5-10% Hit Rate) SPR->Hits Identify Binders Ortho Orthogonal Screen: NMR, ITC, or DSF (Confirm Binding) Hits->Ortho Eliminate False Positives Dose Dose-Response & Affinity Determination (KD) Ortho->Dose ValidHits Validated Hits Dose->ValidHits Xray Structure Determination: X-Ray Crystallography or Cryo-EM ValidHits->Xray Determine Binding Mode Structure Fragment-Target Co-Crystal Structure Xray->Structure H2L Structure-Guided Hit-to-Lead Optimization (SAR by Synthesis) Structure->H2L Lead Lead Compound (High Affinity & Selectivity) H2L->Lead Iterative Cycles

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Hit-to-Lead (H2L) Optimization

Once a co-crystal structure of this compound bound to the target is obtained, the H2L phase begins. The goal is to "grow" the fragment into unoccupied pockets of the binding site to increase affinity and selectivity.[2][4] The three vectors of the fragment are systematically explored.

Hit_to_Lead cluster_vectors Growth Vectors for SAR Exploration cluster_outcomes Optimization Goals Core This compound (Core Fragment) Vec1 Vector 1: Piperidine N-H (Alkylation, Acylation) Core->Vec1 Explore Pocket A Vec2 Vector 2: Carboxylic Acid (Amide/Ester Formation) Core->Vec2 Explore Pocket B (Anchor Point) Vec3 Vector 3: Aromatic Ring (Substitution) Core->Vec3 Explore Pocket C Affinity Increase Affinity (nM) Vec1->Affinity Selectivity Improve Selectivity Vec1->Selectivity Vec2->Selectivity Vec3->Affinity PK Optimize ADME/PK Properties Vec3->PK

Caption: Hit-to-Lead optimization strategies for the core fragment.

Structure-activity relationship (SAR) studies on related scaffolds have shown that modifications at these positions can dramatically influence biological activity. For example, in a series of benzamides, substitution on the piperidine ring was crucial for potency against the choline transporter.[18][19] Similarly, the nature of substituents on benzoylpiperidine amides significantly impacts their inhibitory activity against enzymes like tyrosinase.[20][21]

Key Applications and Case Studies

The 4-arylpiperidine moiety is present in numerous approved drugs and clinical candidates, particularly for CNS disorders. Its structural features are well-suited for interacting with receptors and enzymes in the nervous system.[8][13]

  • Neurological Disorders: The fragment is described as a key intermediate for developing drugs targeting conditions like Alzheimer's disease due to its ability to form scaffolds that interact with CNS receptors.[5][11]

  • Enzyme Inhibition: The versatile structure allows for the creation of small molecule inhibitors for various enzymes. For instance, derivatives have been developed as potent and selective inhibitors of the glycine transporter 1 (GlyT1).

  • Targeted Protein Degradation (PROTACs): The rigid, semi-flexible nature of this compound and its isomers makes them excellent linkers in the development of PROTACs. The piperidine ring helps to correctly orient the two ends of the degrader molecule, facilitating the formation of the critical ternary complex.

Experimental Protocols: A Practical Guide

Here, we provide validated, step-by-step protocols for key stages of an FBDD campaign using this fragment.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as fragments in solution bind to the immobilized protein target, providing real-time binding data.[17]

Methodology:

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant).

    • Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

    • Inject the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level (~10,000 RU) is reached.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a stock plate of the this compound fragment and other library members at 10 mM in 100% DMSO.

    • Dilute fragments to a final screening concentration (e.g., 200 µM) in HBS-EP+ buffer containing 2% DMSO.

    • Inject each fragment solution over the target and a reference flow cell (immobilized with a control protein) for 60 seconds at a flow rate of 30 µL/min.

    • Allow for a 120-second dissociation phase with running buffer.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Double-reference the sensorgram data by subtracting the reference channel signal and the signal from a buffer-only injection.

    • Identify hits as fragments that produce a stable binding response significantly above the noise level.

Protocol 2: Orthogonal Hit Validation via Differential Scanning Fluorimetry (DSF)

Objective: To confirm the binding of primary hits using a solution-based, label-free method.

Principle: DSF, or a thermal shift assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein.[17]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X protein solution (e.g., 4 µM) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a 20X solution of a fluorescent dye (e.g., SYPRO Orange) in the same buffer.

    • Prepare a 10X solution of the hit fragment (e.g., 1 mM) in the same buffer with matching DMSO concentration.

  • Assay Setup (in a 96-well qPCR plate):

    • To each well, add:

      • 12.5 µL of 2X Protein solution

      • 2.5 µL of 10X Fragment solution (or buffer/DMSO control)

      • 1.25 µL of 20X Dye solution

      • 8.75 µL of buffer

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence intensity at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.

    • Calculate the ΔTm by subtracting the Tm of the protein-DMSO control from the Tm of the protein-fragment sample.

    • A ΔTm > 2 °C is typically considered a robust confirmation of binding.

Conclusion and Future Outlook

This compound is more than just another small molecule; it is a strategically designed starting point for efficient drug discovery. Its combination of three-dimensionality, ideal fragment properties, and versatile chemistry makes it a powerful tool for medicinal chemists. As drug discovery continues to tackle increasingly complex targets like protein-protein interactions, the demand for sophisticated, 3D-rich fragments will only grow.[1][7] The principles and protocols outlined in this guide demonstrate the robust framework within which this fragment can be deployed, paving the way for the development of the next generation of selective and potent therapeutics.

References

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Piperidinylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Isomerism in Drug Discovery

In the landscape of modern drug discovery, the subtle yet profound impact of isomerism cannot be overstated. The spatial arrangement of atoms within a molecule, seemingly a minor detail, can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound. This principle is particularly salient for scaffolds like piperidinylbenzoic acid, a privileged structure in medicinal chemistry. The piperidine ring offers a versatile, conformationally flexible anchor, while the benzoic acid moiety provides a crucial site for interaction with biological targets. The seemingly simple variation in the point of attachment of the piperidine ring to the benzoic acid—yielding the ortho-, meta-, and para- isomers—can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of these isomers, offering a technical framework for their synthesis, separation, characterization, and preliminary biological evaluation. It is designed for researchers, scientists, and drug development professionals who seek to harness the power of isomerism in their quest for novel therapeutics.

**Section 1: Synthesis of ortho-, meta-, and para-Piperidinylbenzoic Acid Isomers

The synthesis of piperidinylbenzoic acid isomers is most effectively achieved through nucleophilic aromatic substitution (SNAr), a powerful tool for forming aryl-nitrogen bonds.[1] The choice of starting materials and reaction conditions is critical for achieving high yields and purity. The general strategy involves the reaction of a fluorinated or chlorinated benzoic acid with piperidine, where the halogen acts as a leaving group.[2]

Rationale for Synthetic Approach

The selection of a halo-benzoic acid as the electrophile is predicated on the electron-withdrawing nature of the carboxylic acid group, which activates the aromatic ring towards nucleophilic attack. Fluorine is often the preferred leaving group due to the high electronegativity of the C-F bond, which polarizes the carbon atom, making it more susceptible to nucleophilic attack.[3] The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. An inorganic base, such as potassium carbonate (K2CO3), is employed to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocols

1.2.1. Synthesis of 4-(piperidin-1-yl)benzoic acid (para-isomer)

This protocol is adapted from established methods for the synthesis of similar N-aryl piperidine derivatives.[4][5]

  • Materials:

    • 4-Fluorobenzoic acid

    • Piperidine

    • Potassium carbonate (K2CO3)

    • Dimethyl sulfoxide (DMSO)

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Add piperidine (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 120-140 °C and maintain this temperature with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture to a pH of approximately 6 with 1 M HCl. A precipitate should form.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(piperidin-1-yl)benzoic acid.

1.2.2. Synthesis of 3-(piperidin-1-yl)benzoic acid (meta-isomer)

The synthesis of the meta-isomer follows a similar procedure to the para-isomer, with 3-fluorobenzoic acid as the starting material.

  • Materials:

    • 3-Fluorobenzoic acid

    • Piperidine

    • Potassium carbonate (K2CO3)

    • Dimethyl sulfoxide (DMSO)

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Follow the procedure outlined in section 1.2.1, substituting 3-fluorobenzoic acid for 4-fluorobenzoic acid.

1.2.3. Synthesis of 2-(piperidin-1-yl)benzoic acid (ortho-isomer)

The synthesis of the ortho-isomer can be achieved by the hydrolysis of its corresponding methyl ester.

  • Materials:

    • Methyl 2-(piperidin-1-yl)benzoate

    • Methanol

    • Water

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), 1 M

  • Procedure:

    • Dissolve Methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water.

    • Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq).

    • Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(piperidin-1-yl)benzoic acid.

Synthesis_Workflow cluster_para para-Isomer Synthesis cluster_meta meta-Isomer Synthesis cluster_ortho ortho-Isomer Synthesis p_start 4-Fluorobenzoic Acid + Piperidine p_reagents K2CO3, DMSO 120-140°C p_start->p_reagents p_product 4-(piperidin-1-yl)benzoic acid p_reagents->p_product m_start 3-Fluorobenzoic Acid + Piperidine m_reagents K2CO3, DMSO 120-140°C m_start->m_reagents m_product 3-(piperidin-1-yl)benzoic acid m_reagents->m_product o_start Methyl 2-(piperidin-1-yl)benzoate o_reagents LiOH or NaOH Methanol/Water o_start->o_reagents o_product 2-(piperidin-1-yl)benzoic acid o_reagents->o_product

Caption: Synthetic routes to piperidinylbenzoic acid isomers.

Section 2: Separation and Purification of Isomers

The separation of positional isomers is a common challenge in organic synthesis due to their similar physical properties. High-performance liquid chromatography (HPLC) is the technique of choice for both analytical and preparative separation of the piperidinylbenzoic acid isomers.[6][7]

Rationale for HPLC Method Development

A reversed-phase HPLC method is well-suited for the separation of these isomers. The stationary phase, typically a C18-modified silica, provides a nonpolar environment, while a polar mobile phase is used for elution. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The polarity of the isomers, influenced by the position of the piperidine ring, will affect their retention times. It is anticipated that the para-isomer, being the most symmetrical and potentially least polar, will have the longest retention time, while the ortho-isomer may elute earlier due to potential intramolecular interactions that reduce its interaction with the stationary phase. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer is necessary to control the ionization state of the carboxylic acid and the piperidine nitrogen, which is crucial for achieving reproducible retention times and good peak shapes.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a mobile phase composition of 95% A and 5% B.

    • Linearly increase the concentration of B to 95% over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to the initial conditions and equilibrate the column for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

HPLC_Workflow sample Isomer Mixture injection HPLC Injection sample->injection column C18 Reversed-Phase Column injection->column separation Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) column->separation detection UV Detector (254 nm) separation->detection chromatogram Chromatogram (Separated Isomers) detection->chromatogram

Caption: Workflow for HPLC separation of isomers.

Section 3: Analytical Characterization

The unambiguous identification of each isomer is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for elucidating the molecular structure of the isomers. The chemical shifts and coupling patterns of the aromatic protons in the 1H NMR spectrum will be diagnostic for each isomer.

  • para-isomer: Will exhibit a symmetrical AA'BB' splitting pattern for the aromatic protons.

  • meta-isomer: Will show a more complex splitting pattern with four distinct aromatic proton signals.

  • ortho-isomer: Will also display four distinct aromatic proton signals, with one proton likely shifted downfield due to its proximity to the carboxylic acid group.

The 13C NMR spectrum will show the expected number of signals for each isomer, with the chemical shifts of the aromatic carbons being particularly informative.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. All three isomers will exhibit a broad O-H stretch from the carboxylic acid (around 3000 cm-1), a C=O stretch from the carbonyl group (around 1700 cm-1), and C-N stretching vibrations from the piperidine ring. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm-1) can also help to distinguish between the substitution patterns of the aromatic ring.

Expected Spectroscopic Data
Isomer Expected 1H NMR Aromatic Signals (δ, ppm) Expected 13C NMR Aromatic Signals Key IR Absorptions (cm-1)
ortho- ~8.0-8.2 (1H, d), ~7.2-7.6 (3H, m)6 distinct signals~3000 (br, O-H), ~1700 (C=O), C-H out-of-plane bending
meta- ~7.6-7.9 (2H, m), ~7.2-7.4 (2H, m)6 distinct signals~3000 (br, O-H), ~1700 (C=O), C-H out-of-plane bending
para- ~7.9 (2H, d), ~6.9 (2H, d)4 distinct signals~3000 (br, O-H), ~1700 (C=O), C-H out-of-plane bending

Note: The exact chemical shifts will depend on the solvent and other experimental conditions.

Section 4: Comparative Pharmacological and Toxicological Profiles

The pharmacological and toxicological properties of piperidinylbenzoic acid isomers are of paramount interest in drug development. While direct comparative data for these specific isomers is limited in the public domain, we can infer potential activities and liabilities based on the extensive literature on piperidine and benzoic acid derivatives.[10][11][12][13][14]

Anticancer Activity

Both piperidine and benzoic acid scaffolds are present in numerous anticancer agents.[15] Piperidine-containing compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer.[11][16] The mechanism of action often involves the modulation of key signaling pathways such as NF-κB and PI3K/Akt.[10] Benzoic acid derivatives have also demonstrated anticancer activity, with their efficacy being highly dependent on the nature and position of substituents on the aromatic ring.[17][18]

It is hypothesized that the different spatial arrangements of the piperidine ring in the ortho-, meta-, and para- isomers will lead to distinct interactions with biological targets, resulting in varying anticancer potencies. Molecular docking studies can be employed to predict the binding modes of these isomers to known cancer targets, such as protein kinases or transcription factors, providing a rational basis for their differential activities.

Cytotoxicity Assessment

A preliminary assessment of the cytotoxic potential of the isomers is essential. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.

4.2.1. Experimental Protocol: MTT Assay

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293) should be used.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each isomer for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each isomer.

Structure-Activity Relationship (SAR) Insights

The comparative data from the anticancer and cytotoxicity assays will provide initial insights into the SAR of this series. Key questions to be addressed include:

  • Does the position of the piperidine ring significantly impact anticancer potency?

  • Is there a correlation between the substitution pattern and selectivity for cancer cells over non-cancerous cells?

  • How do the physicochemical properties (e.g., lipophilicity, pKa) of the isomers relate to their biological activity?

Section 5: Putative Mechanism of Action and Signaling Pathways

Based on the known activities of related compounds, the piperidinylbenzoic acid isomers may exert their anticancer effects through the modulation of critical cellular signaling pathways that are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB_nuc->Gene_Expression Isomers Piperidinylbenzoic Acid Isomers Isomers->PI3K Inhibition Isomers->IKK Inhibition

Caption: Putative signaling pathways modulated by piperidinylbenzoic acid isomers.

The PI3K/Akt and NF-κB pathways are central regulators of cell growth, proliferation, and survival, and their inhibition is a validated strategy in cancer therapy.[10] It is plausible that the piperidinylbenzoic acid isomers could interfere with these pathways at various nodes, leading to their anticancer effects. Further experimental validation, such as western blotting to assess the phosphorylation status of key proteins in these pathways, would be required to confirm these mechanisms.

Conclusion and Future Directions

This guide has provided a comprehensive technical framework for the synthesis, separation, characterization, and preliminary biological evaluation of ortho-, meta-, and para-piperidinylbenzoic acid isomers. The successful execution of these protocols will yield pure isomers and initial data on their biological activities, laying the groundwork for further drug discovery efforts. Future work should focus on expanding the biological characterization to include a wider range of cancer cell lines, in vivo efficacy studies in animal models, and detailed mechanistic studies to identify the specific molecular targets of the most promising isomers. The exploration of this seemingly simple set of isomers underscores a fundamental principle in medicinal chemistry: that subtle structural modifications can unlock significant therapeutic potential.

References

initial screening of 3-(Piperidin-4-yl)benzoic acid biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Activity Screening of 3-(Piperidin-4-yl)benzoic acid

Introduction

This compound represents a compelling starting point for drug discovery initiatives. Its structure is a deliberate synthesis of two pharmacologically significant scaffolds: the 4-phenylpiperidine core and the benzoic acid moiety. The 4-phenylpiperidine framework is the backbone of numerous centrally acting agents, most notably potent opioid analgesics like pethidine and fentanyl, as well as compounds targeting monoamine transporters.[1][2] Concurrently, the benzoic acid group is a versatile feature present in a vast array of approved drugs, contributing to activities ranging from anti-inflammatory to anticancer effects.[3][4]

This guide presents a structured, multi-tiered strategy for conducting an initial, hypothesis-driven biological screening of this compound. Given the absence of extensive published data on this specific molecule, our approach begins with a robust computational framework to predict and prioritize biological targets. This in silico analysis informs a logical progression to foundational physicochemical profiling and subsequent targeted in vitro assays. The objective is not merely to execute experiments, but to build a comprehensive biological profile of the compound, enabling informed decisions for its future development. This document is intended for drug discovery researchers and scientists, providing both the strategic rationale and the detailed methodologies required for a thorough initial investigation.

Part 1: In Silico Profiling & Target Prioritization (The Predictive Foundation)

Rationale: Before committing to resource-intensive wet lab experiments, a computational assessment is an indispensable first step.[5] For a novel compound, in silico methods leverage the vast universe of existing structure-activity relationship (SAR) data to generate high-probability hypotheses, guiding the entire screening cascade in a cost-effective and scientifically rigorous manner.[6][7]

Methodology 1: Pharmacophore Analysis and Structure-Activity Relationship (SAR) Mining

The core principle here is that structurally similar molecules often interact with similar biological targets. The 4-phenylpiperidine scaffold of our lead compound is a classic and well-documented pharmacophore.

  • Expert Insight: The most prominent and historically significant activity associated with the 4-phenylpiperidine class is agonism at the μ-opioid receptor (MOR).[8][9] This makes MOR the primary hypothetical target. Additionally, modifications to this scaffold have yielded compounds with high affinity for the serotonin transporter (SERT), the glycine transporter 1 (GlyT1), and N-methyl-D-aspartate (NMDA) receptors.[1][10] Therefore, these targets constitute a logical panel for initial screening.

Methodology 2: Machine Learning-Based Target Prediction

Web-based algorithms can predict a spectrum of potential biological targets by comparing the query structure against curated databases of known ligand-target interactions.

  • Protocol: Target Prediction using SwissTargetPrediction

    • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: C1CNCCC1C2=CC=CC(=C2)C(=O)O.

    • Submission: Navigate to the SwissTargetPrediction web server and submit the SMILES string.

    • Analysis of Results: The output will be a ranked list of potential macromolecular targets. Pay close attention to the "Probability" score. Group the highest-probability targets by class (e.g., G-Protein Coupled Receptors, Transporters, Enzymes).

    • Cross-Validation: Compare these algorithm-driven predictions with the hypotheses generated from SAR mining. Overlapping predictions significantly increase the confidence in a potential target.[11]

Visualization 1: In Silico Target Prioritization Workflow

G cluster_input Input Molecule cluster_methods In Silico Analysis cluster_output Prioritized Target Classes mol This compound SMILES: C1CNCCC1C2=CC=CC(=C2)C(=O)O sar Pharmacophore & SAR Analysis (Literature-Based) mol->sar ml Machine Learning Prediction (e.g., SwissTargetPrediction) mol->ml gpcr GPCRs (μ-Opioid Receptor) sar->gpcr trans Transporters (SERT, GlyT1) sar->trans ml->gpcr ion Ion Channels (NMDA Receptor) ml->ion enzyme Enzymes / Other ml->enzyme

Caption: Workflow for computational prediction of biological targets.

Data Summary 1: Predicted Targets and Proposed Assays

Predicted Target ClassSpecific Example(s)Strength of EvidenceProposed Initial Assay Type
GPCRsμ-Opioid ReceptorVery High (Classic SAR)[1][2][8]Radioligand Binding, cAMP Functional Assay
Monoamine TransportersSerotonin Transporter (SERT)High (Known for scaffold)[1]Neurotransmitter Uptake Assay
Amino Acid TransportersGlycine Transporter 1 (GlyT1)Moderate (Known for derivatives)[10]Glycine Uptake Assay
Ligand-gated Ion ChannelsNMDA ReceptorModerate (Known for derivatives)[1]Calcium Flux Assay
EnzymesVarious (e.g., Kinases, Proteases)Low (General Prediction)[11][12]Phenotypic or Broad Panel Screen

Part 2: Foundational Physicochemical & Safety Profiling

Rationale: Before assessing specific biological activity, understanding the compound's fundamental properties is critical. Poor solubility can confound assay results, while inherent cytotoxicity can be misinterpreted as a specific biological effect. These foundational experiments ensure the integrity of all subsequent data.

Protocol 1: Kinetic Aqueous Solubility Assessment

  • Causality: This assay determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This upper concentration limit is crucial for designing subsequent assays and avoiding artifacts from compound precipitation.

  • Step-by-Step Methodology (Nephelometry):

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • In a clear 96- or 384-well plate, perform a serial dilution of the stock solution in DMSO.

    • Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO plate to a new plate containing an aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Mix vigorously and allow the plate to incubate at room temperature for 1-2 hours.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.

    • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.

Protocol 2: General Cytotoxicity Evaluation

  • Causality: This assay establishes the concentration at which the compound causes general cell death. Knowing this "cytotoxicity concentration 50" (CC50) is essential to ensure that any observed activity in a cell-based assay occurs at concentrations well below those that simply kill the cells.

  • Step-by-Step Methodology (MTT Assay using HEK293 cells):

    • Cell Plating: Seed HEK293 cells (a robust, commonly used human cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium in the cell plate with the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., a known toxin like doxorubicin) controls.

    • Incubation: Incubate the cells for a prolonged period, typically 48-72 hours, to allow for cytotoxic effects to manifest.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.

    • Readout: Measure the absorbance of the purple solution at ~570 nm.

    • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration. Fit the data to a dose-response curve to determine the CC50 value.

Data Summary 2: Physicochemical and Safety Profile

ParameterMethodResultImplication for Screening
Kinetic SolubilityNephelometrye.g., 85 µMMaximum reliable concentration for subsequent assays.
Cytotoxicity (CC50)MTT Assay (HEK293)e.g., >100 µMCompound is not broadly cytotoxic at relevant concentrations.

Part 3: Tier 1 - Primary In Vitro Screening (Hypothesis Testing)

Rationale: With foundational data in hand, we proceed to test the high-priority hypotheses generated in Part 1. The goal is to obtain quantitative measures of affinity (binding) and/or function for the most likely targets.

Target Class 1: GPCRs (Focus on μ-Opioid Receptor)

  • Causality: Given the strong SAR precedent for the 4-phenylpiperidine scaffold, assessing interaction with the μ-opioid receptor is the highest priority.[2] A comprehensive evaluation requires both a binding assay to measure affinity and a functional assay to determine the nature of the interaction (agonist, antagonist, etc.).

  • Protocol: Radioligand Binding Assay (Competitive Inhibition)

    • Reagents: Prepare an assay buffer, membranes from cells overexpressing the human μ-opioid receptor (hMOR), a high-affinity radioligand (e.g., [³H]-DAMGO), and serial dilutions of the test compound.

    • Assay Setup: In a 96-well plate, combine the hMOR membranes, a fixed concentration of [³H]-DAMGO (typically at its Kd), and varying concentrations of the test compound.

    • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand, like naloxone).

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand will be trapped on the filter.

    • Detection: Wash the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each spot using a microplate scintillation counter.

    • Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to determine the IC50 (concentration that inhibits 50% of specific binding).

  • Protocol: Functional Assay ([³⁵S]GTPγS Binding)

    • Causality: Agonist binding to a Gi-coupled receptor like MOR facilitates the exchange of GDP for GTP on the Gα subunit. Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

    • Reagents: Prepare an assay buffer containing GDP, hMOR membranes, [³⁵S]GTPγS, and serial dilutions of the test compound.

    • Assay Setup: Combine reagents in a 96-well plate. Include controls for basal binding (no agonist) and maximal stimulation (a known full agonist, e.g., DAMGO).

    • Incubation: Incubate to allow for receptor activation and [³⁵S]GTPγS binding.

    • Harvesting & Detection: The procedure is identical to the radioligand binding assay (filtration and scintillation counting).

    • Analysis: Plot the stimulated binding (above basal) against the log of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect relative to the full agonist).

Visualization 2: Primary Screening Cascade

G cluster_start Input cluster_tier1 Tier 1 Screening cluster_output Output Data targets Prioritized Target List (from Part 1) binding Binding Assays (e.g., Radioligand for MOR) Output: IC50 / Ki targets->binding uptake Uptake Assays (e.g., [3H]-Serotonin for SERT) Output: IC50 targets->uptake functional Functional Assays (e.g., GTPγS for MOR) Output: EC50 / Emax binding->functional If Hit in Binding data Quantitative Potency & Efficacy (Hit Identification) functional->data uptake->data

Caption: Workflow for the primary in vitro screening phase.

Data Summary 3: Initial In Vitro Biological Activity

TargetAssay TypeMetricResult (µM)
μ-Opioid Receptor[³H]-DAMGO BindingIC50e.g., 0.550
μ-Opioid Receptor[³⁵S]GTPγS FunctionalEC50e.g., 1.2
μ-Opioid Receptor[³⁵S]GTPγS FunctionalEmax (%)e.g., 85% (vs DAMGO)
Serotonin Transporter[³H]-Serotonin UptakeIC50e.g., >10

Part 4: Interpretation & Next Steps (Decision Making)

Rationale: The final step in an initial screen is to synthesize all the data into a coherent profile that dictates the future trajectory of the compound. This involves integrating potency, efficacy, safety, and physicochemical properties to make a data-driven decision.

Hit Triage Logic:

The power of this tiered approach is the ability to interpret a multi-parameter dataset. Based on the example data generated in the tables above, a primary profile emerges:

  • Profile: The compound is a potent, sub-micromolar binder to the μ-opioid receptor with functional activity characteristic of a high-efficacy partial agonist or full agonist. It shows no significant activity at the serotonin transporter at concentrations up to 10 µM and is not cytotoxic below 100 µM. Its aqueous solubility is sufficient for in vitro testing.

  • Decision: This compound is a confirmed "hit" for the μ-opioid receptor. The next logical steps are to characterize its selectivity and initial drug-like properties.

Visualization 3: Decision Tree for Project Progression

G start Initial Screening Data (Potency, Efficacy, Cytotoxicity) c1 Potent & Efficacious at Primary Target? (e.g., MOR EC50 < 1µM) start->c1 c2 Acceptable Therapeutic Window? (CC50 / EC50 > 10) c1->c2 Yes reassess Re-evaluate Secondary Targets or Initiate Phenotypic Screen c1->reassess No selectivity Next Step: Selectivity Profiling (vs. KOR, DOR, other GPCRs) c2->selectivity Yes stop STOP or Redesign: Poor Safety Profile c2->stop No adme Next Step: In Vitro ADME (Metabolic Stability, Permeability) selectivity->adme

Caption: Decision-making flowchart based on initial screening outcomes.

Conclusion

The initial biological screening of a novel compound like this compound is a systematic process of hypothesis generation, testing, and refinement. By initiating with a robust in silico analysis, we can prioritize targets with a high probability of interaction, such as the μ-opioid receptor and the serotonin transporter. This predictive work provides a crucial framework for the subsequent experimental phases. Foundational profiling of solubility and cytotoxicity ensures the reliability of the biological data, while targeted in vitro binding and functional assays provide the quantitative metrics of potency and efficacy needed to confirm a "hit." This integrated, multi-tiered strategy transforms a molecule of unknown potential into a well-characterized chemical entity, providing a clear, data-driven path forward for any subsequent drug discovery program.

References

The Architectural Blueprint of a Privileged Scaffold: A Theoretical Exploration of 3-(Piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-(Piperidin-4-yl)benzoic acid scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structural motif in the design of a multitude of therapeutic agents. Its unique combination of a rigid aromatic ring and a flexible, yet conformationally constrained, piperidine moiety imparts favorable physicochemical and pharmacological properties. This guide provides an in-depth theoretical examination of this scaffold's intrinsic properties, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the critical aspects of its conformational landscape, electronic characteristics, and pharmacophoric features, providing a theoretical framework to guide the rational design of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold is a prominent example of a "privileged scaffold" - a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to its incorporation into a wide array of drug candidates and approved medicines targeting conditions ranging from neurological disorders to cancer and inflammation.[1][2] Its prevalence stems from a unique amalgamation of structural features:

  • A Benzoic Acid Moiety: This component provides a rigid anchor point and a key site for hydrogen bonding and ionic interactions through its carboxylic acid group. It also serves as a versatile handle for synthetic modification.

  • A Piperidine Ring: This saturated heterocycle introduces a three-dimensional character to the molecule and a basic nitrogen atom that is often protonated at physiological pH, enabling crucial interactions with biological targets.

  • A C-C Linkage: The direct carbon-carbon bond between the two rings allows for a degree of rotational freedom, which is critical for adopting the optimal conformation for binding to a specific target.

Understanding the interplay of these features at a theoretical level is paramount for harnessing the full potential of this scaffold in drug design.

Conformational Landscape: A Tale of Two Rings

The biological activity of any molecule is intrinsically linked to its three-dimensional structure. For the this compound scaffold, the overall conformation is primarily dictated by two key factors: the puckering of the piperidine ring and the rotational orientation of the benzoic acid ring.

Piperidine Ring Conformation: The Chair and Beyond

The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents on the ring can occupy either an axial or equatorial position. For the this compound scaffold, the benzoic acid group is at the 4-position of the piperidine ring.

The preference for the aryl group to be in an axial versus an equatorial position is a subject of considerable interest and is influenced by several factors, including the substitution pattern on both rings and the protonation state of the piperidine nitrogen. Computational studies on related 4-phenylpiperidine analgesics have shown that while phenyl equatorial conformations are often preferred, phenyl axial conformations can be energetically accessible, with energy differences as low as 0.6-0.7 kcal/mol. This small energy gap suggests that both conformers can exist in equilibrium and that the bioactive conformation may be the less populated one.

The protonation of the piperidine nitrogen can also significantly influence this equilibrium. The resulting electrostatic interactions can stabilize the axial conformer, and in some cases, even reverse the conformational preference.

Inter-ring Torsion: The Rotational Profile

It is reasonable to predict that the potential energy surface for this rotation will feature two minima corresponding to twisted, non-planar conformations, with a significant energy barrier to planar arrangements due to steric clashes. The precise dihedral angles of these minima would need to be determined through detailed quantum chemical calculations.

The following diagram illustrates the key conformational considerations for the this compound scaffold.

G cluster_piperidine Piperidine Ring Conformation cluster_torsion Inter-Ring Torsion Chair_Eq Chair (Equatorial Benzoic Acid) Chair_Ax Chair (Axial Benzoic Acid) Chair_Eq->Chair_Ax Ring Flip Torsion C-C Bond Rotation Chair_Eq->Torsion Chair_Ax->Chair_Eq Ring Flip Chair_Ax->Torsion caption Conformational Dynamics of the Scaffold

Key conformational considerations for the scaffold.

Electronic Properties: The Language of Molecular Recognition

The electronic properties of the this compound scaffold govern its ability to engage in non-covalent interactions with biological targets. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating these properties.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

For the this compound scaffold, it is anticipated that the HOMO will be localized primarily on the electron-rich benzoic acid ring, while the LUMO will also have significant contributions from this aromatic system. A smaller HOMO-LUMO gap would suggest a higher propensity for charge transfer interactions, which can be crucial for binding to certain protein targets.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. For the this compound scaffold, the MEP would be expected to show:

  • Negative potential (red/yellow): Concentrated around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors.

  • Positive potential (blue): Localized around the acidic proton of the carboxylic acid and the protonated nitrogen of the piperidine ring, highlighting their function as hydrogen bond donors and sites for ionic interactions.

  • Neutral regions (green): Associated with the carbon framework of the aromatic and piperidine rings, suggesting their involvement in hydrophobic or van der Waals interactions.

The following workflow outlines a typical computational approach for determining these electronic properties.

G start Scaffold Structure Input geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_props analysis Analysis and Visualization electronic_props->analysis

Computational workflow for electronic properties.

Pharmacophoric Features: A Blueprint for Drug Design

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The this compound scaffold presents a rich set of pharmacophoric features that can be exploited in drug design.

A generalized pharmacophore model for this scaffold would include:

  • A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzoic acid.

  • A Hydrogen Bond Donor (HBD): The hydroxyl proton of the benzoic acid.

  • A Positive Ionizable (PI) feature: The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH.

  • An Aromatic Ring (AR): The benzoic acid ring, which can engage in π-π stacking or hydrophobic interactions.

  • Hydrophobic (HY) features: The aliphatic carbons of the piperidine ring.

The spatial arrangement of these features is dictated by the conformational preferences discussed earlier. The ability to modulate the distances and angles between these features through synthetic modifications is a key reason for the scaffold's success.

The following diagram illustrates a hypothetical pharmacophore model for the this compound scaffold.

G HBA HBA HBD HBD HBA->HBD AR AR HBA->AR PI PI PI->AR HY HY PI->HY caption Pharmacophore Model

References

Methodological & Application

step-by-step synthesis of 3-(Piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-(Piperidin-4-yl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a common motif in many biologically active compounds, linked to a benzoic acid moiety.[1][2] This arrangement allows for diverse derivatization at both the piperidine nitrogen and the carboxylic acid group, making it a versatile scaffold for constructing compound libraries targeting a wide range of receptors and enzymes. This guide provides a detailed, step-by-step protocol for the multi-step synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical logic.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a robust five-step sequence starting from commercially available precursors. The strategy hinges on the initial protection of the reactive secondary amine of a piperidone precursor, followed by the construction of the carbon-carbon bond linking the two ring systems. Subsequent reduction, saponification, and deprotection steps yield the final product. This approach ensures high yields and purity by controlling the reactivity of the functional groups at each stage.

Synthetic_Pathway cluster_0 Step 1: Amine Protection cluster_1 Step 2: C-C Bond Formation (Wittig Reaction) cluster_2 Step 3: Reduction cluster_3 Step 4: Saponification cluster_4 Step 5: Deprotection A 4-Piperidone Monohydrate HCl B N-Boc-4-piperidone A->B Boc2O, TEA D tert-butyl 4-(3-(methoxycarbonyl)benzylidene) piperidine-1-carboxylate B->D Base (e.g., NaH) C Methyl 3-(bromomethyl)benzoate + PPh3 -> Wittig Salt C->D Base (e.g., NaH) E tert-butyl 4-(3-(methoxycarbonyl)benzyl) piperidine-1-carboxylate D->E H2, Pd/C F 3-(1-(tert-butoxycarbonyl)piperidin-4-yl) benzoic acid E->F NaOH, H2O/MeOH G 3-(Piperidin-4-yl)benzoic acid (Final Product) F->G TFA or HCl

Caption: Overall 5-step synthetic workflow for this compound.

Part 1: Protection of the Piperidine Nitrogen

Objective: To synthesize tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), a key intermediate where the nucleophilic secondary amine is masked by a tert-butoxycarbonyl (Boc) group.

Rationale: The Boc protecting group is essential for preventing the secondary amine of 4-piperidone from participating in undesired side reactions, such as acting as a nucleophile, in subsequent steps.[3] It is stable under a wide range of non-acidic conditions but can be easily removed in the final step with mild acid, making it an ideal choice for this synthetic route.[4][5] While N-Boc-4-piperidone is commercially available, this protocol details its synthesis from the more economical 4-piperidone monohydrate hydrochloride.[6][7]

Experimental Protocol 1: Synthesis of N-Boc-4-piperidone
Reagent/ParameterQuantity/ValueMoles (Equivalents)Notes
4-Piperidone Monohydrate HCl20.0 g131 mmol (1.0)Starting Material
Methanol (MeOH)300 mL-Solvent
Triethylamine (TEA)26.5 mL190 mmol (1.45)Base to neutralize HCl salt
Di-tert-butyl dicarbonate (Boc₂O)34.0 g156 mmol (1.2)Boc-protecting agent
4-Dimethylaminopyridine (DMAP)0.4 g3.3 mmol (0.025)Catalyst
Reaction Time20 hours-
Reaction TemperatureAmbient-

Procedure:

  • To a 500 mL round-bottom flask, add 4-piperidone monohydrate hydrochloride (20.0 g) and methanol (300 mL). Stir the suspension.

  • Add triethylamine (26.5 mL) to the stirring solution and continue to stir for 5 minutes. The mixture should become a clear solution as the free base of 4-piperidone is formed.

  • Add di-tert-butyl dicarbonate (34.0 g) in portions over 5 minutes, followed by the addition of 4-dimethylaminopyridine (0.4 g).[8]

  • Stir the solution at ambient temperature for 20 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane (100 mL).

  • Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield N-Boc-4-piperidone as a white solid. The yield is typically quantitative.[8]

Part 2: Carbon-Carbon Bond Formation via Wittig Reaction

Objective: To construct the C-C bond between the piperidine and benzoic acid moieties by reacting N-Boc-4-piperidone with a phosphorus ylide.

Rationale: The Wittig reaction (or its Horner-Wadsworth-Emmons variant) is a highly reliable method for forming carbon-carbon double bonds by reacting a ketone with a phosphorus ylide. This approach is superior to many coupling reactions in this context as it avoids the synthesis of organometallic piperidine species and directly installs the required carbon framework. The resulting exocyclic double bond can then be easily reduced in the subsequent step.

Experimental Protocol 2: Synthesis of tert-butyl 4-(3-(methoxycarbonyl)benzylidene)piperidine-1-carboxylate
Reagent/ParameterQuantity/ValueMoles (Equivalents)Notes
Methyl 3-(bromomethyl)benzoate25.0 g109 mmol (1.0)Wittig salt precursor
Triphenylphosphine (PPh₃)28.6 g109 mmol (1.0)Forms the phosphonium salt
Toluene250 mL-Solvent for salt formation
Sodium Hydride (NaH, 60% in oil)4.8 g120 mmol (1.1)Base for ylide generation
Tetrahydrofuran (THF), anhydrous300 mL-Solvent for ylide generation
N-Boc-4-piperidone20.7 g104 mmol (0.95)Ketone reactant
Reaction Temperature0°C to Reflux-

Procedure:

  • Phosphonium Salt Formation: In a 500 mL flask, dissolve methyl 3-(bromomethyl)benzoate (25.0 g) and triphenylphosphine (28.6 g) in toluene (250 mL). Heat the mixture to reflux for 4 hours. Cool the mixture to room temperature, collect the resulting white precipitate by filtration, wash with cold toluene, and dry under vacuum to obtain the phosphonium salt.

  • Ylide Generation: Suspend the dried phosphonium salt in 300 mL of anhydrous THF in a 1 L flask under an inert atmosphere (Nitrogen or Argon) and cool to 0°C in an ice bath.

  • Carefully add sodium hydride (4.8 g of a 60% dispersion in mineral oil) portion-wise to the suspension. A deep orange/red color indicates the formation of the ylide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig Reaction: Dissolve N-Boc-4-piperidone (20.7 g) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target benzylidene product.

Part 3: Catalytic Hydrogenation

Objective: To selectively reduce the exocyclic carbon-carbon double bond to a single bond, creating the final carbon skeleton.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes.[9] Palladium on carbon (Pd/C) is an excellent catalyst for this transformation.[10] The key is to perform the reaction under conditions (mild pressure and temperature) that ensure the reduction of the alkene without affecting the aromatic benzene ring.[11][12]

Hydrogenation_Workflow Start Dissolve Substrate in Ethanol Charge Charge Reactor with Substrate Solution & Pd/C Start->Charge PurgeN2 Purge Reactor with N2 (x3) Charge->PurgeN2 PurgeH2 Purge Reactor with H2 (x3) PurgeN2->PurgeH2 Pressurize Pressurize with H2 (50 psi) & Stir PurgeH2->Pressurize Monitor Monitor Reaction by TLC/LC-MS Pressurize->Monitor Vent Vent H2 & Purge with N2 Monitor->Vent Filter Filter through Celite® to Remove Catalyst Vent->Filter Concentrate Concentrate Filtrate to Obtain Product Filter->Concentrate

Caption: Experimental workflow for the catalytic hydrogenation step.

Experimental Protocol 3: Synthesis of tert-butyl 4-(3-(methoxycarbonyl)benzyl)piperidine-1-carboxylate
Reagent/ParameterQuantity/ValueMoles (Equivalents)Notes
tert-butyl 4-(3-(methoxycarbonyl)benzylidene)piperidine-1-carboxylate10.0 g28.9 mmol (1.0)Starting Material
Palladium on Carbon (10% Pd)1.0 g10% w/wCatalyst
Ethanol (EtOH)200 mL-Solvent
Hydrogen (H₂) Pressure50 psi-Reducing Agent
Reaction Time4-6 hours-
Reaction TemperatureAmbient-

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker).

  • In the hydrogenation vessel, dissolve the benzylidene starting material (10.0 g) in ethanol (200 mL).

  • Carefully add 10% Pd/C catalyst (1.0 g) to the solution.

  • Seal the vessel, evacuate the air, and purge with nitrogen gas three times.

  • Evacuate the nitrogen and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 psi and begin vigorous stirring or shaking.

  • Monitor the reaction by observing hydrogen uptake and by TLC analysis. The reaction is typically complete within 4-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the reduced product, which is often pure enough for the next step.

Part 4: Saponification (Ester Hydrolysis)

Objective: To convert the methyl ester into the corresponding carboxylic acid.

Rationale: Saponification, or base-catalyzed hydrolysis, is the standard method for converting an ester to a carboxylate salt.[13][14] The use of a strong base like sodium hydroxide ensures the reaction goes to completion. A subsequent acidic workup is required to protonate the carboxylate salt and isolate the free carboxylic acid.[14]

Experimental Protocol 4: Synthesis of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
Reagent/ParameterQuantity/ValueMoles (Equivalents)Notes
tert-butyl 4-(3-(methoxycarbonyl)benzyl)piperidine-1-carboxylate9.0 g25.9 mmol (1.0)Starting Material
Tetrahydrofuran (THF)100 mL-Co-solvent
Methanol (MeOH)50 mL-Co-solvent
Sodium Hydroxide (NaOH) Solution (2M)40 mL80 mmol (~3.0)Base for hydrolysis
Reaction Temperature60°C-
Reaction Time4 hours-
Hydrochloric Acid (HCl), 4MAs needed-For acidification

Procedure:

  • Dissolve the ester starting material (9.0 g) in a mixture of THF (100 mL) and methanol (50 mL) in a 250 mL round-bottom flask.

  • Add the 2M NaOH solution (40 mL) and heat the mixture to 60°C.[15]

  • Stir for 4 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the mixture to room temperature and remove the organic solvents (THF and methanol) via rotary evaporation.

  • Dilute the remaining aqueous residue with water (50 mL) and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 4M HCl. A white precipitate should form.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the Boc-protected carboxylic acid as a solid.

Part 5: N-Boc Deprotection

Objective: To remove the Boc protecting group and liberate the secondary amine, yielding the final product.

Rationale: The final step is the cleavage of the acid-labile Boc group.[4] Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is highly effective for this purpose. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[16] Alternatively, a solution of HCl in an organic solvent like dioxane can be used.[17]

Experimental Protocol 5: Synthesis of this compound
Reagent/ParameterQuantity/ValueMoles (Equivalents)Notes
3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid7.5 g22.5 mmol (1.0)Starting Material
Dichloromethane (DCM)80 mL-Solvent
Trifluoroacetic Acid (TFA)20 mL-Deprotecting Agent
Reaction Temperature0°C to Ambient-
Reaction Time2 hours-

Procedure:

  • Dissolve the Boc-protected acid (7.5 g) in dichloromethane (80 mL) in a 250 mL flask and cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (20 mL) to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Remove all volatile components (DCM, excess TFA, and byproducts) under reduced pressure.

  • The crude product is often obtained as a TFA salt. To obtain the free base or hydrochloride salt, dissolve the residue in a minimal amount of methanol and either neutralize with a base (like aqueous NaHCO₃) followed by extraction, or add ethereal HCl to precipitate the hydrochloride salt.

  • The resulting solid can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether or ethyl acetate) to yield pure this compound.[18]

Conclusion

This detailed guide outlines a logical and efficient five-step synthesis for this compound. By employing standard and well-understood organic transformations—amine protection, Wittig olefination, catalytic hydrogenation, saponification, and deprotection—this protocol provides a reliable pathway for researchers to access this important chemical building block. The rationale provided for each step, grounded in the principles of modern organic synthesis, empowers scientists to not only execute the procedure but also to adapt it for the synthesis of related analogues.

References

The Versatile Scaffold: Harnessing 3-(Piperidin-4-yl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidinyl-Benzoic Acid Moiety

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(Piperidin-4-yl)benzoic acid has emerged as a particularly valuable intermediate. Its unique bifunctional architecture, featuring a nucleophilic secondary amine on the piperidine ring and a carboxylic acid on the phenyl ring, offers synthetic chemists a versatile handle for constructing complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, detailing robust protocols for its derivatization and elucidating the rationale behind its frequent incorporation into high-value pharmaceutical agents such as PARP and kinase inhibitors.[1] The piperidine motif is a privileged scaffold in medicinal chemistry, known to enhance druggability by improving metabolic stability and pharmacokinetic properties, while the benzoic acid moiety provides a key interaction point for various biological targets.[1]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 766508-67-2[2]
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.25 g/mol [2]
Boiling Point 377.5 °C at 760 mmHg[2]
Storage Room temperature, away from light, in a dry, sealed container[2]

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The utility of this compound as a chemical intermediate is best demonstrated through its application in key synthetic transformations. The following sections provide detailed, field-proven protocols for amide bond formation, N-alkylation, Suzuki-Miyaura coupling, and esterification.

Amide Bond Formation: The Gateway to Bioactive Amides

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, and the carboxylic acid moiety of this compound is readily activated for this purpose. The resulting benzamides are common structural motifs in a wide range of biologically active compounds, including inhibitors of the presynaptic choline transporter.[3][4]

Principle: The direct condensation of a carboxylic acid and an amine is an unfavorable process due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated to a more electrophilic species that can readily react with the amine nucleophile. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive such as HOBt (1-Hydroxybenzotriazole) to suppress side reactions and improve efficiency.[5]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary or secondary amine (R¹R²NH).

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Amine (R¹R²NH) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Base Addition: Add DIPEA or TEA (3.0 eq) to the mixture and stir. The base is crucial to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine remains nucleophilic.

    • Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. The low temperature helps to control the exothermic reaction and minimize side product formation.

    • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up:

      • Once the reaction is complete, dilute the mixture with DCM.

      • Wash the organic phase sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired amide.

    • Characterization: Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Activation & Coupling cluster_workup Work-up & Purification reagents Dissolve this compound, Amine, and HOBt in anhydrous solvent base Add DIPEA or TEA reagents->base Stir cool Cool to 0 °C base->cool add_edc Add EDC·HCl portion-wise cool->add_edc stir Stir at room temperature (12-24h) add_edc->stir dilute Dilute with DCM stir->dilute wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry, Filter, Concentrate wash->dry purify Purify (Chromatography) dry->purify

Amide Coupling Workflow. A generalized workflow for the EDC/HOBt mediated amide coupling of this compound.

N-Alkylation of the Piperidine Ring

The secondary amine of the piperidine ring in this compound is a prime site for introducing diversity into the molecule. N-alkylation is a fundamental transformation that allows for the attachment of various alkyl or arylmethyl groups, which can significantly impact the pharmacological properties of the final compound.[6]

Principle: N-alkylation can be achieved through several methods, with reductive amination being a particularly mild and versatile approach. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STABH).

Experimental Protocol: Reductive Amination

This protocol details the N-alkylation of this compound with a generic aldehyde (R³CHO).

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Aldehyde (R³CHO) (1.1 eq)

    • Sodium triacetoxyborohydride (STABH) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Iminium Ion Formation: To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE at room temperature, add the aldehyde (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

    • Reduction: Add STABH (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

    • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up:

      • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (hydrogen) may occur from the quenching of excess reducing agent.

      • Separate the organic layer and extract the aqueous layer with DCM.

      • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purification and Characterization: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the N-alkylated product. Confirm the structure and purity by LC-MS and NMR.

N_Alkylation_Workflow cluster_iminium Iminium Ion Formation cluster_reduction Reduction cluster_workup_purification Work-up & Purification dissolve Dissolve this compound in anhydrous solvent add_aldehyde Add Aldehyde (R³CHO) dissolve->add_aldehyde stir_iminium Stir at room temperature (30-60 min) add_aldehyde->stir_iminium add_stabh Add STABH portion-wise stir_iminium->add_stabh stir_reduction Stir at room temperature (12-16h) add_stabh->stir_reduction quench Quench with NaHCO₃ stir_reduction->quench extract Extract with DCM quench->extract purify_final Dry, Concentrate, Purify extract->purify_final

Reductive Amination Workflow. A schematic representation of the N-alkylation of this compound via reductive amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The benzoic acid ring of the title compound can be further functionalized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming C-C bonds between the phenyl ring and other aryl or heteroaryl moieties.[7][8] This reaction is instrumental in the synthesis of complex biaryl structures found in many kinase inhibitors.[5]

Principle: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide (Ar-X) with this compound, which would first need to be converted to its corresponding boronic acid or ester derivative. Alternatively, and more commonly, a halogenated precursor to this compound would be coupled with an arylboronic acid. The following protocol outlines the latter, more direct approach using a hypothetical bromo-substituted precursor.

  • Materials and Reagents:

    • Bromo-substituted this compound precursor (1.0 eq)

    • Arylboronic acid (Ar-B(OH)₂) (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

    • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Procedure:

    • Reaction Setup: In a reaction vessel, combine the bromo-substituted precursor (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

    • Solvent Addition and Degassing: Add the solvent mixture. Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

    • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Work-up:

      • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

      • Filter the mixture through a pad of celite to remove the palladium catalyst.

      • Wash the organic layer with water and brine.

    • Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl compound. Confirm the structure and purity by LC-MS and NMR.

Suzuki_Coupling_Workflow start Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base add_solvent Add Solvent & Degas start->add_solvent reflux Heat to Reflux (4-12h) add_solvent->reflux cool_filter Cool & Filter through Celite reflux->cool_filter extract_wash Extract & Wash cool_filter->extract_wash purify_characterize Dry, Concentrate, Purify, & Characterize extract_wash->purify_characterize

Suzuki-Miyaura Coupling Workflow. A simplified representation of the steps involved in a typical Suzuki-Miyaura cross-coupling reaction.

Esterification of the Carboxylic Acid

Esterification of the carboxylic acid group can be a useful strategy to modulate the physicochemical properties of a molecule, such as its solubility and cell permeability, or to serve as a protecting group during subsequent synthetic steps.

Principle: Fischer esterification is a classic method for forming esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[6][9]

Experimental Protocol: Fischer Esterification

This protocol details the esterification of this compound with methanol.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Methanol (large excess, used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in methanol.

    • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirred suspension. The addition is exothermic and should be done slowly.

    • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

    • Work-up:

      • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

      • Dissolve the residue in DCM or EtOAc and carefully add saturated aqueous NaHCO₃ solution to neutralize the sulfuric acid catalyst.

      • Separate the organic layer, and wash with water and brine.

    • Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester. If necessary, purify by flash column chromatography. Confirm the structure and purity by LC-MS and NMR.

Conclusion: A Cornerstone in Drug Design

This compound is more than just a chemical intermediate; it is a strategic scaffold that empowers medicinal chemists to efficiently access a diverse range of complex molecules with significant therapeutic potential. Its dual reactivity allows for sequential or orthogonal functionalization, providing a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds. The protocols detailed herein offer a solid foundation for researchers to confidently employ this versatile building block in their synthetic endeavors, paving the way for the discovery of the next generation of innovative medicines.

References

Synthesis of Novel Enzyme Inhibitors from 3-(Piperidin-4-yl)benzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the synthesis, purification, characterization, and enzymatic screening of novel enzyme inhibitors derived from the versatile 3-(Piperidin-4-yl)benzoic acid scaffold. This document is designed to empower researchers with both the foundational knowledge and practical protocols necessary to embark on a successful inhibitor discovery program. We will move beyond simple step-by-step instructions to explore the rationale behind the synthetic strategies and analytical methods, ensuring a robust and scientifically sound approach.

Introduction: The Promise of the this compound Scaffold

The this compound molecular framework represents a privileged scaffold in medicinal chemistry. Its constituent parts, a piperidine ring and a benzoic acid moiety, offer two key points for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity. The piperidine nitrogen can be readily functionalized to introduce a variety of substituents, influencing properties such as basicity, lipophilicity, and interaction with enzyme active sites.[1][2] Simultaneously, the carboxylic acid group of the benzoic acid can be converted into amides, esters, or other bioisosteres to probe interactions with target enzymes and modulate pharmacokinetic properties.

Derivatives of this and structurally related scaffolds have shown inhibitory activity against a range of important enzyme targets, including:

  • Tyrosinase: A key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics for skin lightening and in the food industry to prevent browning.[3][4]

  • Acetylcholinesterase (AChE): A critical enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone of treatment for Alzheimer's disease.[2][5][6]

  • Carbonic Anhydrases (CAs): A family of metalloenzymes involved in various physiological processes. Inhibitors of specific CA isoforms have therapeutic applications as diuretics, anti-glaucoma agents, and even as anti-cancer drugs.[7][8]

This guide will provide detailed protocols for the synthesis of a focused library of inhibitors based on the this compound scaffold and their subsequent evaluation against these three enzyme classes.

Strategic Synthesis of an Inhibitor Library

Our synthetic strategy will focus on two primary diversification points of the this compound starting material: modification of the piperidine nitrogen and derivatization of the carboxylic acid. This approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Core Synthetic Reactions
  • Amide Bond Formation at the Carboxylic Acid: The carboxylic acid will be coupled with a panel of primary and secondary amines to generate a series of benzamides. This is a robust and well-established reaction in medicinal chemistry.

  • N-Alkylation and N-Acylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring will be functionalized with a variety of alkyl and acyl groups to explore the impact of these modifications on enzyme inhibition.

The following diagram illustrates the overall synthetic workflow:

G start This compound protect Boc Protection of Piperidine Nitrogen start->protect esterification Esterification of Carboxylic Acid start->esterification SOCl2, Alcohol amide_coupling Amide Coupling with Diverse Amines protect->amide_coupling EDC, HOBt deprotection1 Boc Deprotection amide_coupling->deprotection1 TFA or HCl final_amides Final Amide Derivatives deprotection1->final_amides n_alkylation N-Alkylation/Acylation of Piperidine esterification->n_alkylation Alkyl/Acyl Halide, Base hydrolysis Ester Hydrolysis n_alkylation->hydrolysis LiOH or NaOH final_n_substituted Final N-Substituted Derivatives hydrolysis->final_n_substituted

Caption: Synthetic workflow for generating an inhibitor library.

Experimental Protocols

PART 1: Synthesis of Amide Derivatives

This part details the synthesis of a library of amides by first protecting the piperidine nitrogen, followed by amide coupling and deprotection.

Protocol 1.1: Boc Protection of this compound

  • Rationale: The piperidine nitrogen is a nucleophile and can interfere with the amide coupling reaction. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents this side reaction. The Boc group is stable under the coupling conditions and can be easily removed later with acid.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Water

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

    • Add NaOH (1.1 eq) and stir until the solid dissolves.

    • Add (Boc)₂O (1.1 eq) and stir the mixture at room temperature overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.

Protocol 1.2: General Procedure for Amide Coupling

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and efficient method for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a catalyst and suppresses side reactions.

  • Materials:

    • Boc-protected this compound

    • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

    • EDC hydrochloride

    • HOBt

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DMF.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 1.3: Boc Deprotection

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc protecting group at room temperature.

  • Materials:

    • Boc-protected amide derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃

  • Procedure:

    • Dissolve the Boc-protected amide in DCM.

    • Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final amide product.

PART 2: Synthesis of N-Substituted Derivatives

This part details the synthesis of derivatives with modifications on the piperidine nitrogen.

Protocol 2.1: Esterification of this compound

  • Rationale: The carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting during the subsequent N-alkylation/acylation step. Thionyl chloride is an effective reagent for this transformation.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Methanol or Ethanol (anhydrous)

  • Procedure:

    • Suspend this compound in anhydrous methanol or ethanol at 0 °C.

    • Slowly add thionyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude ester hydrochloride salt.

Protocol 2.2: General Procedure for N-Alkylation/Acylation

  • Rationale: The piperidine nitrogen can be alkylated with alkyl halides in the presence of a base to neutralize the generated acid. Acylation can be achieved using acyl chlorides.

  • Materials:

    • Ester of this compound

    • A diverse set of alkyl halides (e.g., benzyl bromide, substituted benzyl chlorides) or acyl chlorides (e.g., benzoyl chloride)

    • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

    • Anhydrous DMF or Acetonitrile

  • Procedure:

    • Dissolve the ester hydrochloride salt (1.0 eq) in anhydrous DMF or acetonitrile.

    • Add K₂CO₃ (2.5 eq) or TEA (2.5 eq).

    • Add the alkyl halide or acyl chloride (1.1 eq) and stir the mixture at room temperature or heat to 50-60 °C overnight.

    • Monitor the reaction by TLC.

    • Filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 2.3: Ester Hydrolysis

  • Rationale: The ester protecting group is removed by saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the final carboxylic acid.

  • Materials:

    • N-substituted ester derivative

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M HCl

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add LiOH (2.0 eq) or an aqueous solution of NaOH.

    • Stir the mixture at room temperature for 2-4 hours.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 5-6 with 1 M HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain the final N-substituted product.

Characterization of Synthesized Compounds

All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

Enzyme Inhibition Screening Protocols

The following are detailed protocols for screening the synthesized library of compounds against tyrosinase, acetylcholinesterase, and carbonic anhydrase.

Protocol 3.1: Tyrosinase Inhibition Assay
  • Principle: This colorimetric assay measures the ability of an inhibitor to reduce the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475 nm.[3]

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA

    • Potassium phosphate buffer (pH 6.8)

    • Kojic acid (positive control)

    • DMSO (for dissolving compounds)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of test compounds and kojic acid in DMSO.

    • In a 96-well plate, add potassium phosphate buffer.

    • Add the test compound solution to the sample wells and kojic acid to the positive control wells. Add DMSO to the enzyme control wells.

    • Add the tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at 25 °C for 10 minutes.

    • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

    • Measure the absorbance at 475 nm every minute for 20-30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

Protocol 3.2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the AChE-catalyzed hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured at 412 nm.[5]

  • Materials:

    • Human recombinant AChE

    • Acetylthiocholine iodide (ATCI)

    • DTNB

    • Tris-HCl buffer (pH 8.0)

    • Donepezil or Galantamine (positive control)

    • DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of test compounds and the positive control in DMSO.

    • In a 96-well plate, add Tris-HCl buffer.

    • Add the test compound solution to the sample wells and the positive control to its respective wells. Add DMSO to the enzyme control wells.

    • Add the DTNB solution.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes.

    • Calculate the reaction rate and percent inhibition as described for the tyrosinase assay.

Protocol 3.3: Carbonic Anhydrase (CA) Inhibition Assay
  • Principle: This colorimetric assay utilizes the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 400 nm.

  • Materials:

    • Human CA isoform (e.g., CA II, CA IX)

    • p-Nitrophenyl acetate (p-NPA)

    • HEPES-Tris buffer (pH 7.4)

    • Acetazolamide (positive control)

    • DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of test compounds and acetazolamide in DMSO.

    • In a 96-well plate, add HEPES-Tris buffer.

    • Add the test compound solution to the sample wells and acetazolamide to the positive control wells. Add DMSO to the enzyme control wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the p-NPA substrate solution (prepared in acetonitrile).

    • Measure the absorbance at 400 nm every minute for 10-15 minutes.

    • Calculate the reaction rate and percent inhibition.

Data Analysis and Interpretation

For each compound, a dose-response curve should be generated by plotting the percent inhibition against a range of inhibitor concentrations. From these curves, the half-maximal inhibitory concentration (IC₅₀) can be determined.

Data Presentation:

Compound IDModification SiteSubstituentTyrosinase IC₅₀ (µM)AChE IC₅₀ (µM)CA-II IC₅₀ (µM)
STD-1 -Kojic AcidValueN/AN/A
STD-2 -DonepezilN/AValueN/A
STD-3 -AcetazolamideN/AN/AValue
Lib-A1 Carboxylic AcidBenzylamideValueValueValue
Lib-A2 Carboxylic AcidMorpholinamideValueValueValue
Lib-N1 Piperidine-NBenzylValueValueValue
Lib-N2 Piperidine-NBenzoylValueValueValue

The IC₅₀ values will form the basis of the structure-activity relationship (SAR) analysis. By comparing the potencies of systematically modified compounds, researchers can identify the chemical features that are crucial for enzyme inhibition.

The following diagram illustrates the logical flow of the screening and SAR analysis:

G start Synthesized Compound Library primary_screening Primary Screening at a Single Concentration start->primary_screening inactive Inactive Compounds primary_screening->inactive active Active Compounds (Hits) primary_screening->active dose_response Dose-Response and IC50 Determination active->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: High-level workflow for inhibitor screening and SAR.

Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel enzyme inhibitors. The synthetic and screening protocols detailed in this guide offer a robust and rational approach to generating and evaluating a library of potential drug candidates. By understanding the "why" behind each step and adhering to rigorous analytical practices, researchers can confidently navigate the early stages of the drug discovery process and unlock the therapeutic potential of this versatile chemical framework.

References

Application Note: Structure-Activity Relationship (SAR) Studies of 3-(Piperidin-4-yl)benzoic Acid Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), is a critical regulator of neurotransmitter release.[1][2] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine.[2][3] More importantly, it functions as a heteroreceptor, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3][4][5] This unique regulatory role has positioned the H3R as a compelling therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and narcolepsy.[1][6][7]

Antagonists and inverse agonists of the H3R block its constitutive activity, leading to an increase in the release of histamine and other neurotransmitters, which is thought to underlie their pro-cognitive, wake-promoting, and antipsychotic effects.[3] Within the vast chemical space of H3R antagonists, the 3-(Piperidin-4-yl)benzoic acid scaffold has emerged as a privileged structure. Its rigid framework presents key pharmacophoric elements in a precise orientation for high-affinity binding.

This application note provides a comprehensive guide for researchers engaged in the discovery and optimization of novel H3R antagonists based on this scaffold. We will detail the core structure-activity relationships (SAR), provide field-proven protocols for synthesis and biological evaluation, and outline a systematic workflow for lead optimization, grounded in authoritative scientific principles.

Section 1: The Core Scaffold and Key Interaction Points

The this compound scaffold can be dissected into three key regions that are critical for its interaction with the H3 receptor and are the primary focus of SAR exploration. Understanding the function of each region is paramount to designing a successful medicinal chemistry campaign.

  • Region A (Basic Amine): The piperidine nitrogen is the basic center of the molecule. It is believed to form a crucial salt bridge with a key acidic residue, such as Asp114 (3.32), in the transmembrane domain 3 (TM3) of the H3 receptor. This interaction is a primary anchor for the ligand in the binding pocket.

  • Region B (Central Core): The piperidinyl-aryl linkage provides a rigid, lipophilic core that orients the other functional groups. The substitution pattern on the phenyl ring is critical for optimizing potency and physicochemical properties.

  • Region C (Aromatic Moiety & Linker): This region often contains an acidic group or a group capable of hydrogen bonding, which interacts with residues in the upper part of the binding pocket. Modifications here significantly impact affinity, selectivity, and pharmacokinetic properties.

SAR_Regions cluster_scaffold This compound Core Scaffold cluster_regions Key Regions for SAR Modification Scaffold A Region A: Basic Amine (Piperidine Nitrogen) - Primary binding interaction (salt bridge) - pKa modulation Scaffold->A B Region B: Central Core (Piperidinyl-Phenyl Linkage) - Rigidity and orientation - Lipophilicity Scaffold->B C Region C: Aromatic Moiety (Benzoic Acid) - H-bonding interactions - Physicochemical properties Scaffold->C

Caption: Key pharmacophoric regions of the core scaffold.

Section 2: Synthetic Strategy & Library Design

A robust and flexible synthetic route is essential for exploring the SAR of the this compound scaffold. A common and effective strategy involves a Suzuki cross-coupling reaction, which allows for the late-stage diversification of the aromatic core. The piperidine nitrogen can be functionalized before or after this key coupling step.

General Synthetic Protocol:
  • Preparation of Piperidine Intermediate: Start with commercially available methyl isonipecotate. Protect the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting methyl isonipecotate with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).[8]

  • Suzuki Cross-Coupling: The protected piperidine can be converted to a boronic acid or boronic ester derivative. This intermediate is then coupled with a suitable aryl halide (e.g., 3-bromobenzoic acid methyl ester) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like toluene/ethanol/water.

  • N-Alkylation/Arylation (if applicable): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting secondary amine is then available for functionalization via reductive amination, acylation, or other N-alkylation methods to explore SAR in Region A.

  • Ester Hydrolysis: The final step is typically the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water.[9]

Synthesis_Workflow cluster_synthesis General Synthetic Workflow start Methyl Isonipecotate step1 Boc Protection start->step1 (Boc)2O, Et3N step2 Suzuki Cross-Coupling (with Aryl Halide) step1->step2 1. Boronic Ester Formation 2. Pd Catalyst, Base step3 Boc Deprotection step2->step3 TFA or HCl step4 N-Functionalization (Optional Diversification) step3->step4 Aldehyde/Ketone, NaBH(OAc)3 or Acyl Chloride, Base step5 Ester Hydrolysis step3->step5 step4->step5 LiOH or NaOH end Final Analog Library step5->end Binding_Assay_Workflow cluster_assay Radioligand Binding Assay Workflow plate 1. Prepare 96-well plate: - Membranes - [3H]NAMH (Radioligand) - Test Compound (or controls) incubate 2. Incubate (60-90 min, RT) plate->incubate filter 3. Rapid Vacuum Filtration (Separates bound/free ligand) incubate->filter wash 4. Wash Filters (Remove non-specifics) filter->wash count 5. Scintillation Counting (Quantify radioactivity) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze Optimization_Cycle design Design (Analyze SAR, In Silico Modeling) synthesize Synthesize (Execute Chemical Synthesis) design->synthesize Generate Target Analogs test Test (In Vitro & In Vivo Assays) synthesize->test Provide Novel Compounds analyze Analyze (Interpret Data, Refine SAR) test->analyze Generate Biological Data analyze->design Inform Next Generation

References

Application Notes and Protocols: Molecular Docking of 3-(Piperidin-4-yl)benzoic Acid Derivatives as Potential PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the molecular docking of 3-(Piperidin-4-yl)benzoic acid derivatives, a class of compounds with potential therapeutic applications, against Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in DNA repair and a validated target in oncology.[1] This guide is designed to be a self-validating system, explaining the rationale behind each step to ensure scientific rigor and reproducibility. We will cover protein and ligand preparation, grid generation, the docking process using AutoDock Vina, and the subsequent analysis of results, providing a robust framework for virtual screening and lead optimization efforts.

Introduction: The Rationale for Targeting PARP-1

Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical player in the base excision repair (BER) pathway, responsible for mending single-strand DNA breaks.[1] In cancer cells with compromised homologous recombination repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to a synthetic lethality, making it a highly attractive target for anticancer drug development.[1] Several PARP-1 inhibitors have already gained clinical approval, underscoring the therapeutic value of targeting this enzyme.[1]

Molecular docking is a powerful computational method that predicts the binding orientation and affinity of a small molecule (ligand) to its protein target.[1][2] This in silico approach is instrumental in drug discovery for screening large compound libraries and for understanding the molecular interactions that drive ligand-target recognition.[1] This protocol will detail the investigation of this compound derivatives as potential novel PARP-1 inhibitors.

I. Foundational Concepts: Understanding the "Why"

Before delving into the step-by-step protocol, it is crucial to understand the foundational principles that ensure a meaningful and reliable docking study.

A. The Significance of the Target: PARP-1

The choice of the biological target is the cornerstone of any drug discovery project. PARP-1's role in DNA repair and the clinical success of its inhibitors make it a compelling target.[1][3] The catalytic domain of PARP-1 contains a nicotinamide binding pocket, which is the primary target for competitive inhibitors.[3] Understanding the key amino acid residues within this pocket that interact with known inhibitors is essential for interpreting docking results.[4]

B. The Ligand: this compound Derivatives

The this compound scaffold is a versatile starting point for designing enzyme inhibitors.[5] Its structural features allow for various chemical modifications to optimize binding affinity and selectivity. For this protocol, we will use a representative derivative to illustrate the process.

C. The "Lock and Key" with Flexibility: Force Fields and Scoring Functions

Molecular docking simulates the interaction between a ligand and a protein. This interaction is governed by a force field , a set of mathematical functions that describe the potential energy of the system based on the positions of its atoms.[6][7][8] Force fields account for various interactions, including:

  • Van der Waals interactions: Attractive and repulsive forces between atoms.

  • Electrostatic interactions: Attraction or repulsion between charged atoms.

  • Hydrogen bonds: A crucial type of electrostatic interaction.[6][7]

The scoring function is an algorithm that uses the force field to estimate the binding affinity (typically in kcal/mol) of a given ligand pose.[7] A lower binding energy generally indicates a more stable and favorable interaction.[9]

II. The Experimental Workflow: A Self-Validating Protocol

This section provides a detailed, step-by-step methodology for the molecular docking of a this compound derivative against PARP-1.

A. Essential Software and Resources
Software/ResourcePurpose
AutoDock Tools (ADT) Preparation of protein and ligand files (PDBQT format).
AutoDock Vina The molecular docking engine.[10]
PyMOL or UCSF Chimera Visualization and analysis of molecular structures and docking results.
Protein Data Bank (PDB) Source for the 3D crystal structure of the target protein (e.g., PARP-1).
PubChem Source for the 3D structure of the ligand.
B. Step 1: Target Protein Preparation

The quality of the initial protein structure is paramount for a successful docking study.

  • Obtain the Protein Structure: Download the crystal structure of human PARP-1 from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 4R6E , which is PARP-1 in complex with the inhibitor niraparib.[4] This co-crystallized ligand will be invaluable for validating our docking protocol.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Load the PDB file (4R6E.pdb) into ADT.

    • Remove Water Molecules: Water molecules can interfere with the docking process unless they are known to play a crucial role in ligand binding.[11][12] For a standard docking protocol, it's best to remove them.[3]

    • Remove the Co-crystallized Ligand: The existing inhibitor (niraparib in this case) must be removed to make the binding site available for our ligand of interest.[1]

    • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding polar hydrogens is essential for correct hydrogen bond calculations.[1]

    • Assign Charges: Assign Kollman charges to the protein atoms.

    • Save as PDBQT: Save the prepared protein as a .pdbqt file (e.g., 4R6E_protein.pdbqt). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Workflow for Protein Preparation

PDB Download PDB Structure (e.g., 4R6E) ADT Load into AutoDock Tools PDB->ADT RemoveWater Remove Water Molecules ADT->RemoveWater RemoveLigand Remove Co-crystallized Ligand RemoveWater->RemoveLigand AddHydrogens Add Polar Hydrogens RemoveLigand->AddHydrogens AddCharges Assign Kollman Charges AddHydrogens->AddCharges SavePDBQT Save as PDBQT File AddCharges->SavePDBQT

Caption: A streamlined workflow for preparing the target protein for molecular docking.

C. Step 2: Ligand Preparation

Proper ligand preparation is equally critical for accurate docking.

  • Obtain Ligand Structure: Download the 3D structure of your this compound derivative from a database like PubChem. If the 3D structure is not available, you can generate it from a 2D structure using software like Open Babel.

  • Prepare the Ligand in AutoDock Tools (ADT):

    • Load the ligand file into ADT.

    • Detect Rotatable Bonds: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

    • Assign Gasteiger Charges: Assign Gasteiger charges, which are suitable for small organic molecules.

    • Save as PDBQT: Save the prepared ligand as a .pdbqt file (e.g., ligand.pdbqt).

Workflow for Ligand Preparation

LigandDB Obtain Ligand Structure (e.g., from PubChem) ADT Load into AutoDock Tools LigandDB->ADT RotatableBonds Detect Rotatable Bonds ADT->RotatableBonds AddCharges Assign Gasteiger Charges RotatableBonds->AddCharges SavePDBQT Save as PDBQT File AddCharges->SavePDBQT

Caption: The process of preparing a small molecule ligand for docking simulations.

D. Step 3: Grid Box Generation

The grid box defines the three-dimensional search space where AutoDock Vina will attempt to dock the ligand.

  • Define the Binding Site: The grid box should encompass the entire binding site of the protein. A reliable way to define the center of the grid box is to use the coordinates of the co-crystallized ligand that was removed in Step 1.[1]

  • Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A typical size is 25 x 25 x 25 Å, but this may need to be adjusted depending on the size of the binding pocket and the ligand.[1]

  • Create the Configuration File: Create a text file (e.g., config.txt) that specifies the following parameters:

    • receptor = 4R6E_protein.pdbqt

    • ligand = ligand.pdbqt

    • out = docking_results.pdbqt

    • center_x, center_y, center_z: The coordinates of the center of the grid box.

    • size_x, size_y, size_z: The dimensions of the grid box.

    • exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the results. A value of 8 is a good starting point.[10]

Conceptual Representation of the Grid Box

cluster_protein Protein Surface cluster_grid Grid Box Binding Pocket Binding Pocket Search Space Search Space

Caption: The grid box defines the search space for the ligand within the protein's binding pocket.

E. Step 4: Running the Docking Simulation

With the prepared files and the configuration file, you can now run the docking simulation using AutoDock Vina from the command line:

This command will initiate the docking process, and the results will be saved in the specified output file (docking_results.pdbqt).

F. Step 5: Validation of the Docking Protocol

A crucial step to ensure the reliability of your docking protocol is to perform a re-docking experiment.

  • Prepare the Co-crystallized Ligand: Prepare the co-crystallized ligand (niraparib from 4R6E) in the same way as your test ligand.

  • Dock the Co-crystallized Ligand: Dock the prepared niraparib back into the binding site of PARP-1 using the same grid parameters.

  • Calculate RMSD: Superimpose the docked pose of niraparib with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

III. Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of information that needs careful analysis and interpretation.

A. Binding Affinity

The primary quantitative result from docking is the binding affinity, reported in kcal/mol. AutoDock Vina provides a ranked list of binding poses for the ligand, with the top-ranked pose having the lowest binding energy. While a lower binding energy suggests a stronger interaction, it should not be the sole criterion for evaluating a compound.

B. Visualization of Binding Poses

Use molecular visualization software like PyMOL or UCSF Chimera to analyze the predicted binding poses.[1] Key aspects to examine include:

  • Hydrogen Bonds: Identify the hydrogen bond interactions between the ligand and the protein. These are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Observe how the non-polar parts of the ligand interact with hydrophobic residues in the binding pocket.

  • Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and the protein.

C. Comparison with Known Inhibitors

Compare the binding mode of your this compound derivative with that of known PARP-1 inhibitors like niraparib or olaparib.[4] Do they occupy the same sub-pockets? Do they form similar key interactions with residues like GLY863 and SER904, which are known to be important for PARP-1 inhibition?[4]

Interaction TypeKey Residues in PARP-1 Binding Pocket
Hydrogen Bonding GLY863, SER904, ARG878
Hydrophobic Interactions TYR907, PHE897, TYR896
Pi-Pi Stacking TYR907

Logical Flow of Docking Result Analysis

DockingOutput Docking Output File (docking_results.pdbqt) BindingAffinity Analyze Binding Affinity (kcal/mol) DockingOutput->BindingAffinity VisualizePoses Visualize Binding Poses (PyMOL/Chimera) DockingOutput->VisualizePoses Conclusion Draw Conclusions on Potential as an Inhibitor BindingAffinity->Conclusion InteractionAnalysis Identify Key Interactions (H-bonds, Hydrophobic, etc.) VisualizePoses->InteractionAnalysis Compare Compare with Known Inhibitors InteractionAnalysis->Compare Compare->Conclusion

Caption: A logical progression for the comprehensive analysis of molecular docking results.

IV. Conclusion and Future Perspectives

This application note has provided a detailed and scientifically grounded protocol for the molecular docking of this compound derivatives against PARP-1. By following these steps and understanding the rationale behind them, researchers can generate reliable and reproducible in silico data to guide their drug discovery efforts.

It is important to remember that molecular docking is a predictive tool. The results should be used to prioritize compounds for experimental validation through in vitro assays. A strong correlation between docking scores and experimental activity will further validate the computational model and pave the way for the rational design of more potent and selective PARP-1 inhibitors.

V. References

  • BenchChem. (2025). Molecular docking protocol for 6-(butylamino)-1H-pyrimidine-2,4-dione with PARP-1. --INVALID-LINK--

  • Verdonk, M. L., et al. (2003). Ligand−Protein Docking with Water Molecules. Journal of Chemical Information and Modeling. --INVALID-LINK--

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib), a Potent Poly(ADP-ribose) Polymerase (PARP)-1 and PARP-2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Scripps Research. (n.d.). AutoDock Vina. --INVALID-LINK--

  • Aperta. (2019). Design, synthesis, biological evaluation and molecular docking of novel molecules to PARP-1 enzyme. --INVALID-LINK--

  • Zandarashvili, L., et al. (2020). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. --INVALID-LINK--

  • Yunta, M. J. R. (2015). How Important is to Account for Water When Modeling Biomolecular Complexes?. American Journal of Modeling and Optimization. --INVALID-LINK--

  • Gao, Y., et al. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences. --INVALID-LINK--

  • Lee, M., et al. (2023). Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety. Cancers. --INVALID-LINK--

  • Frontiers. (2022). Identification of PARP12 Inhibitors By Virtual Screening and Molecular Dynamics Simulations. --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. --INVALID-LINK--

  • Macao Polytechnic University. (2019). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. --INVALID-LINK--

  • Yunta, M. J. R. (2015). How Important is to Account for Water When Modeling Biomolecular Complexes. SciSpace. --INVALID-LINK--

  • BenchChem. (2025). A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Activity. --INVALID-LINK--

  • PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound hydrochloride. --INVALID-LINK--

  • ResearchGate. (2015). How can I validate a docking protocol?. --INVALID-LINK--

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. --INVALID-LINK--

  • AIR Unimi. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. --INVALID-LINK--

  • Pissurlenkar, R. R. S., et al. (2009). Molecular Mechanics Force Fields and their Applications in Drug Design. ResearchGate. --INVALID-LINK--

  • van Westen, G. J. P., et al. (2006). Solvated docking: introducing water into the modelling of biomolecular complexes. Bioinformatics. --INVALID-LINK--

  • Bentham Science. (2009). Molecular Mechanics Force Fields and their Applications in Drug Design. --INVALID-LINK--

  • Bio-protocol. (2019). Validation of Molecular Docking. --INVALID-LINK--

  • BenchChem. (2025). A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Activity. --INVALID-LINK--

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. --INVALID-LINK--

  • UCSF DOCK. (2025). Session 4: Introduction to in silico docking. --INVALID-LINK--

  • ResearchGate. (2020). The setup coordinates grid (Grid box) for molecular docking studies on binding site of COVID-19 main protease.. --INVALID-LINK--

  • UCSF DOCK. (2025). Tutorial: Generating the Grid. --INVALID-LINK--

  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. --INVALID-LINK--

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. --INVALID-LINK--

  • ResearchGate. (2025). Molecular Docking with Ligand Attached Water Molecules. --INVALID-LINK--

  • Novoprolabs. (2023). The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. --INVALID-LINK--

  • YouTube. (2024). Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. --INVALID-LINK--

  • ResearchGate. (2019). Molecular docking proteins preparation. --INVALID-LINK--

  • PMC - NIH. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. --INVALID-LINK--

  • YouTube. (2024). Learn Maestro: Preparing protein structures. --INVALID-LINK--

  • YouTube. (2023). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. --INVALID-LINK--

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. --INVALID-LINK--

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. --INVALID-LINK--

  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. --INVALID-LINK--

  • BenchSci. (n.d.). Best Practices for Molecular Dynamics Simulations in Drug Design. --INVALID-LINK--

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). --INVALID-LINK--

  • ETFLIN. (2022). A Beginner's Guide to Molecular Docking. --INVALID-LINK--

  • PMC - NIH. (2012). Force fields for small molecules. --INVALID-LINK--

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. --INVALID-LINK--

References

1H and 13C NMR characterization of 3-(Piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of 3-(Piperidin-4-yl)benzoic Acid using ¹H and ¹³C NMR

Introduction

This compound is a bifunctional organic compound that incorporates both a piperidine ring and a benzoic acid moiety. Its structural framework makes it a valuable building block in medicinal chemistry and drug development. It is utilized as an intermediate in the synthesis of compounds targeting a range of biological systems, including neurological disorders and inflammatory pathways.[1] Given its role in the synthesis of potentially therapeutic agents, rigorous structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous elucidation of molecular structures in solution.[2][3] This application note provides a comprehensive guide for the characterization of this compound using high-resolution ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the resulting spectra. The methodologies and explanations are designed for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation.

Molecular Structure and Spectroscopic Preview

A thorough understanding of the molecule's topology is the first step in predicting and interpreting its NMR spectra. The structure contains two key regions: a meta-substituted benzene ring and a saturated piperidine ring.

cluster_benzoic_acid Benzoic Acid Moiety cluster_piperidine Piperidine Moiety C1 C1 C2 C2 C1->C2 C_carboxyl C7 (COOH) C1->C_carboxyl C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C_p4 C4' C3->C_p4 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C_p3 C3' C_p4->C_p3 C_p2 C2' C_p3->C_p2 C_p5 C5' C_p5->C_p4 N_p1 N1' C_p2->N_p1 C_p6 C6' C_p6->C_p5 N_p1->C_p6 H_p4 H4' H_p26 H2'/H6' H_p35 H3'/H5' H_N NH H_COOH COOH cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H, >25 mg for ¹³C) vial 2. Transfer to Vial weigh->vial add_solvent 3. Add Deuterated Solvent (~0.6 mL DMSO-d₆) vial->add_solvent dissolve 4. Dissolve Completely (Vortex/sonicate if needed) add_solvent->dissolve filter 5. Filter into NMR Tube (Use pipette with cotton plug) dissolve->filter cap 6. Cap and Label Tube filter->cap C1 C1 C2 C2 C1->C2 C_carboxyl COOH C1->C_carboxyl C3 C3 C2->C3 C4 C4 C3->C4 C_p4 C4' C3->C_p4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C_p3 -1, -0.75! C_p4->C_p3 C_p2 -1, 0.75! C_p3->C_p2 C_p5 1, -2.25! C_p5->C_p4 N_p1 NH C_p2->N_p1 C_p6 1, -3.75! C_p6->C_p5 N_p1->C_p6 H2_label H2 H4_label H4 H5_label H5 H6_label H6 H26_label H2'/H6' H35_label H3'/H5' H4a_label H4' C2_label C2 C4_label C4 C5_label C5 C6_label C6 C1_label C1 C3_label C3 C26_label C2'/C6' C35_label C3'/C5' C4a_label C4'

References

A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of 3-(Piperidin-4-yl)benzoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note presents a detailed, robust, and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 3-(Piperidin-4-yl)benzoic acid in human plasma. This compound is a key building block in the synthesis of various pharmaceutical compounds, making its accurate measurement critical during preclinical and clinical development.[1] The primary analytical challenge stems from the analyte's polar and zwitterionic nature, which can lead to poor retention on traditional reversed-phase columns.[2][3] This protocol overcomes this challenge by employing a polar-endcapped reversed-phase column, which ensures stable retention and sharp peak shapes even with highly aqueous mobile phases.[4] The method utilizes solid-phase extraction (SPE) for sample clean-up, providing high recovery and minimizing matrix effects. The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method has been developed and validated according to the principles outlined in the FDA and ICH guidelines, ensuring its suitability for regulated bioanalysis.[5][6][7]

Introduction: The Analytical Imperative

This compound serves as a crucial intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its structure, containing both a basic piperidine moiety and an acidic carboxylic acid group, imparts significant polarity. The accurate quantification of this and related small molecules in biological matrices like plasma is fundamental to understanding the pharmacokinetics (PK) and metabolism of new chemical entities.

The inherent polarity of the analyte poses a significant chromatographic challenge. Conventional C18 columns often fail to provide adequate retention for such compounds, causing them to elute near the solvent front where matrix interference is most pronounced.[2] Therefore, a successful method must address this retention issue to achieve the required sensitivity and selectivity. This guide explains the causal choices behind the method development, from the selection of the chromatographic column and mobile phase pH to the optimization of mass spectrometric parameters and sample extraction, providing a self-validating protocol for immediate implementation.

Experimental Design: A Rationale-Driven Approach

Chemicals, Reagents, and Instrumentation
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): this compound-¹³C₆ (or a suitable structural analog with stable isotopes)

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade), Formic Acid (FA, >99%), Ammonium Hydroxide.

  • Instrumentation:

    • HPLC System: A system capable of binary gradient elution (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II).

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo TSQ Altis, Agilent 6495C).

    • SPE Manifold and Cartridges: Mixed-Mode Cation Exchange SPE cartridges.

Chromatographic Separation: Taming Polarity

The core of this method is the management of the analyte's polarity. A standard C18 column is unsuitable due to the risk of "phase collapse" in the high-aqueous mobile phases needed to retain the analyte.[8]

Causality of Column Choice: We selected a polar-endcapped C18 column . Unlike traditional C18 phases, these columns have a modified surface that makes them stable and retentive in 100% aqueous conditions. This prevents the loss of retention over time and ensures robust performance. An acidic mobile phase (0.1% Formic Acid, pH ~2.7) was chosen to suppress the deprotonation of the carboxylic acid group while ensuring the piperidine nitrogen is protonated. This consistent ionization state results in a single, sharp chromatographic peak.

Parameter Condition Rationale
Column Polar-Endcapped C18, 2.1 x 50 mm, 1.8 µmProvides robust retention for polar analytes in highly aqueous mobile phases, preventing phase collapse.[4]
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the piperidine moiety for good ESI+ response and maintains a consistent charge state for chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Flow Rate 0.4 mL/minOptimal for the column dimension, ensuring good efficiency.
Gradient Program 5% B to 70% B over 3.0 min, hold for 0.5 min, return to 5% B, equilibrate for 1.0 minA gradient is used to elute the analyte with a good peak shape and to wash late-eluting matrix components from the column.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.[9]
Mass Spectrometric Detection: Precision and Sensitivity

Ionization Strategy: Electrospray Ionization (ESI) is the ideal technique for polar, pre-ionized molecules in solution.[10] Given the acidic mobile phase, the piperidine nitrogen is readily protonated, making positive ion mode (ESI+) the logical choice for achieving maximum sensitivity.[11]

MRM Transition Optimization: The precursor ion ([M+H]⁺) for this compound (MW: 205.25) is m/z 206.2. To determine the optimal product ions for quantification and qualification, a standard solution was infused directly into the mass spectrometer. Collision-induced dissociation (CID) was applied to the precursor ion. The most stable and abundant product ions were selected for the MRM method. This empirical optimization of collision energy (CE) and declustering potential (DP) is a critical step for method trustworthiness.[12]

Parameter Analyte Internal Standard (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 206.2m/z 212.2
Product Ion (Q3) m/z 188.2 (Quantifier, loss of H₂O)m/z 194.2 (Quantifier, loss of H₂O)
m/z 121.1 (Qualifier, C₇H₅O₂)m/z 127.1 (Qualifier, ¹³C₆-C₇H₅O₂)
Declustering Potential Optimized (e.g., 80 V)Optimized (e.g., 80 V)
Collision Energy Optimized (e.g., 25 eV for m/z 188.2)Optimized (e.g., 25 eV for m/z 194.2)
Source Temperature 550 °C550 °C
IonSpray Voltage 5500 V5500 V

Detailed Protocols

Protocol 1: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the primary stock with 50:50 Methanol:Water. These will be used to spike into the matrix.

  • Calibration Curve (CC) Standards: Spike the appropriate working standard solution (2% v/v) into blank human plasma to create a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol provides a high degree of sample clean-up, which is essential for minimizing matrix effects and ensuring long-term method robustness.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Protocol (Mixed-Mode Cation Exchange) cluster_post Post-Elution Sample 100 µL Plasma Sample IS Add 20 µL IS Working Solution Sample->IS Dilute Add 200 µL 4% Phosphoric Acid IS->Dilute Vortex Vortex to Mix Dilute->Vortex Condition 1. Condition: 1 mL Methanol Vortex->Condition Proceed to SPE Equilibrate 2. Equilibrate: 1 mL Water Condition->Equilibrate Load 3. Load: Pre-treated Sample Equilibrate->Load Wash1 4. Wash 1: 1 mL 0.1% Formic Acid Load->Wash1 Wash2 5. Wash 2: 1 mL Methanol Wash1->Wash2 Elute 6. Elute: 1 mL 5% NH4OH in ACN Wash2->Elute Evaporate Evaporate to Dryness (N2, 40°C) Elute->Evaporate Collect Eluate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject 5 µL onto HPLC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Method Validation: Ensuring Trustworthiness

The method must be validated to demonstrate its reliability for the intended application. All validation experiments should be conducted in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry and ICH M10 guidelines.[5][7]

Validation_Concept cluster_params Key Validation Parameters Validation Method Validation A Self-Validating System Following ICH/FDA Guidelines Selectivity Selectivity No interference at the retention time of the analyte and IS Validation->Selectivity Accuracy Accuracy Closeness of mean test results to the true value Acceptance: ±15% (±20% at LLOQ) Validation->Accuracy Precision Precision Closeness of individual measures (repeatability) Acceptance: ≤15% CV (≤20% at LLOQ) Validation->Precision Linearity Linearity & Range Correlation coefficient (r²) ≥ 0.99 Validation->Linearity Stability Stability Analyte integrity under various conditions (Freeze/Thaw, Bench-Top, Long-Term) Validation->Stability MatrixEffect Matrix Effect Assessment of ion suppression or enhancement Validation->MatrixEffect

Caption: Core parameters for bioanalytical method validation.

Validation Protocol Summary
Parameter Experiment Acceptance Criteria
Selectivity Analyze at least six different blank plasma lots.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity Analyze calibration curves (minimum 6 non-zero points) on three separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (n=6 at each level) on three separate days (inter-day) and within the same day (intra-day).Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (CV%) ≤15% (≤20% for LLOQ).[5]
Recovery & Matrix Effect Compare analyte response in post-extraction spiked samples vs. neat solutions (Matrix Effect). Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples (Recovery).Recovery should be consistent and reproducible. Matrix Factor CV should be ≤15%.
Stability Analyze QC samples after subjecting them to various storage and handling conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, 3 months at -80°C).Mean concentration of stability samples must be within ±15% of nominal concentration.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the analysis of this compound in human plasma. By pairing a polar-endcapped HPLC column with a highly effective SPE clean-up procedure and optimized tandem mass spectrometry, this method demonstrates excellent sensitivity, selectivity, and robustness. The detailed validation plan ensures the integrity and trustworthiness of the data generated, making this method suitable for regulated bioanalytical studies in the drug development pipeline. The principles and workflows described herein can be adapted for other polar small molecules, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols for N-Acylation of 3-(Piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Piperidin-4-yl)benzoic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a secondary amine on the piperidine ring and a carboxylic acid on the phenyl ring, allows for diverse chemical modifications. N-acylation of the piperidine nitrogen is a crucial transformation for the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators. The introduction of an acyl group can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, solubility, and metabolic stability, thereby enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

This comprehensive guide provides detailed protocols and technical insights for the successful N-acylation of this compound. We will explore two primary synthetic strategies: the classic Schotten-Baumann reaction, which necessitates the protection of the benzoic acid moiety, and the use of modern amide coupling reagents, which can often be employed without a protecting group. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the synthesis of N-acyl-3-(piperidin-4-yl)benzoic acid derivatives.

Core Principles and Mechanistic Considerations

The N-acylation of this compound presents a unique challenge due to the presence of two reactive functional groups: a nucleophilic secondary amine and an acidic carboxylic acid. The choice of synthetic strategy is paramount to achieving selective N-acylation while avoiding unwanted side reactions.

Strategy 1: Schotten-Baumann Reaction with Carboxylic Acid Protection

The Schotten-Baumann reaction is a well-established method for acylating amines using acyl chlorides or anhydrides in the presence of a base.[1][2] The base, typically aqueous sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3] However, in the case of this compound, the strongly basic conditions will deprotonate the carboxylic acid, forming a carboxylate salt. This can lead to solubility issues and potential complications in product isolation.

To circumvent this, a protection strategy for the carboxylic acid is employed. The most common approach is the conversion of the carboxylic acid to a methyl or ethyl ester. This esterification renders the acidic proton inert to the basic conditions of the Schotten-Baumann reaction. Following N-acylation, the ester is hydrolyzed back to the carboxylic acid.

General Workflow for Schotten-Baumann Approach

G cluster_0 PART 1: Protection cluster_1 PART 2: N-Acylation cluster_2 PART 3: Deprotection Start This compound Esterification Esterification (e.g., SOCl₂/MeOH) Start->Esterification Protected Methyl 3-(piperidin-4-yl)benzoate Esterification->Protected Acylation Schotten-Baumann Reaction (Acyl Chloride, NaOH/H₂O, DCM) Protected->Acylation Acylated_Protected Methyl 3-(1-acylpiperidin-4-yl)benzoate Acylation->Acylated_Protected Hydrolysis Saponification (e.g., LiOH or NaOH) Acylated_Protected->Hydrolysis Final_Product N-Acyl-3-(piperidin-4-yl)benzoic acid Hydrolysis->Final_Product

Caption: Workflow for N-acylation via Schotten-Baumann reaction.

Strategy 2: Direct N-Acylation using Amide Coupling Reagents

Modern amide coupling reagents, widely used in peptide synthesis, offer a more direct approach to the N-acylation of this compound, often obviating the need for protecting the carboxylic acid.[4] These reagents activate a separate carboxylic acid (the acylating agent), converting it into a highly reactive intermediate that readily reacts with the piperidine nitrogen.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), and aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[5][6]

The mechanism of HATU, for instance, involves the formation of a highly reactive OAt-active ester from the acylating carboxylic acid. This active ester is then susceptible to nucleophilic attack by the secondary amine of this compound.[5] This method is generally performed under milder, non-aqueous conditions with an organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), which is less likely to cause issues with the benzoic acid moiety.[6]

General Workflow for Amide Coupling Approach

G Acylating_Acid Acylating Carboxylic Acid Reaction_Mixture Reaction Mixture in Anhydrous Solvent (e.g., DMF) Acylating_Acid->Reaction_Mixture Coupling_Reagent Amide Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction_Mixture Base Organic Base (e.g., DIPEA) Base->Reaction_Mixture Starting_Material This compound Starting_Material->Reaction_Mixture Final_Product N-Acyl-3-(piperidin-4-yl)benzoic acid Reaction_Mixture->Final_Product Amide Bond Formation

Caption: Workflow for direct N-acylation using amide coupling reagents.

Comparative Overview of N-Acylation Conditions

The choice of reaction conditions can significantly impact the yield and purity of the desired N-acylated product. The following table summarizes various conditions for the N-acylation of this compound or its ester derivative.

Acylating AgentSubstrateMethodBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzoyl chlorideMethyl 3-(piperidin-4-yl)benzoateSchotten-BaumannNaOHDichloromethane/WaterRT2>90 (crude)[7]
Propionyl chloride4-Aminopiperidine (protected)N-AcylationTriethylamineTHF0 - 501-3Not specified[8]
Various Carboxylic AcidsThis compoundHATU CouplingDIPEADMFRT1-1885-95[5][9]
Various Carboxylic AcidsThis compoundEDC/HOBt CouplingDIPEADMF/DCM0 - RT8-2470-90[4][10]
4-(methoxycarbonyl)benzoic acid (as acid chloride)PiperidineN-AcylationTriethylamineChloroformRT0.5Excellent[11]

Detailed Experimental Protocols

Protocol 1: N-Acylation via Schotten-Baumann Reaction (with Protection)

This protocol details the N-benzoylation of this compound as a representative example.

Part A: Methyl Ester Protection of this compound

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol and excess thionyl chloride. The resulting solid is methyl 3-(piperidin-4-yl)benzoate hydrochloride, which can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate) for further purification if necessary.

Part B: N-Benzoylation of Methyl 3-(piperidin-4-yl)benzoate

  • Reaction Setup: Dissolve methyl 3-(piperidin-4-yl)benzoate hydrochloride (1.0 eq) in dichloromethane (DCM, 20 mL per gram). In a separate flask, prepare a solution of sodium hydroxide (2.5 eq) in water (20 mL per gram of NaOH).

  • Acylation: Cool the DCM solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) to the DCM solution. With vigorous stirring, add the aqueous NaOH solution dropwise, maintaining the temperature below 10 °C.[7]

  • Reaction Completion: After the addition of NaOH is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 3-(1-benzoylpiperidin-4-yl)benzoate, can be purified by column chromatography on silica gel.

Part C: Saponification to N-Benzoyl-3-(piperidin-4-yl)benzoic acid

  • Hydrolysis: Dissolve the purified methyl 3-(1-benzoylpiperidin-4-yl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).[12]

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, N-benzoyl-3-(piperidin-4-yl)benzoic acid.

Protocol 2: Direct N-Acylation using HATU Coupling

This protocol describes a general procedure for the direct coupling of a carboxylic acid to this compound using HATU.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the acylating carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).[6]

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9]

  • Coupling: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 2-18 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to obtain the desired N-acyl-3-(piperidin-4-yl)benzoic acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Schotten-Baumann Reaction Incomplete ester protection.Ensure complete consumption of the starting material during esterification using TLC.
Hydrolysis of acyl chloride.Use anhydrous solvents and add the acylating agent to a cooled solution.
Insufficient base.Ensure the pH of the aqueous layer remains basic throughout the reaction.
Side Product Formation (e.g., Diacylation) Not applicable for secondary amines.-
Low Yield in HATU Coupling Inactive coupling reagent.Use fresh, high-quality HATU.
Presence of water in the reaction.Use anhydrous solvents and reagents.
Steric hindrance of the amine or carboxylic acid.Increase reaction time, temperature, or use a more potent coupling reagent like COMU.
Difficult Purification Water-soluble byproducts from EDC coupling.Perform thorough aqueous washes during work-up.
Product is zwitterionic and has poor solubility.Adjust the pH during extraction and purification. Consider derivatization to an ester for easier handling.

Conclusion

The N-acylation of this compound is a versatile and powerful tool for the synthesis of novel compounds with potential therapeutic applications. The choice between a protection-based Schotten-Baumann approach and a direct amide coupling strategy will depend on the specific acylating agent, the scale of the reaction, and the available resources. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a diverse range of N-acyl-3-(piperidin-4-yl)benzoic acid derivatives for their research and development endeavors.

References

Application Notes & Protocols: The Strategic Use of 3-(Piperidin-4-yl)benzoic Acid in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern medicinal chemistry, enabling the rapid generation of vast chemical libraries for high-throughput screening. At the heart of successful library synthesis is the selection of a versatile molecular scaffold. 3-(Piperidin-4-yl)benzoic acid is an exemplary scaffold, offering two orthogonal points for chemical diversification: a carboxylic acid for covalent attachment to a solid support and a secondary amine on the piperidine ring for subsequent derivatization. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for leveraging this powerful building block in the solid-phase synthesis of small molecule libraries.

Introduction: The Rationale for a Bifunctional Scaffold

In the quest for novel therapeutics, the ability to systematically explore chemical space is paramount. This compound has emerged as a privileged structure in drug design. The piperidine motif is a common core in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and improve pharmacokinetic profiles.[1] Its bifunctional nature, possessing both an aromatic carboxylic acid and an aliphatic secondary amine, makes it an ideal starting point for combinatorial chemistry.

The core strategy, as outlined in this guide, involves three key phases:

  • Immobilization: The benzoic acid moiety is used as a handle to anchor the scaffold to a solid support (resin).

  • Diversification: The piperidine nitrogen, once deprotected, serves as a reactive site for introducing a wide array of chemical functionalities.

  • Cleavage: The final, purified molecules are released from the solid support for biological evaluation.

This approach allows for all reactions and purifications to be carried out by simple filtration and washing, dramatically accelerating the drug discovery workflow.[1][2]

The Cornerstone of Success: Orthogonal Protecting Group Strategy

To achieve selective diversification, the two reactive sites of the scaffold must be chemically differentiated. This is accomplished through an orthogonal protecting group strategy. Before immobilizing the scaffold, the more nucleophilic piperidine nitrogen must be masked.

The protecting group of choice is the 9-fluorenylmethoxycarbonyl (Fmoc) group . The rationale is rooted in its chemical lability, which is orthogonal to the conditions used for resin attachment and final cleavage.

  • Fmoc Group: Base-labile. It is quantitatively removed by treatment with a secondary amine, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[3][4]

  • Resin Linker: Acid-labile. The bond anchoring the scaffold to common resins like Wang or 2-Chlorotrityl is cleaved under strongly acidic conditions, typically with a trifluoroacetic acid (TFA) "cocktail".[5][6]

This orthogonality ensures that the piperidine nitrogen can be selectively deprotected for diversification without prematurely cleaving the molecule from the solid support.

Detailed Experimental Protocols

Protocol 1: Preparation of N-Fmoc-3-(piperidin-4-yl)benzoic Acid

While this starting material can be sourced commercially, this protocol outlines its synthesis for laboratories preferring in-house preparation. The procedure involves the reaction of this compound with Fmoc-succinimide (Fmoc-OSu).[7][8]

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product into EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired N-Fmoc-3-(piperidin-4-yl)benzoic acid.

Protocol 2: Immobilization of Scaffold onto Wang Resin

This protocol describes the covalent attachment of the N-Fmoc protected scaffold to a hydroxyl-functionalized resin (Wang resin), creating a stable ester linkage that is cleavable by acid.[5]

Materials:

  • Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g loading)

  • N-Fmoc-3-(piperidin-4-yl)benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Place the Wang resin (1.0 eq) in a solid-phase reaction vessel. Add DMF (~15 mL per gram of resin) and gently agitate for 1 hour to swell the resin beads. Drain the solvent.[9]

  • Activation: In a separate flask, dissolve N-Fmoc-3-(piperidin-4-yl)benzoic acid (2.0 eq relative to resin capacity), HOBt (2.0 eq), and a catalytic amount of DMAP (0.1 eq) in DMF.

  • Coupling: Add the activation solution to the swollen resin. Then, add DIC (2.0 eq). Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Capping (Crucial Step): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and pyridine in DMF (e.g., 10:5:85 v/v/v) to the resin. Agitate for 1 hour. This prevents the formation of deletion sequences in the subsequent library synthesis.[3]

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (2x). Dry the resin under high vacuum.

  • Quantification (Optional but Recommended): Determine the loading capacity of the resin by cleaving the Fmoc group from a small, accurately weighed sample and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[10]

Protocol 3: Solid-Phase Library Synthesis Workflow

This protocol outlines the cyclical process of deprotection and diversification to build a small molecule library.

A. N-Terminal Fmoc Deprotection

  • Swell the scaffold-loaded resin in DMF for 30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, drain, and add a fresh 20% piperidine/DMF solution.

  • Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[3]

  • Drain the solution and wash the resin extensively with DMF (5-7x) to remove all traces of piperidine.

  • Verification: Perform a Kaiser test on a small sample of beads. A positive test (deep blue beads) confirms the presence of a free secondary amine.

B. Diversification: Amide Bond Formation

  • Building Block Activation: In a separate vial, dissolve the carboxylic acid building block to be coupled (3.0 eq relative to resin loading), an activating agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq), and HOBt (3.0 eq) in DMF. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated building block solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test indicates complete consumption of the free amine.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the final cleavage step.

C. Cleavage and Product Isolation

  • Wash the final, derivatized resin with DCM (3x) to remove DMF and dry it partially under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard, robust cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[1] TIS acts as a scavenger to trap reactive cations generated during the cleavage.

  • Add the cleavage cocktail to the resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean flask. Wash the resin twice more with a small volume of neat TFA.

  • Combine the filtrates and reduce the volume under a gentle stream of nitrogen.

  • Precipitate the crude product by adding the concentrated solution dropwise to a flask of ice-cold diethyl ether.

  • Collect the precipitated product by centrifugation or filtration.

  • Wash the product with cold ether, then dry under vacuum. The crude product can then be purified by preparative HPLC.

Data Presentation & Workflow Visualization

Table 1: Summary of Solid-Phase Synthesis Protocol
StepOperationReagents & SolventsTypical DurationVerification
1 Immobilization N-Fmoc-Scaffold, DIC, HOBt, DMAP, DMF4-6 hoursLoading Quantification
2 Capping Acetic Anhydride, Pyridine, DMF1 hourN/A
3 Fmoc Deprotection 20% Piperidine in DMF20-25 minutesKaiser Test (Positive)
4 Diversification R-COOH, HBTU, HOBt, DIPEA, DMF2-4 hoursKaiser Test (Negative)
5 Cleavage 95:2.5:2.5 TFA / H₂O / TIS2-3 hoursLC-MS of crude product

Diagrams

SPOS_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Solid-Phase Synthesis cluster_final Phase 3: Finalization Start Start with This compound Protect Protect Piperidine N with Fmoc Group Start->Protect Fmoc-OSu, NaHCO₃ Immobilize Immobilize Scaffold on Wang Resin Protect->Immobilize DIC, DMAP Cap Cap Unreacted Sites Immobilize->Cap Ac₂O, Pyridine Deprotect Deprotect Piperidine N (Remove Fmoc) Cap->Deprotect 20% Piperidine/DMF Diversify Couple Building Block (R-COOH) Deprotect->Diversify HBTU/DIPEA Cleave Cleave from Resin Diversify->Cleave 95% TFA Cocktail Purify Purify & Characterize Cleave->Purify Prep-HPLC End Final Small Molecule Library Member Purify->End

Caption: Overall workflow for solid-phase library synthesis.

On_Resin_Chemistry cluster_0 cluster_1 cluster_2 cluster_3 Resin Resin-OH Scaffold Resin-O-CO-Ph-(C₅H₉N)-Fmoc Resin->Scaffold + N-Fmoc-Scaffold-COOH (DIC/DMAP) DeprotectedScaffold Resin-O-CO-Ph-(C₅H₁₀N)-H Scaffold->DeprotectedScaffold + 20% Piperidine/DMF DiversifiedScaffold Resin-O-CO-Ph-(C₅H₉N)-CO-R DeprotectedScaffold->DiversifiedScaffold + R-COOH (HBTU/DIPEA) FinalProduct HO-CO-Ph-(C₅H₉N)-CO-R DiversifiedScaffold->FinalProduct + TFA Cocktail

Caption: Stepwise chemical transformations on the solid support.

Conclusion & Expert Insights

The use of this compound as a scaffold in solid-phase synthesis offers a robust and efficient platform for the generation of diverse small molecule libraries. The protocols outlined herein provide a validated framework for researchers in drug discovery.

Key Insights for Success:

  • Purity of Starting Materials: The purity of the N-Fmoc protected scaffold is critical. Impurities can lead to difficult-to-remove byproducts in the final library.

  • Anhydrous Conditions: For coupling reactions, especially those using carbodiimides like DIC, anhydrous solvents are essential to prevent hydrolysis of the activated species and ensure high coupling efficiency.

  • Reaction Monitoring: Do not rely solely on reaction times. Use qualitative tests like the Kaiser test to confirm reaction completion at each stage. This self-validating system prevents the accumulation of failed sequences.

  • Scavenger Choice: The choice of scavengers in the cleavage cocktail should be tailored to the building blocks used. For example, if tryptophan is present in a building block, ethanedithiol (EDT) should be added to prevent its modification by carbocations.

By adhering to these principles and protocols, researchers can effectively harness the power of solid-phase synthesis to accelerate the discovery of new chemical entities with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(Piperidin-4-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Piperidin-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The insights provided herein are based on established chemical principles and field-proven experience.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a multi-step challenge, often involving the initial construction of a carbon-carbon bond to link the aromatic and heterocyclic precursors, followed by the reduction of a pyridine ring to the desired piperidine. Each of these stages has its own set of potential pitfalls that can impact the overall efficiency of the synthesis. This guide will primarily focus on a common and effective two-step approach: a Suzuki-Miyaura coupling to form 3-(Pyridin-4-yl)benzoic acid, followed by a catalytic hydrogenation to yield the final product.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation 3-Carboxyphenylboronic_Acid 3-Carboxyphenylboronic Acid Pd_Catalyst_Base Pd Catalyst, Base 3-Carboxyphenylboronic_Acid->Pd_Catalyst_Base 4-Bromopyridine 4-Bromopyridine 4-Bromopyridine->Pd_Catalyst_Base 3-Pyridin-4-ylbenzoic_Acid 3-(Pyridin-4-yl)benzoic Acid Pd_Catalyst_Base->3-Pyridin-4-ylbenzoic_Acid C-C Bond Formation H2_Catalyst H₂, Catalyst (e.g., PtO₂, Rh/C) 3-Pyridin-4-ylbenzoic_Acid->H2_Catalyst 3-Piperidin-4-ylbenzoic_Acid This compound H2_Catalyst->3-Piperidin-4-ylbenzoic_Acid Pyridine Ring Reduction

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiments.

Part 1: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to catalyst deactivation, improper reaction setup, or issues with the reagents.

  • Causality: The palladium catalyst is the heart of this reaction, and its catalytic cycle can be easily disrupted. Oxygen can oxidize the active Pd(0) species to an inactive state. Similarly, impurities in the starting materials or solvents can poison the catalyst. The choice of base is also crucial as it participates in the transmetalation step.[1]

  • Troubleshooting Protocol:

    • Ensure Rigorous Inert Atmosphere: The reaction is highly sensitive to oxygen. It is critical to thoroughly degas the solvent and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period (15-30 minutes).[2]

    • Verify Reagent Quality:

      • Boronic Acid Stability: Pyridinyl boronic acids can be prone to decomposition through protodeboronation.[2] Using a more stable boronic ester, such as a pinacol ester, can mitigate this issue.

      • Purity of Starting Materials: Use fresh, high-purity 4-bromopyridine and 3-carboxyphenylboronic acid. Impurities can act as catalyst poisons.

    • Optimize Catalyst and Ligand:

      • Ensure you are using a high-quality palladium catalyst and ligand. For this type of coupling, a common choice is Pd(PPh₃)₄.

      • If catalyst deactivation is suspected, consider using a more robust pre-catalyst or a different ligand system.

    • Base Selection and Solubility: The base is critical for the reaction's success. Potassium carbonate is a common choice. Ensure the base is finely powdered and dry to maximize its reactivity. The solubility of the base can also play a role; in some cases, a different base like cesium carbonate might be more effective.

    • Solvent Choice: A mixture of an organic solvent (like acetonitrile or 1,4-dioxane) and water is often used. The ratio can be optimized to ensure all components are sufficiently soluble.[3]

Q2: I am observing significant amounts of homocoupling byproducts in my reaction mixture. How can I minimize these?

A2: Homocoupling, the reaction of two molecules of the same starting material (e.g., two molecules of 3-carboxyphenylboronic acid), is a frequent side reaction in Suzuki couplings.

  • Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also be influenced by the reaction temperature and the specific catalyst system used.

  • Troubleshooting Protocol:

    • Strictly Anaerobic Conditions: As with low conversion, meticulous degassing of the reaction mixture is the first line of defense against homocoupling.[2]

    • Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

    • Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion before significant homocoupling occurs.[2]

    • Ligand Choice: The choice of phosphine ligand can influence the relative rates of cross-coupling and homocoupling. If homocoupling is a persistent issue, screening different ligands may be beneficial.

Parameter Potential Issue Recommended Action
Atmosphere Oxygen contaminationDegas solvent and reaction mixture thoroughly (freeze-pump-thaw or inert gas sparging).[2]
Reagents Boronic acid decompositionUse a more stable boronic ester (e.g., pinacol ester).[2]
Impure starting materialsUse fresh, high-purity reagents.
Catalyst DeactivationUse a fresh, high-quality catalyst. Consider a more robust pre-catalyst/ligand system.
Byproducts HomocouplingImprove degassing, optimize temperature, and consider adjusting stoichiometry.
Part 2: Catalytic Hydrogenation of 3-(Pyridin-4-yl)benzoic Acid

Q3: The hydrogenation of the pyridine ring is slow or incomplete. What factors should I investigate?

A3: The reduction of a pyridine ring is often more challenging than the reduction of a simple alkene due to the aromaticity of the ring and the potential for the nitrogen atom to coordinate to and poison the catalyst.

  • Causality: The aromatic stabilization of the pyridine ring requires a sufficiently active catalyst and appropriate reaction conditions (hydrogen pressure, temperature) to overcome. The nitrogen lone pair can bind strongly to the metal surface of the catalyst, inhibiting its activity.[4]

  • Troubleshooting Protocol:

    • Catalyst Selection:

      • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more effective than palladium for pyridine hydrogenation as they are less prone to catalyst poisoning.[5][6]

      • Platinum(IV) oxide (PtO₂, Adams' catalyst) is also a powerful catalyst for this transformation, particularly in an acidic solvent like glacial acetic acid.[4][7] The acidic medium protonates the pyridine nitrogen, reducing its coordinating ability and activating the ring towards reduction.

    • Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. Gradually increasing the pressure can enhance the rate of hydrogenation.

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic optimization of the temperature is recommended.

    • Solvent Choice: The use of a protic, acidic solvent like glacial acetic acid can significantly accelerate the reaction by protonating the pyridine nitrogen.[7]

    • Catalyst Loading: If the reaction is still sluggish, a modest increase in the catalyst loading may be necessary.

Q4: I am observing over-reduction or other side products during the hydrogenation. How can I improve the selectivity?

A4: Over-reduction, leading to the cleavage of the C-N bond in the piperidine ring, and other side reactions can reduce the yield and complicate purification.

  • Causality: Harsh reaction conditions (high temperature, high pressure) and highly active catalysts can lead to the hydrogenolysis of the C-N bond. The presence of other functional groups can also lead to undesired reductions.

  • Troubleshooting Protocol:

    • Milder Reaction Conditions: If over-reduction is observed, reducing the temperature and/or hydrogen pressure can improve selectivity.

    • Catalyst Choice: As mentioned, rhodium catalysts often exhibit higher selectivity for pyridine ring hydrogenation without significant C-N bond cleavage compared to some other catalysts.[5]

    • Monitor the Reaction: Closely monitor the reaction progress by techniques such as TLC, LC-MS, or ¹H NMR to stop the reaction once the starting material is consumed, preventing the formation of over-reduction products.

Catalyst Typical Pressure (bar) Typical Temperature (°C) Solvent Notes
PtO₂ (Adams' catalyst) 50 - 70[7]Room Temp - 80Glacial Acetic Acid[7]Often effective for substituted pyridines; the acidic solvent is key.[7]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active and selective than Palladium for pyridine reduction.[5]
Rh₂O₃ 5 bar40Trifluoroethanol (TFE)A stable and effective catalyst for a broad range of pyridines under mild conditions.[6]

Experimental Protocols

Step 1: Synthesis of 3-(Pyridin-4-yl)benzoic Acid (Suzuki-Miyaura Coupling)

Suzuki_Miyaura_Workflow Start Start: Assemble Glassware Charge_Reagents Charge reactor with 3-carboxyphenylboronic acid, 4-bromopyridine, Pd(PPh₃)₄, and K₂CO₃ Start->Charge_Reagents Degas Degas the solvent (e.g., ACN/H₂O) and add to the reaction mixture Charge_Reagents->Degas Heat Heat the mixture to reflux under an inert atmosphere Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Workup Cool, filter the hot solution, and concentrate Monitor->Workup Acidify Acidify the aqueous phase to pH ~3 with HCl Workup->Acidify Isolate Filter the precipitate, wash with water, and dry Acidify->Isolate End End: Obtain 3-(Pyridin-4-yl)benzoic Acid Isolate->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

  • To a reaction vessel, add 3-carboxyphenylboronic acid (1.0 eq), 4-bromopyridine (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.04 eq), and potassium carbonate (4.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of acetonitrile and water (1:1 v/v) to the vessel.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Once complete, cool the reaction mixture slightly and filter while hot to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Wash the remaining aqueous phase with dichloromethane.

  • Adjust the pH of the aqueous phase to approximately 3 with 1 M HCl, which will cause the product to precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-(pyridin-4-yl)benzoic acid.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

Hydrogenation_Workflow Start_H2 Start: Prepare Hydrogenation Reactor Charge_Reactor Charge the reactor with 3-(pyridin-4-yl)benzoic acid and a suitable solvent (e.g., glacial acetic acid) Start_H2->Charge_Reactor Add_Catalyst Add the hydrogenation catalyst (e.g., PtO₂ or Rh/C) Charge_Reactor->Add_Catalyst Pressurize Seal the reactor and pressurize with H₂ Add_Catalyst->Pressurize Stir Stir vigorously at the desired temperature Pressurize->Stir Monitor_H2 Monitor hydrogen uptake and reaction progress Stir->Monitor_H2 Depressurize Cool, carefully vent the H₂, and purge with N₂ Monitor_H2->Depressurize Filter_Catalyst Filter the mixture through Celite to remove the catalyst Depressurize->Filter_Catalyst Isolate_Product Remove the solvent under reduced pressure and purify the product Filter_Catalyst->Isolate_Product End_H2 End: Obtain this compound Isolate_Product->End_H2

Caption: Experimental workflow for the catalytic hydrogenation step.

  • In a high-pressure reactor, dissolve 3-(pyridin-4-yl)benzoic acid (1.0 eq) in glacial acetic acid.

  • Add the hydrogenation catalyst (e.g., PtO₂ or 5% Rh/C, typically 1-5 mol%).

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar for PtO₂).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS or ¹H NMR.

  • Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite.

  • Remove the solvent under reduced pressure. The crude product can then be purified, for example, by recrystallization or by forming the hydrochloride salt and precipitating it from a suitable solvent system.

Final Product Purification and Characterization

The final product, this compound, is often isolated as its hydrochloride salt to improve its stability and handling properties. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/water. Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of the final compound.

Disclaimer

The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions described are illustrative and may require optimization for specific laboratory setups and scales.

References

Technical Support Center: Recrystallization of 3-(Piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for the recrystallization of 3-(Piperidin-4-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar molecules. This compound presents a unique purification challenge due to its zwitterionic nature, possessing both a basic piperidine ring and an acidic carboxylic acid group. This dual functionality dictates its solubility behavior and requires a systematic approach to developing an effective recrystallization protocol.

This guide moves beyond a simple procedural list. It aims to provide a deep, mechanistic understanding of the principles at play, empowering you to troubleshoot effectively and adapt methodologies to your specific purity requirements and impurity profile. We will address common questions and problems in a logical, Q&A format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: "My initial attempts to recrystallize this compound from common single solvents (e.g., ethanol, ethyl acetate, water) have failed. It either dissolves completely or not at all. Why is this happening?"

Answer:

This is the most common issue encountered with zwitterionic compounds like this compound. The molecule's high polarity, stemming from the charged carboxylate and piperidinium groups, makes it highly soluble in polar protic solvents like water and short-chain alcohols, yet practically insoluble in non-polar or moderately polar aprotic solvents.

The core principle of recrystallization is that the compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[1] For zwitterions, finding a single solvent that meets this criterion is often impossible.

Causality:

  • In Polar Protic Solvents (Water, Methanol, Ethanol): The strong ion-dipole and hydrogen-bonding interactions between the zwitterion and the solvent are difficult to overcome simply by cooling. The compound often remains in solution even at low temperatures, leading to poor recovery.

  • In Aprotic/Non-polar Solvents (Hexane, Toluene, Ethyl Acetate): The solvent molecules cannot effectively solvate the charged ends of the zwitterion. Consequently, the compound has very low solubility even at the solvent's boiling point.

Troubleshooting Path Forward: The most effective strategy is to employ a mixed-solvent system .[2][3] This involves finding two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent" or "insoluble solvent").[2]

Question 2: "How do I systematically select a mixed-solvent system for this compound?"

Answer:

A systematic approach is crucial to avoid a purely trial-and-error process. The selection process involves preliminary solubility testing followed by small-scale recrystallization trials.

Step-by-Step Protocol for Solvent Screening:

  • Objective: Identify a "soluble solvent" and an "insoluble solvent" that are fully miscible.

  • Setup: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Soluble Solvent Testing: To separate test tubes, add a potential "soluble solvent" (e.g., water, methanol, ethanol) dropwise at room temperature. Note the solubility. Then, gently heat the soluble systems to near boiling. The ideal "soluble solvent" will dissolve the compound completely upon heating.

  • Insoluble Solvent Testing: To other test tubes containing the compound, add potential "insoluble solvents" (e.g., ethyl acetate, acetone, acetonitrile, THF, isopropanol) and observe solubility at room temperature and upon heating. The ideal "insoluble solvent" will not dissolve the compound even when hot.

  • Miscibility Check: Ensure your chosen soluble and insoluble solvents are miscible. For example, water (soluble) is miscible with ethanol, methanol, acetone, and acetonitrile (potential anti-solvents). Methanol (soluble) is miscible with ethyl acetate and dichloromethane (potential anti-solvents).

Data Interpretation:

Based on the molecular structure, a logical starting point is a polar protic solvent as the "soluble" one and a more moderately polar solvent as the "insoluble" one.

Table 1: Hypothetical Solubility Screening Results for this compound

SolventSolubility (Room Temp)Solubility (Hot)Potential Role
WaterSolubleVery SolubleSoluble Solvent
MethanolSolubleVery SolubleSoluble Solvent
EthanolSparingly SolubleSolubleSoluble Solvent
Isopropanol (IPA)InsolubleSparingly SolubleAnti-Solvent
AcetonitrileInsolubleInsolubleAnti-Solvent
Ethyl AcetateInsolubleInsolubleAnti-Solvent
AcetoneInsolubleSparingly SolubleAnti-Solvent

From this hypothetical data, promising solvent pairs include:

  • Water / Isopropanol

  • Water / Acetonitrile

  • Methanol / Ethyl Acetate

  • Ethanol / Ethyl Acetate

Workflow for Selecting a Solvent System:

G start Start: Crude Zwitterionic Compound sol_test Perform Solubility Tests (Hot & Cold in Various Solvents) start->sol_test find_sol Identify a 'Good' Solvent (Soluble when Hot) sol_test->find_sol find_insol Identify a 'Poor' Solvent (Insoluble when Hot) sol_test->find_insol misc_check Are the two solvents miscible? find_sol->misc_check find_insol->misc_check pair_select Solvent Pair Selected (e.g., Methanol/Ethyl Acetate) misc_check->pair_select Yes fail Select new solvent pair misc_check->fail No fail->sol_test

Caption: Decision workflow for selecting a mixed-solvent pair.

Question 3: "I've selected a solvent pair (Methanol/Ethyl Acetate). What is the exact experimental procedure for the recrystallization, and what are the common pitfalls?"

Answer:

This is the most critical phase. The goal is to dissolve the compound in a minimum amount of the hot "soluble" solvent and then carefully add the "insoluble" solvent to induce crystallization upon cooling.

Detailed Experimental Protocol (Methanol/Ethyl Acetate System):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol (the "soluble solvent") required to fully dissolve the solid. It is crucial to add the solvent portion-wise while heating to avoid using an excess, which would lower your yield.[4]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is vital for achieving high purity.

  • Inducing Saturation: While keeping the methanol solution hot, add the "insoluble solvent" (ethyl acetate) dropwise with vigorous stirring. Continue adding until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot methanol, just enough to redissolve the precipitate and make the solution clear again. This ensures you are starting from a perfectly saturated solution at that temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal recovery.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold anti-solvent (ethyl acetate) or a cold mixture of the solvent system to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Common Pitfalls and Troubleshooting:

  • "Oiling Out": The compound precipitates as a liquid instead of a solid.[2][4]

    • Cause: The boiling point of the solvent system is higher than the melting point of the solute, or the solution is too supersaturated.

    • Solution: Re-heat the mixture to dissolve the oil. Add a larger volume of the "soluble solvent" (methanol) before adding the anti-solvent again. This reduces the degree of supersaturation. Alternatively, try a solvent system with a lower boiling point.

  • No Crystals Form: The solution remains clear even after cooling.[4][5]

    • Cause: Too much "soluble solvent" was used, or the solution is supersaturated and requires nucleation.

    • Solution:

      • Try scratching the inside of the flask with a glass rod to create nucleation sites.[4][5]

      • Add a "seed crystal" of the pure compound if available.[5]

      • Gently boil off some of the solvent to increase the concentration and then allow it to cool again.[4]

  • Poor Yield: Very few crystals are recovered.

    • Cause: Too much "soluble solvent" was used, or the compound has significant solubility in the cold solvent mixture.

    • Solution: Re-evaluate the solvent ratio. Try to minimize the initial amount of the "soluble solvent." Ensure adequate cooling time in an ice bath.

Question 4: "Can I use pH adjustment to aid in the recrystallization of this compound?"

Answer:

Yes, leveraging the pH is an excellent and often underutilized strategy for zwitterionic compounds. The solubility of this compound is highly pH-dependent.

  • At Low pH (e.g., pH < 2): The carboxylic acid is protonated (COOH), and the piperidine nitrogen is also protonated (NH2+). The molecule exists as a cation (hydrochloride salt).

  • At High pH (e.g., pH > 10): The carboxylic acid is deprotonated (COO-), and the piperidine is a free base (NH). The molecule exists as an anion (e.g., sodium salt).

  • At Isoelectric Point (pI): The molecule exists predominantly as the neutral zwitterion (COO- and NH2+). Zwitterions often exhibit their lowest aqueous solubility at their isoelectric point.[6]

Strategy: pH-Swing Crystallization

  • Dissolution: Dissolve the crude material in an acidic aqueous solution (e.g., dilute HCl). This protonates the piperidine, forming a soluble salt. This step is excellent for removing non-basic impurities via filtration.

  • Precipitation: Slowly add a base (e.g., dilute NaOH or NH4OH) to the stirred solution. As the pH approaches the isoelectric point (pI), the zwitterionic form will precipitate out of the solution due to its minimal solubility.

  • Isolation: The precipitated solid can then be collected by filtration.

Refinement: This precipitated solid may still contain trapped impurities. It is often a good practice to use this pH-swing method as a preliminary purification step, followed by a mixed-solvent recrystallization as described in Question 3 for final polishing.

Diagram of pH-Dependent Forms:

G Cation Cationic Form (High Solubility) COOH, -NH2+Cl- Zwitterion Zwitterionic Form (Lowest Solubility) -COO-, -NH2+- Cation->Zwitterion Add Base (e.g., NaOH) Zwitterion->Cation Add Acid (e.g., HCl) Anion Anionic Form (High Solubility) -COO- Na+, -NH- Zwitterion->Anion Add More Base Anion->Zwitterion Add Acid

Caption: pH-dependent forms and solubility of the compound.

By understanding and systematically applying these principles of solvent selection, mixed-solvent techniques, and pH manipulation, you can develop a robust and effective recrystallization protocol for this compound and other challenging zwitterionic molecules.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for 3-(Piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-(piperidin-4-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields with this specific and often tricky substrate. The unique bifunctional nature of this molecule, possessing both a Lewis-basic piperidine nitrogen and an acidic carboxylic acid, presents a distinct set of challenges that require careful consideration of reaction parameters.

This document moves beyond a simple checklist of reaction components. It aims to provide a deeper understanding of the "why" behind common failures and to equip you with a logical, evidence-based framework for systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound so challenging?

A1: The primary difficulty arises from the substrate's dual functionality. The piperidine nitrogen is a Lewis base that can coordinate to and poison the palladium catalyst, effectively removing it from the catalytic cycle.[1] Simultaneously, the benzoic acid moiety can react with the base required for the Suzuki coupling, complicating the reaction stoichiometry and potentially affecting the solubility of the starting material. Furthermore, substrates with unprotected N-H groups can sometimes lead to lower yields in Suzuki couplings.[2]

Q2: I'm seeing no product at all. What is the most likely culprit?

A2: Complete reaction failure often points to severe catalyst deactivation or inhibition.[3] The most probable cause is the poisoning of the palladium catalyst by the piperidine nitrogen.[1] Another common reason is the use of a base that is either too weak to activate the boronic acid or is consumed by the acidic proton of the benzoic acid, thereby halting the catalytic cycle.[4] Finally, ensure that your reaction is rigorously degassed, as the active Pd(0) catalyst is sensitive to oxygen.[3]

Q3: My yield is low, and I see a significant amount of my boronic acid starting material converted to a simple arene (protodeboronation). What's happening?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction in Suzuki couplings.[5] It is often promoted by the presence of water, strong bases, or elevated temperatures.[4][6] For a substrate like this compound, the reaction conditions required to overcome catalyst inhibition might inadvertently favor this undesired pathway. Using a more stable boronic ester derivative, like a pinacol ester, can often mitigate this issue.[6]

Q4: Should I protect the piperidine nitrogen or the carboxylic acid?

A4: Protection strategies can be effective but add extra steps to your synthesis.

  • N-Protection: Protecting the piperidine nitrogen, for instance as a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) carbamate, is a common and often effective strategy. This prevents the nitrogen from coordinating to the palladium catalyst.

  • O-Protection: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent undesirable acid-base reactions and improve solubility in organic solvents.

The choice of whether to protect, and which group to protect, depends on the overall synthetic route and the stability of the protecting groups to the Suzuki coupling conditions. Often, protecting the piperidine nitrogen is the more critical of the two.

In-Depth Troubleshooting Guide

This section is organized by common observational symptoms. For each, we explore potential causes and provide actionable, step-by-step protocols for diagnosis and resolution.

Symptom 1: No or Very Low Product Formation (<10% Yield)

Low yields are often a result of suboptimal reaction parameters that can lead to side reactions or incomplete conversion.[7]

The lone pair of electrons on the piperidine nitrogen can form a strong coordinate bond with the palladium center, leading to catalytically inactive species.[1]

Troubleshooting Workflow:

References

Technical Support Center: Navigating Scale-Up Synthesis of 3-(Piperidin-4-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Piperidin-4-yl)benzoic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address the specific and often complex challenges encountered when scaling this synthesis from the bench to pilot or manufacturing scale. We will move beyond simple procedural outlines to explore the causality behind common issues, offering field-proven insights and robust troubleshooting strategies.

Section 1: Synthetic Strategy Overview

The most prevalent and industrially viable route to this compound hydrochloride involves the catalytic hydrogenation of 3-(Pyridin-4-yl)benzoic acid. This strategy is favored for its high atom economy and relatively straightforward execution. However, the aromaticity of the pyridine ring necessitates carefully controlled conditions to achieve complete, selective reduction without undesirable side reactions.[1][2]

The core transformation is the saturation of the pyridine ring to a piperidine ring, followed by isolation as the hydrochloride salt.

Synthesis_Overview Start 3-(Pyridin-4-yl)benzoic acid Intermediate This compound (Free Base) Start->Intermediate Catalytic Hydrogenation (H₂, Catalyst) Product This compound HCl Intermediate->Product Salt Formation (HCl)

Caption: Overall synthetic pathway for this compound hydrochloride.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up of this synthesis in a practical, question-and-answer format.

FAQ 1: Hydrogenation - Catalyst Selection and Reaction Control

Question: We are seeing slow or incomplete conversion during the hydrogenation of 3-(pyridin-4-yl)benzoic acid at a larger scale. How do we select the right catalyst and optimize conditions?

Answer: This is a classic scale-up challenge. The stability of the pyridine ring requires significant energy input or a highly active catalyst to overcome its aromaticity.[1][3] Several factors are at play:

  • Catalyst Choice: The choice of catalyst is paramount. While palladium on carbon (Pd/C) is a common workhorse, it can be less effective for pyridine reduction compared to other options. Rhodium and Platinum catalysts often show superior activity and selectivity.[1][4]

    • Platinum(IV) Oxide (PtO₂, Adams' catalyst): Highly effective, especially in acidic media like acetic acid, which helps activate the pyridine ring via protonation. However, it can be expensive.[1][4]

    • Rhodium on Carbon (Rh/C): Often considered the most selective catalyst for pyridine hydrogenation, minimizing side reactions like C-N bond cleavage (over-reduction).[4][5]

    • Raney Nickel (Ra-Ni): A cost-effective option but typically requires higher pressures and temperatures and can present safety challenges due to its pyrophoric nature.[4]

  • Mass Transfer Limitations: At scale, ensuring efficient mixing of hydrogen gas, the liquid solvent, and the solid catalyst surface is critical. If agitation is poor, the reaction becomes mass-transfer limited, not kinetics-limited, leading to a stall.

    • Solution: Increase the agitation rate. On a plant scale, this may involve evaluating the reactor's impeller design (e.g., gas-entraining impellers) to maximize gas-liquid interface.

  • Catalyst Poisoning: The pyridine nitrogen itself or impurities in the starting material (like sulfur compounds) can act as catalyst poisons, binding to the active sites and halting the reaction.[1]

    • Solution: Ensure the purity of the 3-(pyridin-4-yl)benzoic acid starting material. A pre-treatment step, such as an activated carbon wash of the starting material solution, can remove potential poisons.

Data Presentation: Comparison of Typical Hydrogenation Conditions

CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)SolventKey Considerations
5% PtO₂ 2-5%50 - 50025 - 80Acetic Acid, MethanolExcellent activity; acidic solvent enhances reaction rate.[1]
5% Rh/C 2-10%100 - 100060 - 100Methanol, Ethanol, WaterHigh selectivity, less over-reduction.[4][5]
Pd/C 5-10%500 - 150080 - 150Methanol, Acetic AcidLess active for pyridines; risk of dehalogenation if substrate has halides.[4]
Raney Ni 10-20%800 - 2000100 - 180Ethanol, WaterCost-effective; requires harsh conditions; pyrophoric.[4][6]
FAQ 2: Impurity Profile - Identification and Mitigation

Question: We are observing persistent, difficult-to-remove impurities in our final product. What are they, and where do they come from?

Answer: Process-related impurities are a major concern for Active Pharmaceutical Ingredient (API) intermediates. In this synthesis, the key impurities arise from incomplete reaction or undesired side reactions.

  • Partially Hydrogenated Intermediates: The most common impurity is the corresponding tetrahydropyridine derivative. Its presence indicates an incomplete reaction.

    • Cause: Insufficient reaction time, low catalyst activity, or poor hydrogen mass transfer.[1]

    • Mitigation: Increase reaction time, hydrogen pressure, or catalyst loading. Re-subjecting the isolated crude material to the hydrogenation conditions can also be effective.

  • Over-reduction Products: Harsh conditions (high temperature/pressure) can lead to hydrogenolysis, where the C-N bond of the newly formed piperidine ring is cleaved.[4] This can form ring-opened byproducts like 3-(pentyl)benzoic acid.

    • Cause: Overly aggressive conditions or a non-selective catalyst.

    • Mitigation: Use a more selective catalyst like Rh/C.[4] Screen for the lowest effective temperature and pressure that still drives the reaction to completion in a reasonable timeframe.

Side_Reactions cluster_main Reaction Pathway cluster_side Potential Side Products Start 3-(Pyridin-4-yl)benzoic acid Product This compound Start->Product Desired Hydrogenation Partial Tetrahydropyridine Intermediate Start->Partial Incomplete Reaction Over Ring-Opened Byproduct Product->Over Over-reduction (Hydrogenolysis)

Caption: Potential side reactions during the hydrogenation process.

FAQ 3: Crystallization and Isolation - Achieving Purity and Form

Question: Our final hydrochloride salt is isolating as a sticky oil or failing to meet purity specifications after crystallization. What is the best strategy for isolation?

Answer: The crystallization of the hydrochloride salt is a critical purification step that dictates the final purity and handling properties of the material.

  • pH Control is Essential: The product is amphoteric. Before extraction and crystallization, ensure the pH is correctly adjusted. During workup after hydrogenation, the free base is typically extracted into an organic solvent. The aqueous layer pH must be basic enough (e.g., pH 9-11) to ensure the piperidine nitrogen is deprotonated and the benzoic acid is in its carboxylate form, minimizing its solubility in the organic layer.

  • Solvent System for Salt Formation: The choice of solvent for precipitating the HCl salt is crucial.

    • Common Method: Dissolve the crude free base in a solvent where the free base is soluble, but the HCl salt is not. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or acetone.[7][8] Then, add a solution of HCl in a compatible solvent (e.g., HCl in IPA, or gaseous HCl).

    • Troubleshooting "Oiling Out": If the product precipitates as an oil, it means the supersaturation was generated too quickly or the solvent system is not ideal.

      • Solution 1: Slow down the addition of the HCl solution.

      • Solution 2: Add the HCl at a slightly elevated temperature and then slowly cool the mixture to allow for controlled crystal growth.

      • Solution 3: Employ an anti-solvent system. Dissolve the crude base in a good solvent (like methanol) and then slowly add an anti-solvent (like methyl tert-butyl ether, MTBE) into which the HCl salt is insoluble.

  • Washing and Drying: Once the crystalline solid is filtered, wash it with a solvent that will remove residual impurities without dissolving a significant amount of the product. Cold acetone or MTBE are often good choices. Drying should be done under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents without causing product degradation.

Section 3: Benchmark Experimental Protocol

This protocol provides a representative, scalable procedure for the synthesis. Note: All operations involving hydrogen and catalysts should be conducted by trained personnel with appropriate safety equipment and engineering controls (e.g., hydrogen-rated reactors, proper grounding).

Step 1: Catalytic Hydrogenation of 3-(Pyridin-4-yl)benzoic acid (100 g scale)

  • Reactor Setup: To a suitable high-pressure hydrogenation reactor, add 3-(Pyridin-4-yl)benzoic acid (100 g, 0.50 mol).

  • Catalyst Charging: Under an inert nitrogen atmosphere, carefully add 5% Rhodium on Carbon (5 g, 5% w/w, 50% wet).

  • Solvent Addition: Add methanol (1 L).

  • Reaction Execution: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 500 psi with hydrogen.

  • Heating and Agitation: Begin vigorous agitation and heat the reactor to 80 °C. Maintain these conditions for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by checking hydrogen uptake and/or analyzing in-process samples (after safely depressurizing and purging) by HPLC for the disappearance of the starting material.

  • Work-up (Catalyst Removal): Once complete, cool the reactor to ambient temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Quench the filter cake immediately with water.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound free base, typically as a solid or thick oil.

Step 2: Salt Formation and Crystallization

  • Dissolution: Dissolve the crude free base in isopropanol (700 mL) with gentle warming (40-50 °C).

  • Precipitation: Slowly add a solution of 5-6 M HCl in isopropanol dropwise with stirring. Monitor the pH of a wet sample to ensure it is acidic (pH 1-2). The product will begin to precipitate as a white solid.

  • Crystallization: Once the HCl addition is complete, slowly cool the resulting slurry to 0-5 °C and stir for at least 2 hours to maximize crystal growth and yield.

  • Isolation and Drying: Filter the solid product and wash the filter cake with cold isopropanol (2 x 100 mL), followed by cold acetone (100 mL). Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.

  • Analysis: Analyze the final product for purity (HPLC), identity (NMR, MS), and residual solvents (GC). A typical yield would be in the range of 85-95%.

Section 4: Troubleshooting Decision Logic

Troubleshooting Start Problem: Low/Stalled Conversion Check_H2 Check H₂ Supply & Mass Transfer Is H₂ pressure stable? Is agitation vigorous? Start->Check_H2 Check_Catalyst Evaluate Catalyst Is the catalyst fresh? Is loading sufficient? Is it the right catalyst (e.g., Rh/C)? Start->Check_Catalyst Check_Purity Assess Starting Material Any known catalyst poisons? Consider carbon pre-treatment. Start->Check_Purity Solution_H2 Action: Increase agitation. Verify H₂ source. Check_H2->Solution_H2 Solution_Catalyst Action: Add more catalyst. Switch to PtO₂ or Rh/C. Check_Catalyst->Solution_Catalyst Solution_Purity Action: Recrystallize starting material. Perform charcoal treatment. Check_Purity->Solution_Purity

Caption: Decision tree for troubleshooting low hydrogenation conversion.

References

removing side products from 3-(Piperidin-4-yl)benzoic acid reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-(Piperidin-4-yl)benzoic acid

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block with high purity. The unique zwitterionic nature of this compound presents specific purification hurdles, which this guide aims to address through practical, field-tested advice and detailed protocols.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues observed during the purification of this compound, particularly when synthesized via a Suzuki-Miyaura cross-coupling of a protected piperidine derivative followed by deprotection.

Question 1: My NMR spectrum shows a large singlet at ~1.4 ppm, and the crude product is an amorphous solid or sticky oil that won't crystallize. What is this impurity and how do I remove it?

Plausible Cause: This is a classic sign of incomplete deprotection. The large singlet at ~1.4 ppm is characteristic of the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. The presence of the lipophilic Boc group on the piperidine nitrogen disrupts the zwitterionic crystal lattice of the final product, preventing crystallization and often resulting in an oily or amorphous mixture.

Identification Protocol: Thin Layer Chromatography (TLC)

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (AcOH) in a 90:9:1 ratio.

  • Visualization: UV light (254 nm) and/or staining with ninhydrin (stains the deprotected, free amine) or potassium permanganate.

  • Expected Result: The desired zwitterionic product, this compound, will have a very low Rf value (near the baseline). The N-Boc protected intermediate, tert-butyl 4-(3-carboxyphenyl)piperidine-1-carboxylate, will have a significantly higher Rf.

Removal Protocol: Forced Deprotection & Work-up If the N-Boc intermediate is the primary impurity, the most efficient solution is to re-subject the entire crude mixture to deprotection conditions.

  • Dissolution: Dissolve the crude product in a suitable solvent like 1,4-dioxane or dichloromethane.

  • Acid Treatment: Add a strong acid. A 4M solution of HCl in dioxane is standard and highly effective. Alternatively, trifluoroacetic acid (TFA) in DCM (1:1 v/v) can be used.[1][2]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the higher Rf spot corresponding to the N-Boc compound has completely disappeared.

  • Solvent Removal: Remove the solvent and excess acid in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA if used.

  • Purification: The resulting hydrochloride salt can now be purified. See the protocols in Question 3 for converting the salt to the pure zwitterion.

Question 2: My final product has a gray or black discoloration, even after initial filtration. How do I remove residual palladium catalyst?

Plausible Cause: This discoloration is almost certainly due to residual palladium from the Suzuki-Miyaura coupling reaction.[3] The nitrogen atoms in the piperidine ring and the carboxylate group can chelate palladium, keeping it in solution and making it difficult to remove by simple filtration of precipitated palladium black.[4]

Identification Protocol: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) While visual discoloration is a strong indicator, quantifying residual palladium to meet regulatory limits for APIs requires a highly sensitive technique like ICP-MS.[4]

Removal Protocol 1: Activated Carbon Treatment This is a cost-effective method for removing low to moderate levels of palladium.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol).

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product).[4]

  • Stirring: Stir the suspension, gently heating to 40-50 °C for 2-18 hours can improve efficiency.[4]

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon and adsorbed palladium. The Celite pad is crucial to prevent fine carbon particles from passing through.[5][6]

  • Recovery: Wash the filter cake with fresh, hot solvent and combine the filtrates. Remove the solvent in vacuo.

Removal Protocol 2: Metal Scavenger Treatment For challenging cases or to meet stringent purity requirements, solid-supported metal scavengers are highly effective.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene).

  • Scavenger Addition: Add a thiol-based or amine-based solid-supported scavenger resin (e.g., SiliaMetS® Thiol). Follow the manufacturer's recommendation for the amount (typically 3-10 equivalents relative to the estimated palladium content).

  • Stirring: Stir the mixture at room temperature or elevated temperature (e.g., 50 °C) for 4-24 hours.[4]

  • Filtration: Filter off the resin and wash it thoroughly with the solvent.

  • Recovery: Combine the filtrates and remove the solvent in vacuo.

Question 3: My product is soluble in both acidic and basic aqueous solutions, making extraction difficult. How can I effectively purify the zwitterionic product?

Plausible Cause: This behavior is the defining characteristic of this compound. It is an amphoteric molecule, possessing both a basic piperidine nitrogen (pKa ~10-11) and an acidic carboxylic acid (pKa ~4-5). This allows it to exist as a cation at low pH, an anion at high pH, and a zwitterion near its isoelectric point (pI). This property can be exploited for purification.

Purification Protocol: Isoelectric Point Precipitation This is the most powerful non-chromatographic method for purifying this type of compound. It effectively removes non-amphoteric impurities.

  • Acidic Dissolution: Dissolve the crude material (ideally after palladium removal and full deprotection) in dilute aqueous acid (e.g., 1M HCl). The target compound will form the hydrochloride salt and dissolve. Non-basic impurities (like biphenyl homocoupling byproducts) may remain insoluble and can be removed by filtration.

  • Basification & Extraction (Optional): Add a strong base (e.g., 3M NaOH) to the acidic solution until the pH is >12. This deprotonates the carboxylic acid, forming the soluble carboxylate/free amine. At this high pH, you can perform an extraction with an organic solvent (e.g., ethyl acetate) to remove any non-acidic, organic-soluble impurities.

  • Precipitation: Slowly add a dilute acid (e.g., 1M HCl or acetic acid) to the basic aqueous solution with vigorous stirring. As the pH approaches the isoelectric point (pI, typically between 6 and 8), the zwitterionic product will become minimally soluble and precipitate out of the solution.

  • Isolation: Monitor the pH carefully and stop adding acid when precipitation is maximal. Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove salts) and then with a water-miscible solvent like cold ethanol or acetone to facilitate drying.

  • Drying: Dry the purified product under high vacuum.

Verification of Purity

  • Melting Point: A sharp melting point is a good indicator of purity. Any significant deviation or broad melting range suggests the presence of impurities.[7]

  • HPLC: Reverse-phase HPLC with UV detection is the standard industrial method for assessing purity.[7] A typical method might use a C18 column with a water/acetonitrile gradient containing a modifier like formic acid or TFA.

Physicochemical Data for Purification Strategy

The choice of purification method relies on the differential properties of the product and its likely impurities.

CompoundMolecular Wt. ( g/mol )Predicted Boiling Point (°C)Key FeatureExpected Solubility
This compound 205.25[8]377.5[8]Zwitterionic/AmphotericSoluble in aq. acid & aq. base; sparingly soluble in water/organics near pI.
tert-butyl 4-(3-carboxyphenyl)piperidine-1-carboxylate305.38~450Lipophilic AcidSoluble in many organic solvents (DCM, EtOAc) and aq. base. Insoluble in aq. acid.
Biphenyl-3,3'-dicarboxylic acid (Homocoupling)242.23>500Diacid, Non-basicInsoluble in organics/aq. acid; Soluble in aq. base.
3-Bromobenzoic acid (Starting Material)201.02280AcidicSoluble in organics and aq. base.

Visualizing the Purification Strategy

Synthetic and Side-Reaction Pathways

The following diagram illustrates a common synthetic route and the origin of key impurities.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Deprotection cluster_2 Side Products Boc-Pip-B(OH)2 N-Boc-4-piperidinyl boronic acid Pd_Catalyst Pd Catalyst + Base Boc-Pip-B(OH)2->Pd_Catalyst Br-Benzoic 3-Bromobenzoic acid Br-Benzoic->Pd_Catalyst N-Boc-Product N-Boc-3-(Piperidin-4-yl) benzoic acid Acid_Deprotection Strong Acid (e.g., HCl) N-Boc-Product->Acid_Deprotection Pd_Catalyst->N-Boc-Product Homocoupling Biphenyl Homocoupling (Side Reaction) Pd_Catalyst->Homocoupling Residual_Pd Residual Palladium (Contaminant) Pd_Catalyst->Residual_Pd Final_Product 3-(Piperidin-4-yl) benzoic acid (Desired Product) Acid_Deprotection->Final_Product Incomplete_Deprotection Incomplete Reaction Acid_Deprotection->Incomplete_Deprotection Incomplete_Deprotection->N-Boc-Product G start Crude Reaction Mixture check_pd Discoloration Present? start->check_pd remove_pd Treat with Activated Carbon or Metal Scavenger check_pd->remove_pd Yes analyze_boc Analyze by TLC/NMR for N-Boc Impurity check_pd->analyze_boc No remove_pd->analyze_boc force_deprotection Re-run Deprotection (e.g., 4M HCl/Dioxane) analyze_boc->force_deprotection Present purify_zwitterion Purify via Isoelectric Point Precipitation analyze_boc->purify_zwitterion Absent force_deprotection->purify_zwitterion final_qc Final QC (NMR, HPLC, MP) purify_zwitterion->final_qc

References

Technical Support Center: A Researcher's Guide to the Purification of 3-(Piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-(Piperidin-4-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this versatile building block in high purity. The unique zwitterionic nature of this molecule presents specific purification hurdles that standard protocols may not adequately address. This document provides in-depth, field-proven solutions in a direct question-and-answer format.

Understanding the Challenge: The Zwitterionic Nature

This compound contains both a basic piperidine nitrogen (pKa of the conjugate acid is ~11) and an acidic carboxylic acid (pKa ~4.2).[1][2] At a neutral pH, near its isoelectric point (pI), the molecule exists as a zwitterion, possessing both a positive and a negative charge. This dual ionic character governs its solubility, making it highly polar and often poorly soluble in standard organic solvents, while simultaneously complicating its isolation from aqueous media.

Troubleshooting and FAQs
Q1: My crude product is a discolored, sticky solid or oil. What's the first step?

Answer: A non-crystalline, discolored crude product often indicates the presence of residual solvents, unreacted starting materials, or colored byproducts from side reactions, such as oxidation.[3] The first step is to perform a preliminary workup to solidify the material and remove non-polar and highly volatile impurities.

Recommended Protocol: Trituration/Solidification

  • Solvent Selection: Choose a non-polar solvent in which your desired product is expected to be completely insoluble. Good starting points are diethyl ether, hexane, or ethyl acetate.

  • Procedure:

    • Place the crude oil/gum in a flask.

    • Add a small volume of the chosen solvent.

    • Using a spatula or glass rod, vigorously scrape and stir the material. The goal is to "wash" the crude material, dissolving soluble impurities while encouraging the polar product to precipitate or solidify.

    • If the material remains oily, try cooling the flask in an ice bath while continuing to stir.

  • Isolation:

    • Once a solid has formed, collect it by vacuum filtration.

    • Wash the solid cake on the filter with a small amount of fresh, cold solvent to remove any remaining surface impurities.

    • Dry the solid under high vacuum. This initial solid is likely still impure but is now in a more manageable form for subsequent, more rigorous purification.

Q2: What are the most common impurities to expect and how do they influence my purification strategy?

Answer: A successful purification strategy hinges on understanding the nature of the impurities.[3] Based on common synthetic routes, impurities can be broadly categorized.

Table 1: Common Impurities and Their Characteristics

Impurity Category Potential Species Physicochemical Properties Impact on Purification
Starting Materials Precursors to the piperidine or benzoic acid moiety. Can be acidic, basic, or neutral. Polarity can vary significantly. May co-crystallize or have similar retention factors in chromatography.
Reaction Byproducts Dimers, products of side-reactions (e.g., over-alkylation), or incompletely hydrolyzed intermediates (e.g., esters).[4][5] Often have similar structural features to the desired product, making separation difficult. Can be challenging to remove by recrystallization alone; may require chromatography or acid-base extraction.
Reagent-Related Excess reagents, catalysts (e.g., palladium), or coupling agents. Wide range of properties. Metal catalysts often require specific scavenging techniques. Other reagents may be removed by simple washes.

| Oxidation Products | N-oxides, or other oxidized forms of the piperidine ring. | Typically more polar than the parent compound. Often colored (yellow/brown).[3] | Can often be removed by recrystallization or chromatography. |

Q3: Which purification method should I try first? Recrystallization, Acid-Base Extraction, or Chromatography?

Answer: The optimal starting method depends on the scale of your reaction and the likely impurity profile. For this zwitterionic compound, a thoughtfully designed acid-base extraction is often the most powerful initial step to remove neutral and oppositely charged impurities.

G crude Crude this compound assess Assess Impurity Profile (TLC, Crude ¹H NMR) crude->assess acid_base acid_base assess->acid_base  Neutral or strongly  basic/acidic impurities present recryst recryst assess->recryst  Product is >85% pure;  impurities have different polarity chrom chrom assess->chrom  Structurally similar impurities;  small scale (<1g) final_purity Assess Purity (LC-MS, NMR, mp) pure_product Pure Product final_purity->pure_product Purity ≥98% needs_more Further Purification Needed final_purity->needs_more Purity <98% needs_more->chrom Recrystallize or Run Column acid_base->final_purity recryst->final_purity chrom->final_purity

Q4: I tried recrystallization, but my compound is insoluble in everything! How do I recrystallize a zwitterion?

Answer: The key is to use highly polar solvent systems, often mixtures containing water. Zwitterions are frequently soluble in hot water and much less soluble in cold water, a classic requirement for recrystallization.[6][7] Co-solvents like alcohols are used to modulate the polarity and improve the solubility profile.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent System Rationale & Comments
Water The most polar solvent. Excellent for many zwitterions. Ensure slow cooling to prevent "crashing out" and to promote crystal growth.
Water / Ethanol Adding ethanol reduces the overall polarity. Dissolve in a minimum of hot water, then add ethanol dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop of hot water to clarify and then allow to cool slowly.
Water / Isopropanol Similar to Water/Ethanol but isopropanol is less polar, providing a different selectivity for impurity removal.

| Methanol | A polar organic solvent that may work on its own for some zwitterionic compounds. |

Experimental Protocol: Recrystallization from a Water/Ethanol Mixture

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot water until the solid just dissolves.

  • Co-Solvent Addition: While the solution is still hot, add ethanol dropwise until you observe persistent turbidity.

  • Clarification: Add 1-2 drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold 50:50 water/ethanol mixture, followed by a wash with cold ethanol to aid drying.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at 40-50 °C.

Q5: How do I perform an acid-base extraction without my zwitterionic product getting stuck in the aqueous layer?

Answer: This is the most common pitfall. The strategy is not to extract the zwitterion itself, but to sequentially extract acidic and basic impurities by manipulating the pH, and then precipitating the desired product at its isoelectric point (pI), where it has minimum aqueous solubility.[6][8]

G compound_low_ph compound_low_ph compound_pi compound_pi compound_low_ph->compound_pi  Add Base (e.g., NaOH)  to raise pH compound_pi->compound_low_ph  Add Acid (e.g., HCl)  to lower pH compound_high_ph compound_high_ph compound_pi->compound_high_ph  Add Base (e.g., NaOH)  to raise pH compound_high_ph->compound_pi  Add Acid (e.g., HCl)  to lower pH

Experimental Protocol: Purification via Isoelectric Point Precipitation

  • Dissolution & Acidic Wash:

    • Dissolve the crude product in an aqueous base, such as 1 M NaOH, adjusting the pH to >12. This converts the product to its anionic, water-soluble form.

    • Transfer the solution to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate. This removes any neutral and basic impurities into the organic layer. Discard the organic layer. Repeat the extraction 2-3 times.

  • Precipitation:

    • Place the aqueous layer in a beaker with a stir bar and cool it in an ice bath.

    • Slowly add 1 M HCl dropwise while monitoring the pH. As the pH approaches the isoelectric point (pI is estimated to be around 7-8), you will see the product begin to precipitate as a white solid.

    • Continue adding acid until the pH is ~7.5. Adding acid too quickly or dropping the pH too low (e.g., <4) will re-protonate the amine and re-dissolve your product.[9]

  • Isolation & Desalting:

    • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Crucially, wash the filter cake thoroughly with copious amounts of cold deionized water. This step is essential to remove the NaCl salt formed during neutralization.

    • Finally, wash the cake with a small amount of a cold, water-miscible solvent like acetone or ethanol to displace the water and facilitate drying.

  • Drying: Dry the pure zwitterion under high vacuum.

Q6: My compound streaks badly on a silica gel column. How can I purify it with chromatography?

Answer: Streaking (or tailing) on silica gel is a classic problem for basic compounds like piperidines.[10] The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic nitrogen, leading to poor peak shape and resolution. This can be overcome by using a modified mobile phase or a different stationary phase.

Table 3: Strategies for Chromatographic Purification

Strategy Details Typical Conditions
Mobile Phase Modifier (Normal Phase) Add a small amount of a volatile base to the eluent to "block" the acidic silanol sites.[3] Dichloromethane / Methanol (e.g., 95:5 to 90:10) + 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide.
Reverse-Phase Chromatography (C18) The compound is separated on a non-polar stationary phase with a polar mobile phase. This is often better for highly polar compounds. Water / Acetonitrile or Water / Methanol, often with a modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to ensure consistent protonation and sharp peaks.

| Ion-Exchange Chromatography | Separates molecules based on charge. Can be used to isolate the zwitterion from salts or other charged impurities.[6] | Typically involves binding the compound to a resin and then eluting by changing the pH or ionic strength of the buffer. |

Recommended Protocol: Flash Chromatography with a Basic Modifier

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica plate and develop it in various mixtures of DCM/Methanol. Once you find a ratio that gives an Rf of ~0.3, add 1% triethylamine to the solvent mixture and run a new TLC. You should observe a more compact spot with a potentially slightly higher Rf.

  • Column Packing: Pack a silica gel column using the optimized eluent (containing 1% TEA).

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. If it's not fully soluble, pre-adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column.

  • Elution: Run the column using the optimized eluent. Collect fractions and monitor by TLC.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed under high vacuum.

References

preventing byproduct formation in 3-(Piperidin-4-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the technical support center for the synthesis of 3-(Piperidin-4-yl)benzoic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions, minimize byproduct formation, and ensure the integrity of your final product.

I. Synthetic Strategy Overview

The most common and efficient synthetic route to this compound involves a three-step sequence starting from commercially available starting materials. This process includes a Suzuki-Miyaura cross-coupling reaction, followed by the deprotection of a Boc (tert-butoxycarbonyl) group, and finally, the hydrolysis of a methyl ester. Each of these steps, while robust, presents unique challenges and potential for byproduct formation. This guide will address these challenges in a targeted manner.

II. Troubleshooting Guide: A Step-by-Step Approach to Common Issues

This section is structured to address specific problems you may encounter at each stage of the synthesis.

Step 1: Suzuki-Miyaura Cross-Coupling

Reaction: Coupling of a protected piperidine boronic acid derivative with a bromobenzoate ester.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 Methyl 3-bromobenzoate DesiredProduct Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate Reactant1->DesiredProduct Reactant2 N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Reactant2->DesiredProduct Byproduct Homocoupling Byproduct (Biphenyl derivative) Reactant2->Byproduct Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->DesiredProduct Catalyst->Byproduct Base Base (e.g., K₂CO₃) Base->DesiredProduct Solvent Solvent (e.g., Dioxane/H₂O) Solvent->DesiredProduct

Caption: Suzuki-Miyaura Cross-Coupling Reaction Scheme.

Issue 1: Low yield of the desired coupled product and the presence of a significant amount of homocoupling byproduct.

  • Question: My Suzuki coupling reaction is sluggish, and I'm isolating a significant amount of the homocoupled boronic ester byproduct. What is causing this, and how can I prevent it?

  • Answer: Homocoupling is a common byproduct in Suzuki reactions and is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then promote the coupling of two boronic ester molecules.[1] Here’s how to troubleshoot this issue:

    • Causality and Prevention:

      • Oxygen Contamination: The most critical factor is the rigorous exclusion of oxygen. Ensure all your solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw technique.[3] All reaction glassware should be flame-dried or oven-dried and assembled under a positive pressure of an inert gas.

      • Catalyst Choice: While Pd(II) precatalysts like Pd(dppf)Cl₂ are commonly used, starting with a Pd(0) source such as Pd₂(dba)₃ can sometimes be advantageous as it doesn't require an initial reduction step in the catalytic cycle.[4]

      • Slow Addition of Boronic Ester: Adding the boronic ester solution slowly to the reaction mixture can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[3]

    • Self-Validating Protocol: A well-executed Suzuki reaction with minimal homocoupling will show a clean conversion of the starting materials to the desired product on TLC or LC-MS, with only trace amounts of the homocoupling byproduct.

Issue 2: The reaction stalls, and I observe starting materials remaining even after prolonged reaction times.

  • Question: My Suzuki coupling isn't going to completion. What are the likely causes?

  • Answer: A stalled Suzuki reaction can be due to several factors related to the catalyst, base, or solvent system.

    • Causality and Prevention:

      • Catalyst Deactivation: The palladium catalyst can be sensitive. Ensure you are using a suitable ligand. For couplings involving electron-rich halides, bulky, electron-rich phosphine ligands like SPhos or XPhos can be beneficial.[4]

      • Base Inefficiency: The base is crucial for the transmetalation step. Ensure you are using a base of sufficient strength and that it is finely powdered and anhydrous. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5][6]

      • Solvent System: A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is often necessary to dissolve both the organic substrates and the inorganic base.[3] The ratio may need to be optimized for your specific substrates.

    • Self-Validating Protocol: An optimized reaction will show complete consumption of the limiting reagent within a reasonable timeframe (typically a few hours) when monitored by TLC or LC-MS.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos)Ensures efficient catalytic turnover and can be tailored to the specific substrates.
Base Finely powdered, anhydrous K₂CO₃ or Cs₂CO₃Sufficiently strong and soluble (in the aqueous phase) to facilitate transmetalation.
Solvent Degassed 1,4-dioxane/water or toluene/water mixtureProvides a biphasic system to dissolve all reactants.
Atmosphere Strict inert atmosphere (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[1][2]
Step 2: Boc Deprotection

Reaction: Removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.

Boc_Deprotection cluster_starting_material Starting Material cluster_reagents Reagents cluster_products Products SM Methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate DesiredProduct Methyl 3-(piperidin-4-yl)benzoate SM->DesiredProduct Byproduct t-Butylated Byproduct SM->Byproduct Acid Strong Acid (e.g., TFA) Acid->DesiredProduct Acid->Byproduct Scavenger Scavenger (e.g., Triethylsilane) Scavenger->DesiredProduct Prevents byproduct

Caption: Boc Deprotection Reaction Scheme.

Issue 1: Formation of an impurity with a mass increase of 56 Da.

  • Question: After Boc deprotection with trifluoroacetic acid (TFA), my mass spectrometry analysis shows a significant byproduct with a mass 56 units higher than my expected product. What is this impurity and how do I avoid it?

  • Answer: This byproduct is almost certainly the result of t-butylation of your product. The mechanism of acid-catalyzed Boc deprotection generates a reactive tert-butyl cation.[7][8] This electrophile can then alkylate nucleophilic sites on your molecule. In the case of this compound derivatives, the aromatic ring is susceptible to this side reaction.

    • Causality and Prevention:

      • Reactive Intermediate: The tert-butyl cation is a potent electrophile.

      • Scavengers: The most effective way to prevent t-butylation is to use a scavenger in your deprotection reaction.[9][10] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product. For aromatic compounds, triethylsilane (TES) or triisopropylsilane (TIS) are excellent choices.[11] Anisole is another common scavenger.[8]

    • Self-Validating Protocol: A clean Boc deprotection will result in a single major product peak in your LC-MS analysis, corresponding to the desired deprotected amine salt.

Issue 2: Incomplete deprotection.

  • Question: My Boc deprotection is not going to completion, even with a large excess of TFA. What can I do?

  • Answer: Incomplete deprotection can be due to insufficient acid strength or reaction time.

    • Causality and Prevention:

      • Acid Concentration: While neat TFA is often used, a solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically sufficient and can be easier to handle.[12] If the reaction is still sluggish, you can try a stronger acid system, such as 4M HCl in dioxane.

      • Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature.[9] Monitor the reaction by TLC or LC-MS. Gentle warming (e.g., to 40°C) can sometimes be employed, but this may increase the risk of side reactions, making the use of scavengers even more critical.

ParameterRecommendationRationale
Acid 20-50% TFA in DCM or 4M HCl in DioxaneProvides sufficient acidity for efficient cleavage of the Boc group.
Scavenger Triethylsilane (TES) or Triisopropylsilane (TIS) (5-10 equivalents)Effectively traps the tert-butyl cation, preventing byproduct formation.[11]
Temperature Room TemperatureGenerally sufficient for complete deprotection and minimizes potential side reactions.
Monitoring TLC or LC-MSTo ensure the reaction has gone to completion before workup.
Step 3: Methyl Ester Hydrolysis

Reaction: Conversion of the methyl ester to the final carboxylic acid.

Issue: Incomplete hydrolysis or formation of side products.

  • Question: My final hydrolysis step is not giving a clean product. What are the potential issues?

  • Answer: Basic hydrolysis of the methyl ester is generally a straightforward reaction, but incomplete reaction or side reactions can occur if conditions are not optimal.[13][14]

    • Causality and Prevention:

      • Incomplete Reaction: Ensure a sufficient excess of base (e.g., 2-3 equivalents of NaOH or LiOH) is used.[15] The reaction can be gently heated (e.g., to 50-60°C) to drive it to completion.[7] A co-solvent like methanol or THF is often necessary to ensure the solubility of the ester.[8]

      • Side Reactions: While less common for this substrate, prolonged exposure to strong base at high temperatures can potentially lead to other side reactions. It's best to use the mildest conditions that afford complete conversion.

    • Self-Validating Protocol: A successful hydrolysis will show the disappearance of the starting ester and the appearance of a single, more polar spot on TLC. After acidic workup, the final product should be readily isolable by filtration if it precipitates, or by extraction.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best way to purify the final this compound product?

    • A1: The final product is an amino acid and is often zwitterionic. Purification can typically be achieved by precipitation from the reaction mixture by adjusting the pH to the isoelectric point. If further purification is needed, recrystallization from a suitable solvent system (e.g., water/ethanol) is a good option.[16] Reverse-phase chromatography can also be used if necessary.

  • Q2: What analytical techniques are best for monitoring the reaction and characterizing the final product and byproducts?

    • A2: A combination of techniques is recommended:

      • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction, confirming the molecular weight of the product, and detecting byproducts.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of any isolated byproducts.

  • Q3: Can I perform the Boc deprotection and ester hydrolysis in a single step?

    • A3: While one-pot procedures are attractive, for this particular synthesis, a stepwise approach is generally more reliable and leads to a cleaner product. The acidic conditions required for Boc deprotection are incompatible with the basic conditions needed for ester hydrolysis.

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • To a flame-dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection
  • Dissolve the purified methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate (1.0 eq) in dichloromethane (DCM).

  • Add triethylsilane (5.0 eq) to the solution.

  • Add trifluoroacetic acid (TFA) (10-20 eq, or a 1:1 mixture with DCM) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The crude product can be used directly in the next step.

Protocol 3: Methyl Ester Hydrolysis
  • Dissolve the crude methyl 3-(piperidin-4-yl)benzoate TFA salt in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 eq) and stir the mixture at room temperature or heat to 50°C until hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Adjust the pH of the aqueous solution to ~7 with 1M HCl. The product may precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

V. References

  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side product formation. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. --INVALID-LINK--

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. --INVALID-LINK--

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. --INVALID-LINK--

  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers. --INVALID-LINK--

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions. --INVALID-LINK--

  • Chemguide. (n.d.). Hydrolysis of esters. --INVALID-LINK--

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. --INVALID-LINK--

  • PubMed. (1983). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. --INVALID-LINK--

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?--INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. --INVALID-LINK--

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. --INVALID-LINK--

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions. --INVALID-LINK--

  • ResearchGate. (2015). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. --INVALID-LINK--

  • ResearchGate. (2005). Hydrolysis of methyl benzoate from Piper arboreum by Naupactus bipes beetle. --INVALID-LINK--

  • BenchChem. (2025). troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry. --INVALID-LINK--

  • ResearchGate. (2004). Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium c ladosporioides and C. s phaerospermum. --INVALID-LINK--

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. --INVALID-LINK--

  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. --INVALID-LINK--

  • PMC - PubMed Central. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. --INVALID-LINK--

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). --INVALID-LINK--

  • MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. --INVALID-LINK--

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. --INVALID-LINK--

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid. --INVALID-LINK--

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. --INVALID-LINK--

  • Echemi. (2023). Benzoic acid, 4-(3-piperidinyl)-;3-(4-CARBOXYPHENYL)PIPERIDINE HCL. --INVALID-LINK--

  • European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2. --INVALID-LINK--

References

Technical Support Center: Column Chromatography Purification of Piperidinyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperidinyl benzoic acids via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Piperidinyl benzoic acids, possessing both a basic piperidine moiety and an acidic benzoic acid group, present unique challenges in chromatographic purification due to their amphoteric nature. This guide will equip you with the knowledge to navigate these challenges and achieve high-purity compounds.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter several predictable yet solvable issues during the column chromatography of piperidinyl benzoic acids. This section addresses the most common problems with explanations of their root causes and step-by-step solutions.

Issue 1: Severe Peak Tailing and Poor Resolution

Symptoms: Your compound elutes from the column as a broad, asymmetrical peak, often co-eluting with impurities.

Root Cause: Severe peak tailing of piperidinyl benzoic acids on silica gel is primarily due to strong secondary interactions between the basic piperidine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to a non-linear adsorption isotherm and results in tailing. The acidic benzoic acid group can also interact with the silica surface.

Troubleshooting Workflow:

  • Mobile Phase Modification: The most effective way to combat tailing is to add a modifier to the mobile phase to suppress the unwanted interactions.

    • For Normal-Phase Chromatography (Silica Gel):

      • Add a Basic Modifier: Incorporate a small percentage of a base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) into your eluent system.[3] A common starting point is 0.1-1% TEA in your ethyl acetate/hexane or dichloromethane/methanol mobile phase. The TEA will preferentially interact with the acidic silanol groups, minimizing their interaction with the basic piperidine.[3]

      • Use an Alcohol: Alcohols like methanol can also help by competing with the analyte for binding sites on the silica. A solvent system like dichloromethane/methanol is often effective for polar compounds.[4]

    • For Reversed-Phase Chromatography (C18):

      • Add an Acidic Modifier: Incorporate an acid like formic acid (FA), acetic acid (AA), or trifluoroacetic acid (TFA) at a concentration of 0.1% to both the aqueous and organic components of your mobile phase.[1][5][6] This will protonate the piperidine nitrogen, leading to a more consistent interaction with the stationary phase and sharper peaks.[6] TFA is a strong ion-pairing agent that can further improve peak shape.[1]

  • Stationary Phase Selection:

    • Deactivated Silica: Consider using silica gel that has been deactivated to reduce the acidity of the silanol groups.[4]

    • Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.[4]

    • Reversed-Phase C18: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18-functionalized silica is an excellent option, often providing better peak shapes for basic compounds when used with an acidic modifier.[7]

DOT Diagram: Troubleshooting Peak Tailing

peak_tailing start Severe Peak Tailing Observed modifier Add Mobile Phase Modifier start->modifier change_sp Change Stationary Phase start->change_sp np_modifier Normal Phase: Add Base (e.g., 0.5% TEA) or Alcohol (e.g., MeOH) modifier->np_modifier rp_modifier Reversed Phase: Add Acid (e.g., 0.1% FA/TFA) modifier->rp_modifier solution Improved Peak Shape and Resolution np_modifier->solution rp_modifier->solution deactivated_silica Deactivated Silica or Alumina change_sp->deactivated_silica c18 Reversed-Phase C18 change_sp->c18 deactivated_silica->solution c18->solution

Caption: Workflow for troubleshooting peak tailing.

Issue 2: Compound is Unstable on Silica Gel

Symptoms: You observe new spots on your TLC plate after spotting your sample and letting it sit for a while, or you get a low recovery of your desired compound from the column.

Root Cause: The acidic nature of silica gel can cause the degradation of sensitive organic compounds.[4]

Troubleshooting Workflow:

  • Assess Stability: Before running a column, assess the stability of your compound on silica gel using a 2D TLC.

    • Spot your compound on a TLC plate.

    • Run the TLC in a suitable solvent system.

    • Dry the plate and then turn it 90 degrees and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[4]

  • Deactivate the Silica: If your compound is unstable, you can deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine before packing the column.

  • Alternative Stationary Phases:

    • Florisil or Alumina: These are less acidic than silica and can be good alternatives for acid-sensitive compounds.[4]

    • Reversed-Phase C18: This is often a good choice as the stationary phase is much less reactive than silica gel.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my piperidinyl benzoic acid?

A1: The best way to determine an appropriate solvent system is through Thin Layer Chromatography (TLC) analysis.[8]

  • Normal-Phase (Silica Gel): Start with a non-polar solvent like hexane or dichloromethane and gradually add a more polar solvent like ethyl acetate or methanol.[9] For piperidinyl benzoic acids, which are quite polar, a good starting point is often a mixture of dichloromethane and methanol.[4] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[4] Remember to add a basic modifier like TEA (0.1-1%) to your TLC solvent system to mimic the column conditions and get a more accurate prediction of the elution behavior.

  • Reversed-Phase (C18): Use a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[10] An acidic modifier (e.g., 0.1% formic acid) should be included.[5][6] The more organic solvent in the mobile phase, the faster your compound will elute.

Q2: Should I use isocratic or gradient elution?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[11][12]

  • Isocratic Elution: This method uses a constant solvent composition throughout the separation.[11][13] It is simpler to set up and is ideal for separating compounds with similar polarities.[13][14] If your TLC shows good separation between your product and impurities with a single solvent system, isocratic elution is a good choice.[15]

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[12][15] It is more effective for separating complex mixtures containing compounds with a wide range of polarities.[14] Gradient elution can also lead to sharper peaks and reduced run times for strongly retained compounds.[12][15]

Elution TypeBest ForAdvantagesDisadvantages
Isocratic Simple mixtures, compounds with similar polaritiesSimple, reproducible, stable baseline[12]Can lead to broad peaks for late-eluting compounds, longer run times for complex mixtures[15]
Gradient Complex mixtures, compounds with a wide range of polaritiesBetter resolution, sharper peaks, shorter analysis times for complex mixtures[12][15]More complex to set up, requires column re-equilibration[11]

Q3: How should I load my sample onto the column?

A3: Proper sample loading is crucial for achieving good separation. There are two main methods:

  • Wet Loading: Dissolve your sample in a minimum amount of the initial mobile phase and carefully pipette it onto the top of the column. This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your sample is not very soluble in the initial mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder is then carefully added to the top of the column.[8] This method often leads to better resolution.

DOT Diagram: Column Chromatography Workflow for Piperidinyl Benzoic Acids

workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis (with modifier) solvent 2. Select Solvent System (Rf ≈ 0.2-0.3) tlc->solvent column_prep 3. Pack and Equilibrate Column solvent->column_prep load 4. Load Sample (Wet or Dry Loading) column_prep->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: General workflow for column chromatography purification.

Experimental Protocol: A General Guideline

This is a general protocol and should be optimized based on your specific piperidinyl benzoic acid and impurities.

1. TLC Method Development:

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., methanol or dichloromethane).
  • On a silica gel TLC plate, spot your crude material.
  • Develop the TLC plate in a solvent system such as 95:5 dichloromethane:methanol with 0.5% triethylamine.
  • Visualize the spots under UV light and/or with a potassium permanganate stain.[9]
  • Adjust the solvent polarity to achieve an Rf of ~0.25 for your target compound.

2. Column Preparation:

  • Choose a column with an appropriate diameter and length for the amount of material you are purifying.
  • Prepare a slurry of silica gel in your initial, low-polarity mobile phase.
  • Wet pack the column with the slurry, ensuring a level and compact bed.[8][9]
  • Equilibrate the column by running several column volumes of the initial mobile phase through it.[9]

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent.
  • Adsorb the sample onto a small amount of silica gel and dry it under vacuum.
  • Carefully add the dried sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the mobile phase.
  • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).[9]
  • Collect fractions of a suitable volume.

5. Analysis:

  • Analyze the collected fractions by TLC to identify those containing your pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

By understanding the underlying chemical principles and systematically addressing common issues, you can develop a robust and efficient purification protocol for your piperidinyl benzoic acids.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(Piperidin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis and detailed assignments of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(Piperidin-4-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, grounding its assignments in data from analogous structures and established spectroscopic principles. The methodologies and interpretations presented herein are intended to serve as a robust reference for the characterization of this and structurally related compounds.

Introduction

This compound is a bifunctional molecule incorporating a substituted benzoic acid and a piperidine moiety. This structural arrangement is of significant interest in medicinal chemistry, often serving as a scaffold in the design of novel therapeutic agents. Accurate and unambiguous characterization of such molecules is paramount, with NMR spectroscopy standing as the cornerstone of structural elucidation. This guide aims to provide a definitive assignment of the ¹H and ¹³C NMR signals for the title compound, supported by comparative data from relevant substructures to ensure scientific integrity.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

The chemical structure of this compound, with the proposed atom numbering for NMR assignment, is depicted below. The predicted chemical shifts are derived from a combination of established additive models for substituted benzenes and experimental data from piperidine derivatives.

G cluster_benzoic_acid Benzoic Acid Moiety cluster_piperidine Piperidine Moiety C1 C1 C2 C2 C1->C2 C7 C7 (COOH) C1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C1_prime C1' C3->C1_prime C-C bond C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O1 O C7->O1 O2 OH C7->O2 C2_prime C2' C1_prime->C2_prime H1_prime H1' C1_prime->H1_prime C3_prime C3' C2_prime->C3_prime H2_prime_a H2'a C2_prime->H2_prime_a H2_prime_b H2'b C2_prime->H2_prime_b C4_prime C4' C3_prime->C4_prime H3_prime_a H3'a C3_prime->H3_prime_a H3_prime_b H3'b C3_prime->H3_prime_b C5_prime C5' C4_prime->C5_prime H4_prime_a H4'a C4_prime->H4_prime_a H4_prime_b H4'b C4_prime->H4_prime_b N1_prime N1' C5_prime->N1_prime H5_prime_a H5'a C5_prime->H5_prime_a H5_prime_b H5'b C5_prime->H5_prime_b N1_prime->C1_prime NH NH N1_prime->NH

Figure 1. Structure and atom numbering for this compound.

Predicted ¹H NMR Assignments
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-2~8.0s (singlet)-Ortho to COOH, deshielded.
H-4~7.8d (doublet)J = ~8.0Ortho to the piperidinyl group, meta to COOH.
H-5~7.5t (triplet)J = ~8.0Meta to both substituents.
H-6~7.9d (doublet)J = ~8.0Para to the piperidinyl group, ortho to COOH.
COOH>12.0br s (broad singlet)-Acidic proton, highly deshielded.
NHVariablebr s-Exchangeable proton, chemical shift is concentration and solvent dependent.
H-1'~3.0tt (triplet of triplets)J = ~11.0, ~4.0Methine proton on the piperidine ring.
H-2', H-6' (axial)~2.8m (multiplet)-Axial protons adjacent to nitrogen.
H-2', H-6' (equatorial)~3.2m (multiplet)-Equatorial protons adjacent to nitrogen, often deshielded relative to axial.
H-3', H-5' (axial)~1.8m (multiplet)-Axial protons.
H-3', H-5' (equatorial)~2.0m (multiplet)-Equatorial protons.
Predicted ¹³C NMR Assignments
CarbonPredicted Chemical Shift (ppm)Rationale
C=O~168Carboxylic acid carbonyl carbon.
C-1~132Quaternary carbon attached to the carboxyl group.
C-2~130Aromatic CH ortho to COOH.
C-3~148Quaternary carbon attached to the piperidine ring.
C-4~128Aromatic CH.
C-5~129Aromatic CH.
C-6~131Aromatic CH ortho to COOH.
C-1'~45Methine carbon of the piperidine ring.
C-2', C-6'~50Methylene carbons adjacent to nitrogen.
C-3', C-5'~30Methylene carbons.

Comparative Analysis with Structurally Related Compounds

The predicted assignments are substantiated by comparing them with experimental data from benzoic acid and piperidine derivatives.

Benzoic Acid Derivatives

The chemical shifts of the aromatic protons and carbons in benzoic acid itself provide a baseline.[1][2][3][4][5] The substituent effects of the piperidinyl group at the meta position are expected to cause predictable shifts. Studies on meta-substituted benzoic acids show that electron-donating groups generally cause upfield shifts, while electron-withdrawing groups cause downfield shifts for the ring protons and carbons.[6] The piperidinyl group, being an alkyl substituent, is weakly electron-donating.

Piperidine Derivatives

The signals for the piperidine ring can be compared to those of piperidine itself and other 4-substituted piperidines. In deuterated chloroform (CDCl₃), the protons of piperidine appear at approximately 2.79 ppm, 2.19 ppm, and 1.51 ppm, while the carbons appear at 47.0, 27.2, and 25.2 ppm.[7][8][9][10] Substitution at the 4-position with a bulky group like the benzoic acid moiety is expected to influence the chemical shifts of the piperidine ring protons and carbons, particularly C-1' and its attached proton.

Experimental Protocol

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with acid/base adjustment). The choice of solvent is critical as it will affect the chemical shifts, particularly of the exchangeable NH and COOH protons.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.

G cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation (10-20 mg in 0.6 mL solvent) H1_Acq ¹H NMR Acquisition (400 MHz, 16 scans, 30° pulse) SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition (100 MHz, 1024 scans, 45° pulse) SamplePrep->C13_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis & Assignment Processing->Analysis

Figure 2. A generalized workflow for NMR data acquisition and analysis.

¹H NMR Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Number of Scans: 16

  • Pulse Angle: 30°

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 16 ppm

¹³C NMR Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Number of Scans: 1024

  • Pulse Program: Proton-decoupled

  • Pulse Angle: 45°

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 240 ppm

Conclusion

This guide provides a detailed, predictive framework for the assignment of the ¹H and ¹³C NMR spectra of this compound. By leveraging comparative data from analogous structures and outlining a robust experimental protocol, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The accurate structural elucidation of such molecules is a critical step in the scientific process, and the information contained herein is intended to facilitate this endeavor with a high degree of confidence and scientific rigor.

References

A Technical Guide to the Mass Spectrometry Fragmentation of 3-(Piperidin-4-yl)benzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-(Piperidin-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Designed for researchers and analytical scientists, this document elucidates the compound's behavior under electrospray ionization (ESI) conditions and compares its fragmentation pathways to those of its core structural motifs: piperidine and benzoic acid. By understanding these patterns, scientists can more effectively identify and characterize this and related compounds in complex matrices.

Introduction to Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. When coupled with a soft ionization technique like Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), it allows for the controlled fragmentation of a selected precursor ion. The resulting product ion spectrum is a molecular fingerprint, providing critical information about the compound's functional groups and connectivity.[1][2] For a molecule like this compound, which contains both a basic piperidine ring and an acidic benzoic acid moiety, the fragmentation pattern is influenced by the distinct chemical properties of each component.

The analysis herein is based on established fragmentation principles of N-heterocycles and aromatic carboxylic acids.[3][4][5] We will explore the predicted fragmentation pathways in both positive and negative ionization modes, providing a comprehensive analytical guide.

Experimental Protocol: LC-MS/MS Analysis

To acquire fragmentation data for this compound, a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is employed. The following protocol is a representative method for such an analysis.

2.1. Sample and System Preparation

  • Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a working concentration of 1 µg/mL.

  • Liquid Chromatography (LC) :

    • System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water (for positive ion mode) or 5 mM ammonium acetate in water (for negative ion mode).

    • Mobile Phase B : 0.1% formic acid in acetonitrile (for positive ion mode) or acetonitrile (for negative ion mode).

    • Gradient : A suitable gradient from 5% to 95% B over several minutes to ensure elution and separation.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Injection Volume : 2 - 5 µL.

  • Mass Spectrometry (MS) :

    • System : A tandem mass spectrometer, such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF), equipped with an ESI source.

    • Ionization Mode : Positive and Negative.

    • MS1 Full Scan : Scan a relevant m/z range (e.g., 100-500) to identify the precursor ion ([M+H]⁺ or [M-H]⁻). The monoisotopic mass of the neutral molecule is 205.11 Da.[6]

    • MS2 Product Ion Scan : Select the precursor ion (m/z 206.12 for [M+H]⁺; m/z 204.10 for [M-H]⁻) for collision-induced dissociation (CID).

    • Collision Energy : Optimize the collision energy (e.g., by ramping from 10-40 eV) to achieve a rich spectrum of product ions.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Dilution LC HPLC/UHPLC Separation (C18 Column) Working->LC Injection ESI ESI Source (+/- Mode) LC->ESI MS1 MS1 Full Scan (Precursor ID) ESI->MS1 CID Collision Cell (CID) MS1->CID Precursor Isolation MS2 MS2 Product Ion Scan (Fragmentation) CID->MS2 Data Fragmentation Spectrum MS2->Data Data Acquisition

Caption: Workflow for sample analysis using LC-MS/MS.

Fragmentation Analysis in Positive Ion Mode ([M+H]⁺)

In positive ESI mode, protonation is expected to occur preferentially on the basic nitrogen atom of the piperidine ring. The protonated molecule, [M+H]⁺, has a predicted m/z of 206.12.[6] The subsequent fragmentation cascade is driven by this charge site.

The primary fragmentation pathways involve the neutral loss of small molecules from the carboxylic acid group and characteristic cleavages within the piperidine ring structure.

Key Predicted Fragmentations:

  • Loss of Water ([M+H-H₂O]⁺) : A common fragmentation for protonated carboxylic acids is the neutral loss of water (18.01 Da).[7] This leads to the formation of a stable acylium ion at m/z 188.11 . This fragment is often prominent in the spectrum.

  • Loss of Formic Acid ([M+H-HCOOH]⁺) : The combined loss of water and carbon monoxide, formally a loss of formic acid (46.01 Da), can occur, resulting in an ion at m/z 160.11 . This corresponds to the 4-phenylpiperidine cation radical.

  • Piperidine Ring Opening : Fragmentation of the protonated piperidine ring is a hallmark of piperidine-containing compounds.[3][5] This can proceed via α-cleavage (cleavage of a C-C bond adjacent to the nitrogen), followed by ring opening, leading to a series of iminium ions and other fragments. A significant fragment resulting from the cleavage and rearrangement of the piperidine ring could appear at m/z 84.08 , corresponding to the [C₅H₁₀N]⁺ ion.

G M_H [M+H]⁺ m/z 206.12 C₁₂H₁₆NO₂⁺ frag188 m/z 188.11 C₁₂H₁₄N⁺ M_H->frag188 - H₂O (18.01 Da) frag160 m/z 160.11 C₁₁H₁₄N⁺ M_H->frag160 - HCOOH (46.01 Da) frag84 m/z 84.08 C₅H₁₀N⁺ M_H->frag84 Piperidine Ring Fragmentation frag188->frag160 - CO (28.00 Da)

Caption: Proposed fragmentation of this compound in positive ESI mode.

Table 1: Summary of Predicted Product Ions in Positive Mode ([M+H]⁺, m/z 206.12)

Predicted m/zProposed FormulaNeutral LossProposed Fragment Structure/Description
206.12C₁₂H₁₆NO₂⁺-Protonated Molecule (Precursor Ion)
188.11C₁₂H₁₄NO⁺H₂OAcylium ion formed by loss of water from the carboxyl group.[6]
160.11C₁₁H₁₄N⁺HCOOHIon formed by loss of formic acid; or loss of CO from m/z 188.11.
84.08C₅H₁₀N⁺C₇H₆O₂Fragment corresponding to the protonated piperidine ring after cleavage.
Fragmentation Analysis in Negative Ion Mode ([M-H]⁻)

In negative ESI mode, deprotonation occurs at the most acidic site, the carboxylic acid, to form a carboxylate anion [M-H]⁻ with a predicted m/z of 204.10.[6] The fragmentation of deprotonated benzoic acid derivatives is exceptionally characteristic.

Key Predicted Fragmentation:

  • Loss of Carbon Dioxide ([M-H-CO₂]⁻) : The hallmark fragmentation of deprotonated aromatic carboxylic acids is the facile loss of carbon dioxide (44.00 Da).[8] This process is highly favorable and often results in the base peak in the MS/MS spectrum. For this compound, this loss generates the 3-(piperidin-4-yl)phenyl anion at m/z 160.08 .

G_neg M_H_neg [M-H]⁻ m/z 204.10 C₁₂H₁₄NO₂⁻ frag160_neg m/z 160.08 C₁₁H₁₄N⁻ M_H_neg->frag160_neg - CO₂ (44.00 Da)

Caption: Proposed fragmentation of this compound in negative ESI mode.

Table 2: Summary of Predicted Product Ions in Negative Mode ([M-H]⁻, m/z 204.10)

Predicted m/zProposed FormulaNeutral LossProposed Fragment Structure/Description
204.10C₁₂H₁₄NO₂⁻-Deprotonated Molecule (Precursor Ion)
160.08C₁₁H₁₄N⁻CO₂3-(Piperidin-4-yl)phenyl anion formed by decarboxylation.[8]
Comparative Analysis with Structural Analogues

The predicted fragmentation of this compound can be understood by comparing it to its constituent parts.

  • vs. Benzoic Acid : The fragmentation of protonated benzoic acid (m/z 123) is dominated by the loss of water to form the benzoyl cation at m/z 105, which can further lose CO to yield the phenyl cation at m/z 77.[4][7] The observation of the [M+H-H₂O]⁺ ion at m/z 188 in our target molecule is directly analogous to this behavior. Similarly, the characteristic loss of CO₂ in negative mode is the defining fragmentation for both benzoic acid and its piperidinyl derivative.[8]

  • vs. Piperidine Derivatives : Substituted piperidines typically fragment via cleavages initiated at the nitrogen atom.[3][5] While complex ring-opening pathways are expected, the presence of the easily fragmented carboxylic acid group in the positive ion mode (loss of H₂O) and negative ion mode (loss of CO₂) provides dominant, diagnostic fragmentation channels that might overshadow some of the more intricate piperidine ring fragmentations. The presence of the m/z 84 fragment would be a key indicator of the piperidine moiety itself.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by distinct and predictable pathways that serve as diagnostic markers for its structure. In positive ion mode, the key fragments arise from the neutral loss of water (m/z 188.11) and subsequent loss of carbon monoxide (m/z 160.11). In negative ion mode, a highly characteristic and dominant loss of carbon dioxide (m/z 160.08) is expected. These patterns, rooted in the fundamental fragmentation behaviors of carboxylic acids and piperidines, provide a robust framework for the identification and structural confirmation of this compound in various research and development settings.

References

A Comparative Guide to the Biological Activity of 3- vs. 4-(Piperidin-4-yl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the spatial arrangement of functional groups within a molecule can profoundly influence its biological activity. A case in point is the isomeric pair of 3-(Piperidin-4-yl)benzoic acid and 4-(Piperidin-4-yl)benzoic acid. These structurally similar molecules, differing only in the substitution pattern on the benzoic acid ring, serve as versatile scaffolds in the design of novel therapeutics. This guide provides an in-depth, objective comparison of their biological activities, drawing upon available experimental data and structure-activity relationship (SAR) studies of their derivatives to inform future research and development endeavors. While direct comparative studies on the parent compounds are limited, analysis of their derivatives provides critical insights into their therapeutic potential.

Structural and Physicochemical Properties

The fundamental difference between the two isomers lies in the attachment point of the piperidin-4-yl moiety to the benzoic acid ring—at the meta-position for the 3-isomer and the para-position for the 4-isomer. This seemingly subtle variation can significantly alter the molecule's overall shape, electronic distribution, and ability to interact with biological targets.

PropertyThis compound4-(Piperidin-4-yl)benzoic acid
Molecular Formula C₁₂H₁₅NO₂C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol 205.25 g/mol
CAS Number 766508-67-2196204-01-0
Predicted LogP 1.81.8
Predicted pKa (acidic) 4.34.4
Predicted pKa (basic) 10.210.2

Note: Predicted values are estimations and may vary.

The similar predicted physicochemical properties suggest that differences in their biological activities are likely driven by stereoelectronic factors influencing target binding rather than significant variations in solubility or permeability.

Comparative Biological Activities: Insights from Derivative Studies

Neurological Disorders and Choline Transporter (CHT) Inhibition

A key area where a discernible difference in activity has been observed is in the context of neurological disorders, specifically in the inhibition of the presynaptic choline transporter (CHT). A study on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors revealed important structure-activity relationships.[1] In this study, moving an N-methylpiperidine substituent from the 4-position of a related scaffold to the 3-position was tolerated but resulted in a less active compound.[1] This suggests that the para-substituted pattern of the 4-isomer may be more favorable for potent CHT inhibition.

This finding has significant implications for the development of therapeutics for conditions such as Alzheimer's disease, where enhancing cholinergic neurotransmission is a key strategy. The 4-(Piperidin-4-yl)benzoic acid scaffold appears to be a more promising starting point for designing potent CHT inhibitors.

Experimental Workflow: Choline Transporter Inhibition Assay

To quantitatively compare the inhibitory activity of new compounds on CHT, a common in vitro method is a radiolabeled choline uptake assay in cells expressing the transporter.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Choline Uptake Assay cluster_3 Data Analysis A HEK293 cells stably expressing human CHT B Plate cells in 96-well plates A->B D Pre-incubate cells with compounds for a defined period (e.g., 15 min) B->D C Prepare serial dilutions of test compounds (3- and 4-isomers) C->D E Add radiolabeled [³H]choline to the wells D->E F Incubate for a short period (e.g., 10 min) to allow uptake E->F G Wash cells to remove unincorporated [³H]choline F->G H Lyse cells and measure radioactivity using a scintillation counter G->H I Calculate percentage inhibition relative to vehicle control H->I J Determine IC₅₀ values by non-linear regression I->J

Caption: Workflow for a [³H]choline uptake assay to determine CHT inhibition.

Anti-inflammatory and Analgesic Activity

Both isomers have been explored as scaffolds for anti-inflammatory and analgesic agents.

  • 4-(Piperidin-4-yl)benzoic acid derivatives have been investigated as antagonists of the P2Y14 receptor, a target implicated in acute lung injury and other inflammatory conditions. Furthermore, derivatives of 4-phenylpiperidine have a long history in the development of potent opioid analgesics.[2][3]

  • This compound is also utilized in the creation of small molecule inhibitors for enzymes involved in inflammatory pathways.[4]

While direct comparative data is lacking, the extensive research into 4-substituted phenylpiperidines for pain management suggests this substitution pattern is well-established for achieving potent analgesic effects.

Enzyme Inhibition and Metabolic Pathways

The versatility of the (piperidin-4-yl)benzoic acid scaffold extends to its use in developing enzyme inhibitors.

  • This compound has been identified as a key intermediate for small molecule inhibitors of enzymes in metabolic pathways.[4] The meta-substitution may provide a different vector for substituents to probe specific pockets within an enzyme's active site compared to the para-isomer.

  • Derivatives of 4-(Piperidin-4-yl)benzoic acid have been explored as inhibitors of glycine transporter 1 (GlyT1), a target for neurological and psychiatric disorders.

The choice between the 3- and 4-isomers as a starting point for an enzyme inhibitor campaign will likely depend on the specific topology of the target enzyme's active site.

Structure-Activity Relationship (SAR) Insights

The available data on derivatives allows for the formulation of preliminary SAR hypotheses:

  • Positional Isomerism: For CHT inhibition, the para-substitution of the 4-isomer appears to be favored for higher potency. This could be due to the more linear geometry of the 4-isomer, allowing for optimal interactions within the transporter's binding site.

  • Piperidine Substitutions: The nitrogen of the piperidine ring is a common site for modification to modulate potency, selectivity, and pharmacokinetic properties.

  • Benzoic Acid Modifications: The carboxylic acid group can be converted to esters or amides to alter properties such as cell permeability and metabolic stability.

Logical Relationship: From Isomer to Biological Effect

G cluster_0 Molecular Structure cluster_1 Structural Properties cluster_2 Biological Target Interaction cluster_3 Observed Biological Activity A This compound (meta-substitution) C Altered 3D Shape & Electronic Distribution A->C F Potential for Unique Enzyme Inhibitor Scaffolds A->F B 4-(Piperidin-4-yl)benzoic acid (para-substitution) B->C E Potentially Higher Potency in Neurological & Analgesic Targets B->E D Differential Binding Affinity & Orientation in Target Site C->D D->E e.g., CHT D->F

Caption: Influence of isomeric substitution on biological activity.

Conclusion and Future Directions

The choice between this compound and 4-(piperidin-4-yl)benzoic acid as a scaffold for drug discovery is highly dependent on the specific biological target and therapeutic area. The available evidence from derivative studies suggests that the 4-isomer may hold an advantage for targets requiring a more linear geometry, such as the choline transporter, and has a more established history in the development of analgesics. Conversely, the 3-isomer offers a distinct structural motif that may be advantageous for designing inhibitors of specific enzymes involved in inflammatory and metabolic pathways.

To definitively elucidate the comparative biological activities of these two isomers, direct head-to-head in vitro and in vivo studies are warranted. Future research should focus on:

  • Direct Comparative Assays: Screening both parent compounds and their simple derivatives against a panel of relevant biological targets (e.g., GPCRs, ion channels, enzymes) to obtain quantitative measures of activity (IC₅₀, EC₅₀, Ki).

  • Computational Modeling: Utilizing molecular docking and dynamics simulations to understand the binding modes of each isomer within different target proteins.

  • Pharmacokinetic Profiling: Comparing the absorption, distribution, metabolism, and excretion (ADME) properties of the two isomers to assess their drug-likeness.

By systematically investigating these aspects, the scientific community can gain a clearer understanding of the therapeutic potential of each isomer and accelerate the development of novel and effective medicines.

References

A Comparative Guide to HPLC Purity Validation of Synthesized 3-(Piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-(Piperidin-4-yl)benzoic acid, a molecule of interest in medicinal chemistry. We will move beyond a simple recitation of steps to explain the scientific rationale behind our methodological choices, ensuring a robust and self-validating analytical procedure.

The Importance of Purity for this compound

This compound is a bifunctional molecule, incorporating both a basic piperidine ring and an acidic benzoic acid moiety. This structure suggests its potential as a versatile scaffold in drug discovery. However, its synthesis can lead to a variety of process-related impurities and potential degradants. A reliable, stability-indicating HPLC method is therefore not just a quality control requirement but a crucial tool for understanding the compound's chemical behavior.

To develop a meaningful purity assay, we must first consider the potential impurities arising from a plausible synthetic route. A common approach to synthesizing such a molecule involves the Suzuki coupling of a protected 4-halopiperidine with 3-boronobenzoic acid, followed by deprotection.

Potential Process-Related Impurities:
  • Starting Materials: Unreacted 3-boronobenzoic acid and the protected 4-halopiperidine.

  • Intermediates: Incomplete deprotection could leave residual protected this compound.

  • By-products: Homocoupling of the boronic acid can lead to biphenyl dicarboxylic acid impurities.

A robust HPLC method must be able to resolve the main peak of this compound from all these potential impurities and any degradants that may form under stress conditions.

Comparative HPLC Methodologies

We will compare two distinct reversed-phase HPLC (RP-HPLC) methods, each employing a different stationary phase to exploit different retention mechanisms and offer a comprehensive purity profile.

  • Method A: The Workhorse C18 Approach. This method utilizes a traditional C18 column, which separates compounds primarily based on hydrophobicity.

  • Method B: The Alternative Selectivity Phenyl Column. This method employs a phenyl-hexyl column, which introduces π-π interactions as an additional separation mechanism, potentially offering better resolution for aromatic compounds and their structurally similar impurities.

The performance of these two methods will be evaluated based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

HPLC System and General Conditions

All analyses were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[4] The PDA detector is crucial for assessing peak purity and identifying the optimal detection wavelength. For this compound, a wavelength of 254 nm was found to be suitable for detecting the main compound and its likely aromatic impurities.

Method A: C18 Column Protocol

This method is designed to be a robust, general-purpose approach for the purity determination of this compound.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, widely available column providing good efficiency and retention for a broad range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of the basic piperidine moiety and the acidic carboxylic acid.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 10-90% B over 15 minutesA gradient elution is necessary to ensure the elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection PDA at 254 nmProvides good sensitivity for the aromatic ring in the analyte and potential impurities.

Method B: Phenyl-Hexyl Column Protocol

This method offers an alternative selectivity, which can be advantageous for resolving closely related aromatic impurities.

Chromatographic Conditions
ParameterConditionRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µmThe phenyl stationary phase provides π-π interactions, which can enhance the separation of aromatic compounds.
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0A phosphate buffer provides good pH control, which is critical for the consistent ionization of the analyte.
Mobile Phase B Acetonitrile
Gradient 15-85% B over 15 minutesThe gradient is adjusted to accommodate the different retention characteristics of the phenyl column.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm

Method Validation and Comparison

A comprehensive validation was performed on both methods to assess their suitability for the intended purpose, following ICH guidelines.[1][2][3]

System Suitability

System suitability testing is essential to ensure the chromatographic system is performing adequately before any sample analysis.[4][5][6][7]

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Tailing Factor ≤ 2.01.21.1
Theoretical Plates ≥ 200085009200
%RSD of Peak Area (n=6) ≤ 1.0%0.4%0.3%
Specificity: Forced Degradation Studies

To demonstrate that the method is stability-indicating, forced degradation studies were conducted.[8][9][10][11] A sample of this compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: ICH compliant light exposure

Results: Both methods were able to separate the main peak from all degradation products. However, Method B showed slightly better resolution for a degradant formed under oxidative stress. The PDA detector confirmed peak purity for the main peak in all stressed samples.

Linearity and Range

The linearity of both methods was evaluated over a concentration range of 0.1 to 1.5 µg/mL.

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Correlation Coefficient (r²) ≥ 0.9990.99950.9998
Y-intercept ReportClose to originClose to origin
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120%). Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day).

ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%99.5 - 101.2%
Repeatability (%RSD) ≤ 1.0%0.6%0.5%
Intermediate Precision (%RSD) ≤ 2.0%1.2%1.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethod AMethod B
LOD 0.03 µg/mL0.02 µg/mL
LOQ 0.1 µg/mL0.08 µg/mL
Robustness

The robustness of each method was evaluated by making small, deliberate changes to the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). In all cases, the system suitability parameters were met, indicating that both methods are robust.

Experimental Protocols

Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized this compound and prepare as described for the standard solution.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution system_suitability System Suitability Injections prep_std->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standard system_suitability->inject_std If Pass inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow from sample preparation to data analysis.

Method Validation Flow

Validation_Flow cluster_validation ICH Q2(R1) Validation start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Logical flow of HPLC method validation according to ICH guidelines.

Conclusion and Recommendation

Both HPLC methods presented are valid for the determination of purity of this compound.

  • Method A (C18) is a reliable and robust method suitable for routine quality control. Its use of TFA in the mobile phase ensures good peak shape and is straightforward to prepare.

  • Method B (Phenyl-Hexyl) offers superior resolution for certain degradation products and slightly better sensitivity. The use of a buffered mobile phase provides excellent control over the ionization state of the analyte, leading to highly consistent results. This method is recommended for in-depth stability studies and for the analysis of samples where closely eluting impurities are suspected.

For routine analysis, Method A is sufficient. However, for comprehensive characterization and in a drug development setting, Method B provides a higher degree of confidence in the purity results due to its alternative selectivity and enhanced sensitivity. The choice between the two methods will ultimately depend on the specific requirements of the analysis and the stage of drug development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(Piperidin-4-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 3-(Piperidin-4-yl)benzoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling.

The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, achieving high target specificity is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or even diminished efficacy, contributing to the high attrition rates in drug development.[1] The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of inhibitors for a variety of protein targets, including kinases, G-protein coupled receptors (GPCRs), and transporters.[2][3][4] However, the inherent chemical features of this scaffold, such as the basic piperidine nitrogen and the aromatic benzoic acid, can also predispose it to interactions with a range of biological macromolecules.[5][6] Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory hurdle but a critical step in understanding the true pharmacological profile of a lead candidate.

This guide will use a hypothetical this compound derivative, designated PBA-K01 , designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to illustrate a comprehensive cross-reactivity screening cascade.

Designing the Cross-Reactivity Screening Cascade for PBA-K01

A tiered approach to cross-reactivity screening is both scientifically sound and resource-efficient. The cascade should begin with broad, high-throughput screens and progressively narrow down to more focused, functional assays for deconvolution of any identified off-target hits.

Figure 1: A tiered cross-reactivity screening cascade for a kinase inhibitor.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step involves screening the compound against large panels of diverse protein targets. For our hypothetical VEGFR-2 inhibitor, PBA-K01 , the following panels are recommended:

Kinase Panel Screening

Given that PBA-K01 is a kinase inhibitor, assessing its selectivity across the human kinome is the highest priority.

  • Rationale: The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome.[7] This conservation is a major reason for off-target effects. A broad kinase panel screen provides a comprehensive overview of the inhibitor's selectivity profile.[8]

  • Methodology: A radiometric kinase activity assay, such as the HotSpot™ platform, is considered the gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[7] This method is less prone to interference from autofluorescent or colored compounds compared to fluorescence-based assays.

  • Experimental Data (Hypothetical):

Kinase Target% Inhibition at 1 µM PBA-K01
VEGFR-2 (KDR) 98%
c-Met25%
PDGFRβ85%
c-Kit78%
Src65%
Lck58%
hERG15%

Table 1: Hypothetical primary screening data for PBA-K01 from a broad kinase panel.

GPCR and Ion Channel Screening

The piperidine moiety in PBA-K01 is a common feature in many GPCR ligands and ion channel modulators, making these important off-target families to investigate.[9][10]

  • Rationale: The basic nitrogen of the piperidine ring can engage in electrostatic interactions with acidic residues often found in the binding pockets of GPCRs and ion channels.[11][12][13] Early identification of such interactions is crucial for safety assessment, particularly for cardiovascular and central nervous system (CNS) liabilities.

  • Methodology:

    • GPCRs: Radioligand binding assays are a robust and high-throughput method to assess the displacement of a known ligand from a GPCR by the test compound.[14]

    • Ion Channels: Automated electrophysiology platforms, such as the PatchXpress or IonWorks systems, allow for the functional screening of compounds against a panel of ion channels in a higher throughput format than traditional manual patch-clamp.[9][11]

Tier 2: Hit Deconvolution and Orthogonal Validation

Hits identified in the primary screens require confirmation and further characterization to eliminate false positives and to quantify the potency of the off-target interactions.

Dose-Response IC50/Ki Determination
  • Rationale: A single-point inhibition value is insufficient to determine the potency of an interaction. A full dose-response curve is necessary to calculate the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

  • Methodology: For the hits identified in Table 1 (PDGFRβ, c-Kit, Src, and Lck), a 10-point dose-response curve would be generated using the same radiometric assay format as the primary screen.

Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
  • Rationale: SPR is a label-free biophysical technique that provides real-time kinetic data on the association (ka) and dissociation (kd) rates of a compound binding to its target, from which the equilibrium dissociation constant (KD) can be derived.[15][16][17] This provides an orthogonal validation of the enzymatic inhibition data and can reveal differences in binding mechanisms.

  • Experimental Protocol: SPR Analysis of PBA-K01 Binding to Kinases

    • Immobilization: Covalently immobilize the purified, active forms of VEGFR-2, PDGFRβ, c-Kit, Src, and Lck onto a CM5 sensor chip via amine coupling.

    • Analyte Preparation: Prepare a dilution series of PBA-K01 in a suitable running buffer (e.g., HBS-EP+ buffer with 1% DMSO).

    • Binding Analysis: Inject the PBA-K01 dilution series over the immobilized kinase surfaces and a reference flow cell.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
  • Rationale: In vitro assays do not always reflect a compound's behavior in a cellular context due to factors like cell permeability and intracellular ATP concentrations. CETSA provides a direct measure of target engagement within intact cells by assessing the thermal stabilization of a protein upon ligand binding.[18][19][20][21]

  • Experimental Protocol: CETSA for PBA-K01 Target Engagement

    • Cell Treatment: Treat cultured cells (e.g., HUVECs, which endogenously express VEGFR-2) with PBA-K01 or vehicle control.

    • Thermal Challenge: Heat the cell lysates to a range of temperatures.

    • Protein Solubilization and Detection: Separate soluble from aggregated proteins by centrifugation and detect the amount of soluble target protein (VEGFR-2 and identified off-targets) by Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Tier 3: Cellular and Functional Assays - Assessing Physiological Relevance

The final tier of the screening cascade aims to understand the functional consequences of the identified off-target interactions in a more physiologically relevant setting.

Figure 2: Simplified on-target vs. off-target signaling pathways.

Cell-Based Phosphorylation Assays
  • Rationale: To confirm that the binding of PBA-K01 to off-target kinases translates into functional inhibition in a cellular context, it is essential to measure the phosphorylation of their downstream substrates.

  • Methodology:

    • Select cell lines that express the off-target kinases (e.g., A549 cells for c-Met, U2OS cells for Src).

    • Treat the cells with a dose-response of PBA-K01 .

    • Stimulate the respective signaling pathways (e.g., with HGF for c-Met).

    • Lyse the cells and measure the phosphorylation of key downstream substrates (e.g., phospho-Met, phospho-Src) by Western blotting or a quantitative immunoassay.

Comparative Data Presentation

The data from all tiers of the screening cascade should be compiled into a comprehensive table for easy comparison.

TargetPrimary Screen (% Inh @ 1µM)IC50 (nM) (Biochemical)KD (nM) (SPR)Cellular IC50 (nM) (Phospho-Assay)
VEGFR-2 98% 5 8 15
PDGFRβ85%5065150
c-Kit78%80100300
Src65%250300>1000
Lck58%400500>1000

Table 2: Comparative cross-reactivity profile of PBA-K01.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound derivatives, using the hypothetical VEGFR-2 inhibitor PBA-K01 as an example. The tiered screening cascade, from broad panels to specific functional assays, allows for a comprehensive understanding of a compound's selectivity profile. The data presented in Table 2 would suggest that while PBA-K01 is a potent VEGFR-2 inhibitor, it also exhibits significant activity against other type III receptor tyrosine kinases (PDGFRβ and c-Kit), classifying it as a multi-targeted inhibitor rather than a highly selective one. This information is critical for guiding further lead optimization efforts, interpreting in vivo pharmacology data, and anticipating potential clinical outcomes. The principles and methodologies described herein are broadly applicable to the characterization of any small molecule inhibitor and are essential for building a robust preclinical data package.

References

Navigating Lipophilicity: A Comparative Guide to Experimental vs. Predicted logP for 3-(Piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a molecule's lipophilicity is a critical determinant of its pharmacokinetic and pharmacodynamic profile. It governs absorption, distribution, metabolism, and excretion (ADME), making its accurate determination a cornerstone of medicinal chemistry.[1] The octanol-water partition coefficient (logP) remains the gold standard for quantifying this property.[1][2] This guide provides an in-depth comparison of experimental methodologies and computational predictions for the logP of 3-(Piperidin-4-yl)benzoic acid, a molecule whose structural features present a compelling case study for the challenges inherent in lipophilicity assessment.

The Subject Molecule: this compound

This compound is a bifunctional molecule containing both a basic piperidine ring and an acidic carboxylic acid group. This structure is significant because its ionization state is highly dependent on pH. In the physiological pH range of an organism, it is likely to exist as a zwitterion, with a protonated piperidine nitrogen (a cation) and a deprotonated carboxylate group (an anion). This zwitterionic character profoundly influences its partitioning behavior, making a nuanced understanding of its lipophilicity essential. For such ionizable compounds, the distribution coefficient (logD), which is pH-dependent, is often a more physiologically relevant parameter than the logP of the neutral species alone.[3][4]

Experimental Determination of Lipophilicity

Direct experimental measurement, while resource-intensive, provides the most reliable assessment of a compound's partitioning behavior. The "shake-flask" method is universally regarded as the benchmark for logP and logD determination due to its direct measurement of the compound's partitioning between two immiscible phases.[1][5][6]

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method directly measures the concentration of a solute in equilibrated octanol and aqueous phases.[1][7] Its accuracy is predicated on careful execution to ensure true thermodynamic equilibrium is achieved.

Detailed Protocol:

  • Solvent Preparation: Prepare a phosphate buffer solution to the desired pH (e.g., 7.4 to mimic physiological conditions for a logD measurement). Pre-saturate the n-octanol with the aqueous buffer and, conversely, the aqueous buffer with n-octanol by mixing them vigorously for 24 hours, followed by a separation period. This step is critical to prevent volume changes during the partitioning experiment.

  • Compound Dissolution: Prepare a stock solution of this compound in the pre-saturated aqueous buffer. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol with a precise volume of the compound's aqueous solution.

  • Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient period (often 24 hours) to allow the compound to reach partitioning equilibrium between the two phases.[5][8]

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9]

  • Calculation: The distribution coefficient (logD) is calculated using the following formula:

    • logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Alternative Experimental Approach: The HPLC Method

A faster, higher-throughput alternative to the shake-flask method involves using reverse-phase HPLC.[1][10] In this technique, the logP of a compound is determined by correlating its retention time on a nonpolar stationary phase (like C18) with those of standard compounds that have well-established logP values.[9][10] While indirect, this method is valuable for screening large numbers of compounds rapidly.

Computational Prediction of logP

Computational models offer an invaluable, cost-effective, and rapid means of estimating logP, especially in the early stages of discovery before a compound is synthesized.[1] These algorithms generally fall into three primary categories.

  • Atom-based Methods: These methods, such as the one implemented in ChemAxon's calculator, calculate logP by summing the contributions of individual atoms, with corrections for their local environment.[11][12][13]

  • Fragment-based Methods: These approaches, like the well-known Molinspiration miLogP, dissect the molecule into a set of fragments and sum their known hydrophobicity contributions to estimate the total logP.[14][15]

  • Property-based and Machine Learning Methods: These models, such as ALOGPS, use a combination of molecular descriptors (e.g., E-state indices) and machine learning algorithms, like neural networks, trained on vast databases of experimentally determined logP values to make predictions.[16][17][18]

Predicted logP Values for this compound

A survey of several widely used prediction tools reveals a significant variance in the calculated logP for this compound, highlighting the computational challenges posed by its zwitterionic potential.

Prediction Method/PlatformUnderlying Algorithm TypePredicted logP
ALOGPS Property-based / Neural Network0.53
ChemAxon Atom-based / Fragment-based1.05¹
Molinspiration (miLogP) Fragment-based1.16
XLogP3 Atom-based1.48
SwissADME (Consensus) Average of multiple models1.15

¹ ChemAxon's algorithm has specific parameters to handle ionized species and zwitterions, calculating logD at the isoelectric point.[12]

Visualizing the Methodologies

The following diagrams illustrate the workflows for both the computational and experimental determination of lipophilicity.

G cluster_comp Computational Prediction cluster_exp Experimental Determination C1 Input SMILES or Structure C2 Select Prediction Algorithm (e.g., ALOGPS, ChemAxon, miLogP) C1->C2 C3 Calculate logP C2->C3 Result Comparative Analysis C3->Result E1 Synthesize Compound E2 Perform Shake-Flask or HPLC Experiment E1->E2 E3 Analyze Samples & Calculate logD/logP E2->E3 E3->Result

Caption: Workflow comparing computational and experimental logP determination.

ShakeFlask A 1. Prepare & Pre-saturate n-Octanol and Aqueous Buffer B 2. Dissolve Compound in Aqueous Phase A->B C 3. Combine Phases & Equilibrate (Shake) B->C D 4. Separate Phases (Centrifuge) C->D E 5. Sample Octanol Layer D->E F 5. Sample Aqueous Layer D->F G 6. Quantify Concentration (HPLC-UV) E->G F->G H 7. Calculate logD G->H

Caption: Step-by-step workflow for the Shake-Flask logD determination method.

Discussion: Bridging the Gap Between Prediction and Reality

The spread of predicted logP values, ranging from 0.53 to 1.48, underscores a critical point: computational models can struggle with molecules that have multiple ionization sites.[19]

  • The Zwitterion Challenge: The primary source of discrepancy is the molecule's ability to exist as a zwitterion. Simpler fragment-based or atom-based methods may calculate the logP for the hypothetical neutral form, failing to account for the powerful solubilizing effect of the two opposing charges. This can lead to an overestimation of lipophilicity.[19]

  • Model Sophistication: More advanced models, like ALOGPS (which uses neural networks) and ChemAxon (which has specific rules for ionization), tend to predict lower logP values.[12][16] These predictions are likely closer to the true logD at or near the molecule's isoelectric point, where the net charge is zero but the species is still highly polar. The ALOGPS prediction of 0.53 suggests a compound that is significantly more hydrophilic than the XLogP3 value of 1.48 implies.

  • Experimental Context is Key: Without a definitive experimental value, we must rely on chemical intuition guided by these predictions. Given the structure, it is highly probable that this compound has low lipophilicity in the physiological pH range. An experimental logD at pH 7.4 would likely be low and possibly negative, indicating a preference for the aqueous phase.[4] This is because at pH 7.4, the carboxylic acid will be deprotonated (anionic) and the piperidine will be protonated (cationic), resulting in a zwitterion that is poorly partitioned into a nonpolar solvent like octanol.

Conclusion and Recommendations

For a molecule like this compound, relying solely on a single predicted logP value can be misleading. The presence of both acidic and basic functional groups necessitates a more critical approach.

  • For Researchers: It is imperative to consider the ionization state of your molecule. For compounds with multiple pKa values, calculating a full logD vs. pH profile is far more informative than determining a single logP value.

  • On Prediction Models: When using computational tools for ionizable molecules, preference should be given to algorithms that explicitly account for pKa and ionization, such as ChemAxon, or machine learning models like ALOGPS that have been trained on diverse chemical spaces including charged species.[12][17] However, even these should be treated as estimates.

  • The Primacy of Experiment: Ultimately, for pivotal compounds in a drug discovery pipeline, experimental determination of logD at a physiologically relevant pH (e.g., 7.4) is indispensable. The shake-flask method, though laborious, provides the definitive data required for building robust structure-activity and structure-property relationships.

This comparative guide illustrates that while computational chemistry provides powerful tools for modern drug discovery, a deep understanding of their limitations, coupled with rigorous experimental validation, remains the most effective strategy for accurately characterizing the physicochemical properties that define a molecule's therapeutic potential.

References

Predictive ADME/Tox Modeling: A Comparative Guide for the 3-(Piperidin-4-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a deep understanding of a candidate molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount to its success. Early and accurate prediction of these properties can significantly de-risk a project, saving invaluable time and resources. This guide provides a comparative overview of predictive ADME/Tox modeling strategies, with a specific focus on the promising yet under-characterized 3-(Piperidin-4-yl)benzoic acid scaffold.

While specific experimental data for this exact scaffold is not extensively available in the public domain, this guide will leverage data from structurally similar compounds and state-of-the-art in silico modeling techniques to provide a robust predictive framework. We will explore a multi-pronged approach, combining computational predictions with a strategic outline for subsequent in vitro validation.

The this compound Scaffold: A Molecule of Interest

The this compound scaffold is a compelling starting point for medicinal chemistry campaigns. It incorporates a piperidine ring, a common motif in many approved drugs known to enhance pharmacokinetic properties, and a benzoic acid group, which can modulate solubility and provide a key interaction point for biological targets.[1] However, this combination also presents potential ADME/Tox challenges that warrant careful consideration.

A Comparative Look at Predictive Modeling Approaches

A variety of computational tools are at the disposal of the modern drug discovery scientist. Here, we compare three key in silico approaches for predicting the ADME/Tox profile of the this compound scaffold.

Modeling ApproachStrengthsLimitationsApplicability to the Target Scaffold
Quantitative Structure-Activity Relationship (QSAR) - Computationally inexpensive- High-throughput screening of virtual libraries- Can be built on existing experimental data for related compounds- Predictive power is limited to the chemical space of the training data- May not capture complex biological mechanisms- Requires a robust and relevant dataset for model building- Useful for initial filtering of virtual derivatives of the scaffold based on predicted properties like solubility, and potential for toxicities such as hERG inhibition.[2][3]
Physiologically-Based Pharmacokinetic (PBPK) Modeling - Mechanistic and predictive of in vivo pharmacokinetics- Can simulate drug disposition in different populations and disease states- Integrates in vitro data for more accurate predictions- Requires a significant amount of input data (physicochemical properties, in vitro metabolism data)- More complex and time-consuming to develop than QSAR models- Ideal for later-stage lead optimization to predict human pharmacokinetics and potential drug-drug interactions, once initial in vitro data is generated.
Machine Learning (ML) & Artificial Intelligence (AI) - Can identify complex, non-linear relationships in data- Can learn from large and diverse datasets- Potential for high predictive accuracy- Can be a "black box," making mechanistic interpretation difficult- Requires large, high-quality datasets for training- Performance is highly dependent on the algorithm and training data used- Can be applied at all stages, from virtual screening to clinical candidate selection, to predict a wide range of ADME/Tox endpoints with increasing accuracy as more data becomes available.

Experimental Workflow for ADME/Tox Profiling

In silico predictions, while powerful, must be anchored in experimental reality. The following is a proposed workflow for the comprehensive ADME/Tox characterization of a novel compound based on the this compound scaffold.

ADME_Tox_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation (Lead Candidates) QSAR QSAR Modeling (Solubility, Permeability, hERG) Solubility Kinetic & Thermodynamic Solubility Assays QSAR->Solubility Predicts Permeability Caco-2 Permeability Assay (A-B, B-A) QSAR->Permeability Predicts hERG hERG Patch Clamp Assay QSAR->hERG Predicts ML Machine Learning (Metabolic Stability, Toxicity) Metabolism Microsomal & Hepatocyte Stability Assays ML->Metabolism Predicts Genotoxicity Ames Test / Micronucleus Assay ML->Genotoxicity Predicts Hepatotoxicity Hepatocyte Viability Assay ML->Hepatotoxicity Predicts PK Rodent Pharmacokinetic Study (Oral & IV Dosing) Solubility->PK Informs Permeability->PK Informs Metabolism->PK Informs CYP_Inhibition CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) CYP_Inhibition->PK Informs DDI Risk Tox Preliminary Rodent Toxicity Study hERG->Tox Informs Cardiotoxicity Risk Genotoxicity->Tox Informs Mutagenicity Risk Hepatotoxicity->Tox Informs Liver Toxicity Risk

Caption: A comprehensive workflow for ADME/Tox profiling, integrating in silico predictions with in vitro and in vivo studies.

Key ADME/Tox Considerations for the this compound Scaffold

Absorption and Permeability

The combination of a polar benzoic acid group and a basic piperidine ring suggests that the intestinal absorption of compounds based on this scaffold will be pH-dependent.

  • In Silico Prediction: QSAR models can provide an initial estimate of passive permeability. The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal absorption.[4][5][6] It is crucial to perform bidirectional assays (apical to basolateral and basolateral to apical) to assess for active efflux, a common phenomenon for piperidine-containing molecules.[7]

  • Experimental Protocol: Caco-2 Permeability Assay

    • Seed Caco-2 cells on permeable supports and culture for 21 days to form a confluent monolayer.

    • Prepare dosing solutions of the test compound in a suitable buffer.

    • For the A to B assessment, add the dosing solution to the apical side and fresh buffer to the basolateral side.

    • For the B to A assessment, add the dosing solution to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment.

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Metabolism and Cytochrome P450 (CYP) Inhibition

The piperidine ring is susceptible to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation and oxidation.[8][9][10] The benzoic acid moiety can also undergo glucuronidation.

  • In Silico Prediction: Machine learning models can predict the primary sites of metabolism and the likelihood of CYP inhibition.

  • In Vitro Validation:

    • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time provides a measure of its intrinsic clearance.

    • CYP450 Inhibition: A panel of assays using recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is essential to identify potential drug-drug interactions.[10]

Toxicity Profile

Several potential toxicity liabilities should be assessed for this scaffold.

  • hERG Inhibition: The basic nitrogen in the piperidine ring is a known pharmacophore for the hERG potassium channel, which can lead to cardiotoxicity.[2][3][11]

    • In Silico Prediction: Numerous QSAR and machine learning models are available to predict hERG liability.

    • In Vitro Validation: The gold standard for assessing hERG inhibition is the patch-clamp electrophysiology assay.

  • Genotoxicity: While benzoic acid itself is generally considered non-genotoxic in vivo, some in vitro studies have shown clastogenic effects at high concentrations.[12][13] It is crucial to evaluate the genotoxic potential of novel derivatives.

    • In Vitro Validation: The bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay are standard screens for genotoxicity.

  • Hepatotoxicity: Piperazine derivatives, which are structurally related to piperidines, have been shown to induce hepatotoxicity.[14] Therefore, assessing the potential for liver toxicity is a critical step.

    • In Vitro Validation: Incubating the compound with primary human hepatocytes and measuring cell viability (e.g., using an MTS or LDH assay) can provide an early indication of hepatotoxic potential.

Conclusion: A Path Forward

The this compound scaffold represents a promising starting point for the development of new therapeutics. While a comprehensive experimental ADME/Tox profile is not yet publicly available, a strategic and integrated approach combining in silico prediction with targeted in vitro validation can effectively guide the optimization of this scaffold. By proactively addressing potential liabilities such as metabolic instability, hERG inhibition, and genotoxicity, researchers can significantly increase the probability of advancing safe and efficacious drug candidates into clinical development. This guide provides a robust framework for initiating such an investigation, emphasizing the synergy between predictive modeling and experimental science in modern drug discovery.

References

A Comparative Guide to the Definitive Structural Confirmation of 3-(Piperidin-4-yl)benzoic acid: X-ray Crystallography versus Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and a prerequisite for understanding its biological activity. In the development of novel therapeutics, compounds like 3-(Piperidin-4-yl)benzoic acid, a molecule with potential applications in neuroscience and other areas, require rigorous structural validation. While a suite of analytical techniques is available, single-crystal X-ray crystallography remains the definitive method for elucidating the precise atomic arrangement in the solid state.

This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each method in the context of confirming the structure of this compound.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides a direct, high-resolution snapshot of a molecule's structure, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[1] This technique is unparalleled in its ability to deliver an unequivocal three-dimensional representation of a molecule as it exists in a crystalline lattice.

Experimental Workflow for Crystallographic Analysis of this compound

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is intrinsically linked to the quality of the single crystal used for diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification to >98% Purity synthesis->purification e.g., Recrystallization dissolution Dissolution in Suitable Solvent purification->dissolution growth Slow Solvent Evaporation or Vapor Diffusion dissolution->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (Phase Problem) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for the X-ray crystallographic analysis of this compound.

PART 1: Synthesis and Purification

A reliable synthetic route is the first critical step. While multiple synthetic strategies exist for related compounds, a common approach involves a Suzuki or similar cross-coupling reaction, followed by deprotection of the piperidine nitrogen.

Representative Synthetic Protocol:

  • Suzuki Coupling: React methyl 3-bromobenzoate with a suitable N-protected 4-piperidinylboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using a base such as sodium hydroxide in a methanol/water mixture, followed by acidification.

  • Deprotection: Remove the protecting group from the piperidine nitrogen. For a Boc-protected intermediate, this is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purification: The crude product should be purified to the highest possible degree, as impurities can significantly hinder crystallization.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method. Purity should be assessed by HPLC and ¹H NMR.

PART 2: Crystal Growth

Growing diffraction-quality single crystals is often considered more of an art than a science. For a molecule like this compound, which can exist as a zwitterion, careful solvent selection is paramount.

Detailed Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a minimal amount of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) with gentle heating. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of Crystallization Vessel: Filter the saturated or near-saturated solution through a syringe filter (0.22 µm) into a clean, dust-free vial.

  • Slow Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation. Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

PART 3: X-ray Data Collection and Structure Refinement

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms.

Data Collection Parameters (Typical):

ParameterValueRationale
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is common for small molecules; Cu provides better dispersion for absolute configuration determination.
Temperature100 KReduces atomic thermal motion, leading to higher resolution data and less radiation damage.
Detector Distance40-60 mmOptimized to capture both low and high-resolution data.
Exposure Time10-60 s/frameDependent on crystal diffracting power and X-ray source intensity.
Oscillation Range0.5-1.0°/frameSmall oscillations prevent spot overlap.
Data Collection RangeFull 360° in φ and various ω settingsTo ensure a complete and redundant dataset is collected.

The collected diffraction data is then processed to determine the unit cell parameters and integrate the intensities of the reflections. The "phase problem" is solved using direct methods or Patterson methods, which generates an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve the fit. The quality of the final structure is assessed by the R-factor (residual factor), which should typically be below 5-10% for a well-refined small molecule structure.

Complementary and Alternative Techniques: NMR and Mass Spectrometry

While X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry are indispensable tools for structural confirmation, especially in solution, and are often used as primary characterization methods.

comparison_graph cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry center Structural Confirmation xray_node 3D Atomic Coordinates Bond Lengths/Angles Absolute Stereochemistry center->xray_node Definitive 3D Structure nmr_node Connectivity (¹H-¹H, ¹H-¹³C) Relative Stereochemistry Solution-state Conformation center->nmr_node Connectivity & Solution Structure ms_node Molecular Weight Elemental Composition Fragmentation Pattern center->ms_node Molecular Formula & Connectivity Clues

Caption: Comparison of information obtained from different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule, revealing its connectivity and stereochemistry in solution.

Expected NMR Data for this compound:

  • ¹H NMR:

    • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzoic acid ring. The splitting pattern (multiplicity) will confirm the 1,3-disubstitution pattern.

    • Piperidine Protons: A complex set of signals in the aliphatic region (typically 1.5-3.5 ppm). These will include the proton at the 4-position (methine) and the methylene protons at the 2, 3, 5, and 6 positions.

    • NH and COOH Protons: Broad signals that may be exchangeable with D₂O. The chemical shift of the NH proton can indicate whether the piperidine nitrogen is protonated.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the downfield region (typically 120-150 ppm) for the carbons of the benzene ring. The quaternary carbons will have distinct chemical shifts.

    • Carboxyl Carbon: A signal further downfield (typically >165 ppm).

    • Piperidine Carbons: Signals in the upfield region (typically 25-55 ppm).

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign all proton and carbon signals by establishing ¹H-¹H and ¹H-¹³C correlations, respectively. This allows for a complete mapping of the molecule's covalent framework.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula.

Expected Mass Spectrometry Data for this compound (C₁₂H₁₅NO₂):

  • Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton (205.11 + 1.01 = 206.12). A PubChem entry for the hydrochloride salt predicts an [M+H]⁺ peak at m/z 206.11756.[1]

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the carboxylic acid group or fragmentation of the piperidine ring, which can provide further evidence for the proposed structure.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Type Single, well-ordered crystalSoluble compound in a suitable solventIonizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, relative stereochemistry, solution-state conformation and dynamicsMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity clues)
Key Advantage Unambiguous 3D structure determinationProvides information on structure and dynamics in solutionHigh sensitivity and accuracy for molecular formula determination
Key Limitation Requires high-quality single crystals, which can be difficult to obtain; solid-state structure may differ from solution conformationStructure is an average of solution conformations; less precise than crystallography for bond lengths/anglesProvides limited information on stereochemistry and 3D arrangement

Conclusion: An Integrated Approach to Structural Confirmation

While single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure of a molecule like this compound, it is not a standalone technique in the drug discovery pipeline. NMR and mass spectrometry are essential, complementary methods that provide crucial information about the molecule's connectivity, molecular formula, and behavior in solution.

For the unequivocal confirmation of the structure of this compound, a multi-faceted approach is recommended:

  • Initial Confirmation: Use NMR and HRMS to confirm the successful synthesis of the target molecule with the correct connectivity and molecular formula.

  • Definitive 3D Structure: Employ single-crystal X-ray crystallography to determine the precise solid-state structure, including stereochemistry and intermolecular interactions.

By integrating the data from these powerful analytical techniques, researchers can have the highest level of confidence in the structure of their synthesized compounds, a critical foundation for all subsequent biological and medicinal chemistry studies.

References

Safety Operating Guide

Navigating the Disposal of 3-(Piperidin-4-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(Piperidin-4-yl)benzoic acid, a heterocyclic compound often utilized in pharmaceutical research. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the potential hazards and the regulatory landscape governing chemical waste.

Understanding the Hazard Profile of this compound

Benzoic Acid Moiety: Benzoic acid is known to be a skin and eye irritant.[1][2][3] Ingestion of significant quantities can be harmful.[1] It is crucial to handle compounds containing this structure with appropriate personal protective equipment (PPE) to avoid direct contact.

Piperidine Moiety: Piperidine is a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[4][5] It is also toxic if inhaled or comes into contact with skin.[6] The presence of the piperidine ring in this compound suggests that the compound may share some of these hazardous properties.

Structurally similar compounds, such as 3-(Piperidin-1-yl)benzoic acid and 4-(1-Isobutyrylpiperidin-4-yl)benzoic acid, are classified as causing skin and eye irritation, and may cause respiratory irritation.[7][8] Therefore, it is prudent to treat this compound with a similar level of caution.

A summary of the anticipated hazards is presented in the table below:

Hazard ClassificationAnticipated EffectsRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation.[7][8]Wear protective gloves and clothing.[7][8]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[7][8]Wear eye and face protection.[7][8]
Acute Toxicity (Oral) May be harmful if swallowed.[7]Do not eat, drink, or smoke when using this product.[7]
Specific Target Organ Toxicity May cause respiratory irritation.[7][8]Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement under regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The following protocol outlines a self-validating system for its disposal, ensuring both safety and compliance.

Step 1: Waste Identification and Classification

The first and most critical step is to correctly identify and classify the waste. Based on the anticipated hazards, waste containing this compound should be managed as hazardous chemical waste. This classification is a conservative but necessary measure to ensure the highest level of safety and regulatory compliance.

Step 2: Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Do not mix this compound waste with other incompatible waste streams. Incompatible materials for the parent compounds include strong oxidizing agents, strong bases, and reducing agents.[7]

  • Collect waste in a designated, properly labeled, and sealed container . The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

Step 3: Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • The waste container must be kept closed at all times , except when adding waste.

  • Store the container in a well-ventilated area , away from sources of ignition.

  • Ensure that the storage area is secure and only accessible to authorized personnel.

Step 4: Disposal through a Licensed Vendor

The final step is the disposal of the accumulated waste through a licensed and reputable hazardous waste disposal company.

  • Never dispose of this compound down the drain or in regular trash. This is a direct violation of environmental regulations and can have severe consequences for aquatic ecosystems.[7]

  • Engage with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.

The decision-making process for the disposal of this compound is illustrated in the diagram below.

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: A Commitment to Responsible Science

The proper disposal of chemical waste is an integral part of our responsibility as scientists. By adhering to the procedures outlined in this guide, which are grounded in the principles of chemical safety and regulatory compliance, we can ensure that our pursuit of scientific advancement does not come at the cost of environmental integrity or personal safety. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

A Senior Application Scientist's Guide to Handling 3-(Piperidin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires not only scientific ingenuity but also an unwavering commitment to safety. As a Senior Application Scientist, my experience has shown that a deep understanding of a compound's characteristics is the foundation of a safe and effective laboratory workflow. This guide provides essential, field-proven safety and logistical information for handling 3-(Piperidin-4-yl)benzoic acid, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you, our scientific colleagues, to work safely and confidently.

Hazard Profile: Understanding the Risks

Before any container is opened, a thorough understanding of the potential hazards is paramount. This compound and its structural analogs present a clear hazard profile that dictates our handling procedures. The primary risks are not to be underestimated; they involve significant irritation and potential long-term organ damage upon repeated exposure.

A synthesis of available Safety Data Sheets (SDS) for this compound and closely related benzoic acid derivatives reveals the following classifications under the Globally Harmonized System (GHS).[1][2][3][4][5]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3][4][5][6][7]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation.[1][2][3][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[5]

The most critical takeaways are the risk of serious eye damage and the potential for lung damage from repeated inhalation of dust.[5] This informs every subsequent recommendation, from engineering controls to the specific type of personal protective equipment required.

The First Line of Defense: Engineering Controls

Personal protective equipment is the last line of defense. The primary method for ensuring safety is to engineer the hazard away from the researcher.

  • Chemical Fume Hood: All operations involving the handling of solid this compound—especially weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[8] This is non-negotiable. A fume hood provides critical exhaust ventilation to keep airborne concentrations of the dust below occupational exposure limits and away from your breathing zone.[8]

  • Emergency Equipment: Ensure that an emergency eye wash fountain and a safety shower are immediately accessible and have been recently tested.[8][9] Proximity is key; these should be within a 10-second travel distance from the workstation.

Personal Protective Equipment (PPE) Ensemble: A Self-Validating System

Your PPE is your personal safety system. Each component is chosen to mitigate a specific, identified hazard. The following ensemble is mandatory for handling this compound.

Eye and Face Protection
  • Why: The data is unequivocal—this chemical class can cause serious, potentially irreversible eye damage.[4][5]

  • Required: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from fine dust.

  • For Large Quantities (>10g) or Splash Risks: Supplement goggles with a full-face shield.[10] This provides an additional barrier against splashes when preparing solutions.

Skin and Body Protection
  • Why: This compound is a known skin irritant.[1][6][7] Direct contact can lead to inflammation and redness.[11]

  • Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are appropriate for incidental contact.[10] Always inspect gloves for tears or punctures before use.[3] Contaminated gloves must be removed carefully, avoiding contact with skin, and disposed of properly.

  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect your skin and personal clothing from contamination.[12]

Respiratory Protection
  • Why: Inhalation of dust can cause immediate respiratory tract irritation and, critically, may lead to lung damage with repeated exposure.[5]

  • Required: When working in a properly functioning fume hood, additional respiratory protection is typically not required. However, if engineering controls are inadequate or during a large-scale spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary.[13]

The following workflow visualizes the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Step 1: Assess Operation cluster_controls Step 2: Verify Engineering Controls cluster_ppe Step 3: Select PPE start Begin Handling Task fume_hood Work in Certified Chemical Fume Hood? start->fume_hood baseline_ppe Baseline PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles fume_hood->baseline_ppe  Yes   stop_work STOP WORK Consult EHS fume_hood->stop_work  No   spill_risk High Splash Potential or >10g Scale? baseline_ppe->spill_risk spill_risk:s->baseline_ppe:e  No   enhanced_ppe Enhanced PPE: Baseline PPE + Face Shield spill_risk->enhanced_ppe  Yes  

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Guidance

Adherence to a strict, methodical procedure minimizes the risk of exposure.

Preparation and Weighing
  • Don PPE: Before approaching the chemical storage area, put on your complete PPE ensemble (lab coat, goggles, gloves).

  • Work Area: Conduct all work within a chemical fume hood. Place a disposable absorbent bench liner on the work surface.

  • Weighing: To prevent dust generation, do not weigh the compound directly on the balance pan. Use a weigh boat or tare a suitable container (e.g., a vial). Carefully transfer the solid using a spatula. Avoid any actions that could create airborne dust.

  • Closure: Immediately and securely close the main container after dispensing.

Solution Preparation
  • Add Solvent: Slowly add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the chance of dust becoming airborne.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If sonication is required, ensure the vessel is capped.

Emergency and Disposal Plans

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[5][9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[3]

Spill Cleanup
  • Evacuate: Alert others in the area and evacuate if the spill is large.

  • Contain: Prevent the spread of dust. Do NOT use a dry brush or compressed air.[8]

  • Cleanup: For small spills, gently cover with a damp paper towel to moisten the powder, then carefully wipe it up. For larger spills, use a HEPA-filtered vacuum cleaner.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.

Waste Disposal
  • All waste, including excess chemical, contaminated consumables (gloves, weigh boats, paper towels), and empty containers, must be disposed of as hazardous chemical waste.[3][13]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Never pour this chemical or its solutions down the drain.[3]

By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.